molecular formula C8H14Cl2N2O2 B017759 Pyridoxamine, dihydrochloride CAS No. 524-36-7

Pyridoxamine, dihydrochloride

Katalognummer: B017759
CAS-Nummer: 524-36-7
Molekulargewicht: 241.11 g/mol
InChI-Schlüssel: HNWCOANXZNKMLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridoxamine dihydrochloride is a hydrochloride obtained by combining pyridoxamine with two molar equivalents of hydrochloric acid. Used for treatment of diabetic nephropathy. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite, a plant metabolite, an iron chelator and a nephroprotective agent. It is a hydrochloride and a vitamin B6. It contains a pyridoxamine(2+).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045088
Record name Pyridoxamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]
Record name Pyridoxamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000144 [mmHg]
Record name Pyridoxamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

524-36-7, 1173023-45-4
Record name Pyridoxamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1173023-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of Pyridoxamine Dihydrochloride in the Inhibition of Advanced Glycation End Products (AGEs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a potent inhibitor of AGE formation. This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which pyridoxamine mitigates the formation of AGEs. We will delve into its role in trapping reactive carbonyl species, chelating catalytic metal ions, and scavenging reactive oxygen species. This guide will further present quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction to Advanced Glycation and the Role of Pyridoxamine

The Maillard reaction, a non-enzymatic browning reaction, is the fundamental process underlying the formation of AGEs. It begins with the condensation of a reducing sugar with a free amino group of a biological macromolecule, forming a reversible Schiff base that rearranges to a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions of these early glycation products lead to the irreversible formation of a diverse array of AGEs. These products can induce cellular dysfunction through protein cross-linking, activation of pro-inflammatory signaling pathways, and generation of oxidative stress.

Pyridoxamine (PM), one of the natural forms of vitamin B6, has demonstrated significant therapeutic potential as an inhibitor of AGE formation.[1] Its mechanism is not singular but rather a combination of complementary actions that intervene at multiple stages of the glycation cascade.

The Multifaceted Mechanism of Action of Pyridoxamine

Pyridoxamine dihydrochloride employs a multi-pronged approach to inhibit the formation of AGEs, primarily through three key mechanisms: the trapping of reactive carbonyl species (RCS), the chelation of metal ions, and the scavenging of reactive oxygen species (ROS).[2][3]

Trapping of Reactive Carbonyl Species (RCS)

Reactive carbonyl species, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are highly reactive intermediates formed during the degradation of glucose and Amadori products.[4] These RCS are potent precursors of AGEs. Pyridoxamine, with its primary amino group, acts as an effective scavenger of these carbonyl compounds.[4][5] The reaction between pyridoxamine and an RCS forms a stable, non-toxic adduct, thereby preventing the RCS from reacting with biological macromolecules and forming AGEs.[4] Studies have shown that pyridoxamine is particularly active towards malondialdehyde and can also effectively quench methylglyoxal and glyoxal.[6]

dot

Reducing_Sugars Reducing Sugars (e.g., Glucose) Amadori_Products Amadori Products Reducing_Sugars->Amadori_Products Non-enzymatic reaction Proteins_Lipids Proteins / Lipids (with free amino groups) Proteins_Lipids->Amadori_Products RCS Reactive Carbonyl Species (RCS) (Glyoxal, Methylglyoxal) Amadori_Products->RCS Degradation AGEs Advanced Glycation End Products (AGEs) RCS->AGEs Reaction with proteins/lipids Pyridoxamine Pyridoxamine RCS->Pyridoxamine Stable_Adducts Stable Adducts Pyridoxamine->Stable_Adducts Traps

Caption: Pyridoxamine trapping of reactive carbonyl species.

Chelation of Metal Ions

The oxidation of Amadori products, a critical step in the formation of many AGEs, is often catalyzed by transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[2][7] Pyridoxamine possesses the ability to form stable complexes with these metal ions, effectively sequestering them and preventing their participation in redox cycling.[7][8] This chelation activity inhibits the metal-catalyzed oxidative degradation of Amadori intermediates, thereby reducing the formation of RCS and subsequent AGEs.[1] The strong stability of pyridoxamine-metal complexes is considered a key factor in its post-Amadori inhibitory action.[7]

dot

Amadori_Products Amadori Products Oxidative_Degradation Oxidative Degradation Amadori_Products->Oxidative_Degradation Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Oxidative_Degradation Catalyzes Stable_Complex Stable Metal Complex Metal_Ions->Stable_Complex RCS_AGEs RCS and AGEs Oxidative_Degradation->RCS_AGEs Pyridoxamine Pyridoxamine Pyridoxamine->Stable_Complex Chelates Glycation_Intermediates Glycation Intermediates (Sugars, Amadori Products) ROS Reactive Oxygen Species (ROS) (•OOH, •OCH3) Glycation_Intermediates->ROS Autoxidation AGE_Formation Accelerated AGE Formation ROS->AGE_Formation Promotes Pyridoxamine Pyridoxamine ROS->Pyridoxamine Neutralized_ROS Neutralized ROS Pyridoxamine->Neutralized_ROS Scavenges Start Start: Prepare Reagents Mix_Reagents Mix Protein, Sugar, and Pyridoxamine Start->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Dialyze Dialyze to Remove Unreacted Components Incubate->Dialyze Measure_AGEs Measure AGE Formation (Fluorescence or ELISA) Dialyze->Measure_AGEs End End: Analyze Data Measure_AGEs->End

References

A Technical Guide to the Antioxidant Properties of Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention for its potent antioxidant capabilities, extending beyond its traditional role as a coenzyme. Marketed often as its stable salt, Pyridoxamine dihydrochloride, its primary therapeutic interest stems from its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.[1][2][3] This technical guide delineates the multifaceted antioxidant mechanisms of Pyridoxamine, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes its modes of action. The core antioxidant strategies of Pyridoxamine include direct scavenging of reactive oxygen species (ROS), chelation of catalytic metal ions, and trapping of reactive carbonyl species (RCS) that are precursors to AGEs and ALEs.[3][4][5][6]

Core Antioxidant Mechanisms of Pyridoxamine

Pyridoxamine's protective effects against oxidative stress are not mediated by a single pathway but rather by a synergistic combination of at least three distinct mechanisms.

Inhibition of Advanced Glycation & Lipoxidation End-products (AGEs/ALEs)

The most extensively studied property of Pyridoxamine is its capacity to inhibit the non-enzymatic glycation and lipoxidation of proteins.[1] AGEs and ALEs are formed when reducing sugars or lipid peroxidation products react with proteins, leading to structural and functional alterations that contribute to pathology.[7][8]

Pyridoxamine intervenes primarily by trapping the reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone) and lipid-derived aldehydes (e.g., malondialdehyde (MDA), 4-hydroxynonenal (HNE), 4-oxo-2(E)-nonenal (ONE)) that arise during these processes.[2][8][9] By reacting with these carbonyl species, Pyridoxamine forms stable adducts, effectively preventing them from cross-linking with proteins.[9][10] This "carbonyl quenching" activity is a key aspect of its post-Amadori inhibitory action, blocking the conversion of early glycation products into pathogenic AGEs.[1][3]

cluster_mechanisms Core Antioxidant Mechanisms cluster_species Targets center_node Pyridoxamine (PM) ros_scavenging ROS Scavenging center_node->ros_scavenging metal_chelation Metal Ion Chelation center_node->metal_chelation carbonyl_trapping Carbonyl Trapping center_node->carbonyl_trapping ros •OH, •OOH ¹O₂ ros_scavenging->ros Neutralizes metals Fe³⁺, Cu²⁺ metal_chelation->metals Sequesters carbonyls Glyoxal, MDA, HNE carbonyl_trapping->carbonyls Traps start Start prep 1. Prepare Samples (Homogenate + PM + Inducer) start->prep incubate 2. Incubate at 37°C prep->incubate add_tba 3. Add TBA Reagent incubate->add_tba heat 4. Heat at 95-100°C add_tba->heat measure 5. Cool, Centrifuge & Measure Absorbance (532 nm) heat->measure calculate 6. Calculate MDA Concentration & % Inhibition measure->calculate end_node End calculate->end_node

References

The Role of Pyridoxamine Dihydrochloride in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a fundamental process in both food chemistry and pathophysiology. In biological systems, this reaction leads to the formation of Advanced Glycation End-products (AGEs), a heterogeneous group of compounds implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a potent inhibitor of the Maillard reaction, demonstrating significant potential in mitigating the deleterious effects of AGEs. This technical guide provides an in-depth analysis of the multifaceted role of pyridoxamine dihydrochloride in inhibiting the Maillard reaction, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to evaluate its efficacy.

Introduction to the Maillard Reaction and Advanced Glycation End-products (AGEs)

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, lipid, or nucleic acid. This initial reaction forms a reversible Schiff base, which subsequently rearranges to a more stable Amadori product.[1] Over time, the Amadori product undergoes a series of irreversible reactions, including oxidation, dehydration, and condensation, leading to the formation of a diverse group of compounds collectively known as Advanced Glycation End-products (AGEs).[1]

AGEs can be categorized into fluorescent and non-fluorescent cross-linking and non-cross-linking species. Key examples include pentosidine (fluorescent, cross-linking), Nε-(carboxymethyl)lysine (CML) (non-fluorescent, non-cross-linking), and Nε-(carboxyethyl)lysine (CEL) (non-fluorescent, non-cross-linking). The accumulation of AGEs in tissues contributes to cellular dysfunction and pathology through several mechanisms, including the cross-linking of proteins, which alters their structure and function, the generation of reactive oxygen species (ROS), and the interaction with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory and fibrotic signaling pathways.[2][3]

Pyridoxamine Dihydrochloride: A Multi-faceted Inhibitor of the Maillard Reaction

Pyridoxamine (PM), one of the three natural forms of vitamin B6, has been extensively investigated for its ability to inhibit the Maillard reaction and the formation of AGEs.[4][5] Its dihydrochloride salt is the stable form commonly used in research and clinical studies. Pyridoxamine's inhibitory effects are not attributed to a single mechanism but rather to a combination of complementary actions that target different stages of the Maillard reaction cascade.

Scavenging of Reactive Carbonyl Species (RCS)

A primary mechanism by which pyridoxamine inhibits AGE formation is through the trapping of highly reactive dicarbonyl intermediates, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG).[6][7] These RCS are key precursors in the conversion of Amadori products to AGEs. Pyridoxamine's free amino group readily reacts with the carbonyl groups of these intermediates, forming stable adducts that are subsequently eliminated, thereby preventing them from reacting with proteins and other biological molecules.[6]

Scavenging of Reactive Oxygen Species (ROS)

The advanced stages of the Maillard reaction are characterized by significant oxidative stress, with the generation of ROS such as the hydroxyl radical (•OH) and superoxide anion (O2•−). These ROS can accelerate the formation of AGEs. Pyridoxamine has been shown to possess antioxidant properties, capable of scavenging these reactive species.[8][9] This antioxidant activity contributes to its overall inhibitory effect on the Maillard reaction by reducing the oxidative conversion of early glycation products to AGEs.

Metal Ion Chelation

Transition metal ions, such as copper (Cu2+) and iron (Fe3+), can catalyze the auto-oxidation of glucose and the oxidative degradation of Amadori products, thereby promoting AGE formation. Pyridoxamine can form stable complexes with these metal ions, effectively sequestering them and inhibiting their catalytic activity in the Maillard reaction.[8]

Quantitative Effects of Pyridoxamine on Maillard Reaction Products

Numerous in vitro and in vivo studies have demonstrated the efficacy of pyridoxamine in reducing the formation of various Maillard reaction products. The following tables summarize key quantitative findings from selected studies.

In Vitro Studies
Model SystemPyridoxamine ConcentrationMeasured Parameter% Inhibition / ReductionReference
Glucose/AsparagineNot SpecifiedAcrylamide formationUp to 51%Not Specified
Lens proteins + MethylglyoxalConcentration-dependentMethylglyoxal-derived AGEsSignificant[7]
BSA + MalondialdehydeNot SpecifiedLipofuscin-like fluorescenceSignificantNot Specified
In Vivo Animal Studies (Streptozotocin-Induced Diabetic Rats)
TreatmentDurationTissue/FluidMeasured Parameter% Reduction vs. Diabetic ControlReference
Pyridoxamine (1 g/L in drinking water)29 weeksRetinaNε-(carboxymethyl)lysine (CML)Significant[10]
PyridoxamineNot SpecifiedPlasma proteinsPentosidine~30%[7]
PyridoxamineNot SpecifiedPlasma proteinsProtein carbonyls~30%[7]
PyridoxamineNot SpecifiedPlasmaThiobarbituric acid reactive substances (TBARS)~22%[7]
Pyridoxamine (100 mg/kg/day)4 weeksAdipose tissueNε-(carboxyethyl)lysine (CEL)Significant[11]
Clinical Trials (Patients with Diabetic Nephropathy)
StudyPyridoxamine DoseDurationPrimary OutcomeResultReference
Phase 2 (Merged Data)50 mg or 250 mg twice daily24 weeksChange in serum creatinineSignificant reduction (p < 0.03)[12][13]
Phase 2 (Subgroup analysis)50 mg or 250 mg twice daily24 weeksChange in serum creatinine in patients with baseline SCr ≥1.3 mg/dlSignificant reduction (p = 0.007)[12]
Phase 3 PilotNot Specified52 weeksChange in serum creatinineNo significant overall effect, but trend for benefit in patients with less renal impairment[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of pyridoxamine in the Maillard reaction.

Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)

Objective: To create an in vivo model of diabetic nephropathy to study the effects of pyridoxamine.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • 5% sucrose solution

  • Glucometer and test strips

  • Metabolic cages for urine collection

Protocol:

  • Fast rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 45-65 mg/kg body weight.

  • Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection.[14][15]

  • Immediately after STZ administration, provide the rats with a 5% sucrose solution for 24 hours to prevent initial hypoglycemia.[15]

  • Monitor blood glucose levels 48-72 hours post-injection from a tail vein blood sample using a glucometer. Rats with blood glucose levels >250-300 mg/dL are considered diabetic.[15][16]

  • House the diabetic rats in metabolic cages to collect 24-hour urine samples for the measurement of albumin and creatinine.

  • Initiate treatment with pyridoxamine dihydrochloride, typically administered in the drinking water (e.g., 1 g/L) or by oral gavage.

  • Monitor body weight, food and water intake, blood glucose, and urinary albumin excretion throughout the study period (typically 8-29 weeks).

  • At the end of the study, collect blood and tissues (e.g., kidneys, aorta) for analysis of AGEs, oxidative stress markers, and histopathology.

Quantification of Advanced Glycation End-products (AGEs) by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of total AGEs in biological samples.

Materials:

  • Microtiter plate pre-coated with an AGE-conjugate (e.g., AGE-BSA)

  • AGE standards (e.g., AGE-BSA of known concentration)

  • Unknown samples (e.g., serum, plasma, tissue homogenates)

  • Anti-AGE primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the AGE standard to generate a standard curve.

  • Add 50 µL of the standards and unknown samples to the wells of the AGE-coated microtiter plate in duplicate.[17]

  • Incubate for 10 minutes at room temperature on an orbital shaker.[17]

  • Add 50 µL of the diluted anti-AGE primary antibody to each well.[17]

  • Incubate for 1 hour at room temperature on an orbital shaker.[17]

  • Wash the plate three times with 250 µL of wash buffer per well.[17]

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[17]

  • Incubate for 1 hour at room temperature on an orbital shaker.[17]

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 2-30 minutes, or until color develops.[17]

  • Stop the reaction by adding 100 µL of stop solution to each well.[17]

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of AGEs in the unknown samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of AGEs in the sample.

Quantification of Pentosidine by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentration of the specific fluorescent AGE, pentosidine, in biological samples.

Materials:

  • Biological sample (e.g., serum, plasma, hydrolyzed tissue)

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven

  • Nitrogen evaporator

  • Solid-phase extraction (SPE) C18 cartridges (optional)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: 0.1% Heptafluorobutyric acid (HFBA) in water

  • Pentosidine standard

Protocol:

  • Acid Hydrolysis:

    • To 100 µL of sample, add an equal volume of 6 M HCl.

    • Hydrolyze the mixture at 110°C for 16-24 hours in a sealed tube.

    • Cool the hydrolysate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in mobile phase B.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 328-335 nm and an emission wavelength of 378-385 nm.[18][19]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Elute pentosidine using a gradient of mobile phase A and B. A typical gradient might be:

      • 0-3 min: 10% A

      • 3-24 min: Linear gradient to 22% A

      • 24-33 min: Linear gradient to 95% A

      • Followed by re-equilibration to initial conditions.[18]

    • Identify the pentosidine peak by comparing its retention time to that of the pentosidine standard.

    • Quantify the pentosidine concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of the pentosidine standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the Maillard reaction and the action of pyridoxamine.

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Amino_Group Amino Group (Protein, Lipid, etc.) Amino_Group->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Amadori Rearrangement RCS Reactive Carbonyl Species (Glyoxal, Methylglyoxal) Amadori_Product->RCS Oxidation, Dehydration ROS Reactive Oxygen Species Amadori_Product->ROS AGEs Advanced Glycation End-products (AGEs) RCS->AGEs ROS->AGEs

Caption: Simplified schematic of the Maillard reaction pathway leading to the formation of AGEs.

Pyridoxamine_Action Pyridoxamine Pyridoxamine Stable_Adducts Stable Adducts Pyridoxamine->Stable_Adducts Trapping Neutralized_ROS Neutralized ROS Pyridoxamine->Neutralized_ROS Scavenging Chelation Chelation RCS Reactive Carbonyl Species (Glyoxal, Methylglyoxal) RCS->Stable_Adducts ROS Reactive Oxygen Species ROS->Neutralized_ROS Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Chelation AGE_Formation AGE Formation Stable_Adducts->AGE_Formation Inhibition Neutralized_ROS->AGE_Formation Inhibition Chelated_Metals Chelated Metal Ions Chelated_Metals->AGE_Formation Inhibition Chelatd_Metals Chelatd_Metals Chelation->Chelatd_Metals Chelation AGE_RAGE_Signaling AGEs AGEs RAGE RAGE Receptor AGEs->RAGE Binding Oxidative_Stress Oxidative Stress (ROS Production) RAGE->Oxidative_Stress NF_kB NF-κB Activation RAGE->NF_kB Oxidative_Stress->NF_kB Inflammation Inflammation (Cytokines, Chemokines) NF_kB->Inflammation Fibrosis Fibrosis (TGF-β, Collagen) NF_kB->Fibrosis Pyridoxamine Pyridoxamine Pyridoxamine->AGEs Inhibits Formation

References

Pyridoxamine Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine dihydrochloride, a salt form of the naturally occurring vitamin B6 vitamer pyridoxamine, has garnered significant attention in the scientific community for its therapeutic potential beyond its role as a vitamin.[1] It is a potent inhibitor of the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), which are implicated in the pathogenesis of various chronic diseases, particularly diabetic complications.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Pyridoxamine dihydrochloride, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Pyridoxamine dihydrochloride is the hydrochloride salt of pyridoxamine, combined with two molar equivalents of hydrochloric acid.[4] Its chemical structure consists of a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents.[5]

Table 1: Chemical and Physical Properties of Pyridoxamine Dihydrochloride

PropertyValueReference(s)
IUPAC Name 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride[4][6]
Synonyms Pyridorin, K-163, Pyridoxamine 2HCl[4][6]
CAS Number 524-36-7[4][6][7]
Chemical Formula C₈H₁₄Cl₂N₂O₂[4][6]
Molecular Weight 241.11 g/mol (anhydrous basis)[4][6][7]
Appearance White to off-white solid[4]
Solubility Water: 100 mg/mL[7]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[6]

Mechanism of Action: Inhibition of AGE and ALE Formation

Pyridoxamine's primary therapeutic mechanism lies in its ability to inhibit the formation of AGEs and ALEs.[2][3] This is achieved through several interconnected pathways:

  • Scavenging of Reactive Carbonyl Species: Pyridoxamine reacts with and detoxifies reactive dicarbonyl intermediates, such as methylglyoxal (MGO), which are precursors to AGEs and ALEs.[3][8]

  • Metal Chelation: It forms stable complexes with metal ions like copper (Cu²⁺) and iron (Fe²⁺), which are catalysts in the oxidative reactions that lead to the formation of AGEs from Amadori products.[5][9][10]

  • Reactive Oxygen Species (ROS) Scavenging: The 3'-hydroxyl group on the pyridine ring allows for the efficient scavenging of hydroxyl radicals.[10] This antioxidant activity is crucial as ROS are also involved in the formation of AGEs.[8][9]

Below is a diagram illustrating the inhibitory pathways of Pyridoxamine on AGE and ALE formation.

AGE_Inhibition_Pathway Mechanism of Pyridoxamine in Inhibiting AGE/ALE Formation cluster_glycation Glycation & Lipoxidation Pathways cluster_inhibition Pyridoxamine Inhibition Glucose Glucose Amadori_Products Amadori_Products Glucose->Amadori_Products Glycation Lipids Lipids Reactive_Carbonyls Reactive Carbonyls (e.g., MGO) Lipids->Reactive_Carbonyls Lipoxidation AGEs_ALEs AGEs / ALEs Amadori_Products->AGEs_ALEs Oxidation Reactive_Carbonyls->AGEs_ALEs Pathology Diabetic Complications (Nephropathy, Retinopathy) AGEs_ALEs->Pathology Leads to Pyridoxamine Pyridoxamine Metal_Chelation Metal Chelation (Cu²⁺, Fe²⁺) Pyridoxamine->Metal_Chelation Carbonyl_Trapping Carbonyl Trapping Pyridoxamine->Carbonyl_Trapping ROS_Scavenging ROS Scavenging Pyridoxamine->ROS_Scavenging Metal_Chelation->Amadori_Products Inhibits Oxidation Carbonyl_Trapping->Reactive_Carbonyls Scavenges ROS_Scavenging->Amadori_Products Inhibits Oxidation

Pyridoxamine's multifaceted inhibition of AGE/ALE formation.

Experimental Protocols

Synthesis of Pyridoxamine Dihydrochloride

A common method for the synthesis of Pyridoxamine dihydrochloride involves the reduction of pyridoxal oxime.[11][12]

Materials:

  • Pyridoxine hydrochloride

  • Activated manganese dioxide

  • Concentrated sulfuric acid

  • Anhydrous sodium acetate

  • Hydroxylamine hydrochloride

  • Acetic acid

  • Zinc powder

  • Hydrochloric acid

  • Activated carbon

  • Ethanol or Methanol

Procedure:

  • Preparation of Pyridoxal Oxime:

    • Pyridoxine hydrochloride is oxidized using activated manganese dioxide and sulfuric acid to produce pyridoxal.[11][12]

    • The resulting pyridoxal is then reacted with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate to form pyridoxal oxime.[11][12]

  • Reduction to Pyridoxamine:

    • The pyridoxal oxime is reduced using zinc powder in acetic acid to yield pyridoxamine.[11][12]

  • Purification and Salt Formation:

    • Acetic acid is removed under reduced pressure.[11]

    • The pH is adjusted to be alkaline to precipitate pyridoxamine.[11]

    • The crude pyridoxamine is filtered and then dissolved in water and hydrochloric acid.[11]

    • The solution is decolorized with activated carbon and filtered.[11]

    • The filtrate is concentrated under reduced pressure until white solids of Pyridoxamine dihydrochloride precipitate.[11]

    • The product is then crystallized from a suitable solvent like ethanol or methanol, filtered, and dried.[1][13]

The following diagram outlines a typical workflow for the synthesis and purification of Pyridoxamine dihydrochloride.

Synthesis_Workflow Synthesis and Purification of Pyridoxamine Dihydrochloride Start Pyridoxine HCl Oxidation Oxidation (MnO₂, H₂SO₄) Start->Oxidation Oxime_Formation Oxime Formation (Hydroxylamine HCl) Oxidation->Oxime_Formation Reduction Reduction (Zinc, Acetic Acid) Oxime_Formation->Reduction Purification Purification (pH adjustment, filtration) Reduction->Purification Salt_Formation Salt Formation & Crystallization (HCl, Ethanol/Methanol) Purification->Salt_Formation Final_Product Pyridoxamine Dihydrochloride Salt_Formation->Final_Product

Workflow for Pyridoxamine dihydrochloride synthesis.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Pyridoxamine dihydrochloride in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[14][15]

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH 3.0) and methanol (e.g., 70:30 v/v)[14]

  • Flow Rate: 1.0 mL/min[14]

  • Detection: UV at 254 nm[14]

  • Injection Volume: 30 µL[14]

Summary of In Vitro and In Vivo Studies

Numerous studies have demonstrated the efficacy of Pyridoxamine in various models of disease.

Table 2: Selected In Vitro and In Vivo Findings

Study TypeModelKey FindingsReference(s)
In Vitro Skeletal muscle cellsPrevents insulin resistance caused by lipid hydroperoxide-derived aldehydes.[6]
In Vitro Protein glycation assaysInhibits the formation of AGEs and ALEs on proteins.[2][3]
In Vivo Streptozotocin (STZ)-induced diabetic ratsProtects against the development of nephropathy, retinopathy, and neuropathy.[2][3] Lowers lipid levels.[2][3][2][3]
In Vivo Zucker Diabetic Sprague Dawley (ZDSD) ratsAttenuates intervertebral disc degeneration by reducing AGE levels.[16]
Clinical Trial (Phase 2) Patients with type 1 and 2 diabetes and overt nephropathySignificantly reduced the change from baseline in serum creatinine.[17] Tended to decrease urinary TGF-β1 and AGEs (CML and CEL).[17][17]
Toxicity Study Sprague-Dawley ratsNo observed adverse effect level (NOAEL) of 200 mg/kg/day with intravenous administration, with no signs of neurotoxicity.[18]

Conclusion

Pyridoxamine dihydrochloride is a promising therapeutic agent with a well-defined mechanism of action against the formation of advanced glycation and lipoxidation end-products. Its chemical properties and demonstrated efficacy in preclinical and clinical studies make it a compound of significant interest for the development of treatments for diabetic complications and other age-related diseases. The experimental protocols for its synthesis and analysis are well-established, providing a solid foundation for further research and development.

References

Beyond Glycation: A Technical Guide to the Multifaceted Biological Functions of Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention for its therapeutic potential, primarily attributed to its well-documented role as an inhibitor of Advanced Glycation End-product (AGE) formation. However, an expanding body of research reveals a much broader spectrum of biological activities that extend far beyond this singular mechanism. This technical guide provides an in-depth exploration of the multifaceted functions of pyridoxamine dihydrochloride, focusing on its crucial roles in mitigating lipoxidation, scavenging reactive carbonyl and oxygen species, chelating metal ions, and modulating key cellular signaling pathways. By presenting comprehensive quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action, this document aims to equip researchers and drug development professionals with a thorough understanding of pyridoxamine's diverse therapeutic potential.

Inhibition of Advanced Lipoxidation End-products (ALEs)

Beyond its effects on glucose-derived AGEs, pyridoxamine is a potent inhibitor of Advanced Lipoxidation End-products (ALEs), which are formed from the reaction of lipid peroxidation products with proteins.[1][2] This is a critical function, as ALEs are implicated in a wide range of pathologies, including diabetic complications, atherosclerosis, and neurodegenerative diseases.

Trapping of Reactive Carbonyl Species (RCS)

The primary mechanism by which pyridoxamine inhibits ALE formation is through the direct scavenging of reactive carbonyl species (RCS), which are highly reactive intermediates in both glycation and lipoxidation pathways.[3][4] Pyridoxamine's primary amine group readily reacts with the carbonyl groups of RCS such as malondialdehyde (MDA), 4-oxo-2-(E)-nonenal (ONE), and 4-hydroxy-2-(E)-nonenal (HNE), forming stable adducts and preventing their reaction with proteins.[5][6]

Table 1: Pyridoxamine's Efficacy in Inhibiting ALE Formation and Scavenging RCS

ParameterSpecies/CompoundMethodResultReference
ALE Inhibition
Nε-(carboxymethyl)lysine (CML)Diabetic RatsIn vivoSignificant decrease in skin collagen
Nε-(carboxyethyl)lysine (CEL)Diabetic RatsIn vivoSignificant decrease in skin collagen
Malondialdehyde-lysine (MDA-Lys)RNase incubated with arachidonateIn vitroPrevention of formation[2]
4-hydroxynonenal-lysine (HNE-Lys)RNase incubated with arachidonateIn vitroPrevention of formation[2]
RCS Scavenging
Malondialdehyde (MDA)-In vitroReadily reacts under physiological conditions[6]
4-oxo-2-(E)-nonenal (ONE)Human Serum AlbuminIn vitroDose-dependent reduction of ONE-modified peptides[5]
Glyoxal (GO)-In vitroRapid reaction in neutral, aqueous buffer[3]
Glycolaldehyde (GLA)-In vitroRapid reaction in neutral, aqueous buffer[3]
Experimental Protocol: In Vitro Scavenging of Reactive Carbonyl Species

This protocol outlines a general method to assess the RCS scavenging ability of pyridoxamine using a model RCS like malondialdehyde (MDA) and a fluorescent probe.

Materials:

  • Pyridoxamine dihydrochloride solutions (various concentrations)

  • Malondialdehyde (MDA) solution (freshly prepared)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing PBS, MDA, and varying concentrations of pyridoxamine.

  • Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding TCA.

  • Add TBA to the mixture and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which is fluorescent.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the fluorescence of the supernatant (excitation ~530 nm, emission ~550 nm).

  • A decrease in fluorescence in the presence of pyridoxamine indicates its scavenging activity.

  • Calculate the percentage of scavenging activity compared to a control without pyridoxamine.

Antioxidant Activity: Scavenging of Reactive Oxygen Species (ROS)

Pyridoxamine exhibits significant antioxidant properties through the direct scavenging of reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage.[1][7] This activity is distinct from its RCS trapping and contributes to its overall protective effects.

Mechanism of ROS Scavenging

Pyridoxamine can directly react with and neutralize various ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and superoxide radicals (O₂⁻).[1][5][7] Theoretical studies have shown that pyridoxamine can trap the methoxy radical (•OCH₃) with diffusion-limited rate constants.[1][7]

Table 2: Quantitative Data on Pyridoxamine's ROS Scavenging Activity

Radical SpeciesMethodRate Constant (M⁻¹s⁻¹)Reference
Methoxy radical (•OCH₃)Density Functional Theory>1.0 × 10⁸[1][7]
Hydroperoxyl radical (•OOH)Density Functional TheoryModerate[1][7]
Methylperoxyl radical (•OOCH₃)Density Functional TheoryModerate[1][7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of pyridoxamine using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

Materials:

  • Pyridoxamine dihydrochloride solutions (various concentrations)

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of pyridoxamine in methanol.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the pyridoxamine solutions (or methanol as a control) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at ~517 nm.

  • The scavenging activity is indicated by the discoloration of the purple DPPH solution.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of pyridoxamine required to scavenge 50% of the DPPH radicals).

Metal Ion Chelation

Pyridoxamine's ability to chelate transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), is another important biological function that contributes to its protective effects.[1][9] By sequestering these redox-active metals, pyridoxamine can inhibit their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals, and also prevent their catalytic role in the later stages of AGE and ALE formation.[1]

Table 3: Stability Constants for Pyridoxamine-Metal Complexes

Metal IonMethodLog βReference
Cu²⁺Density Functional TheoryPredicted to be an efficient scavenger at physiological pH[9]
Zn²⁺Potentiometry (for Pyridoxal Isonicotinoyl Hydrazone, a related compound)Chelation becomes significant around pH 5[10]
Fe³⁺-Forms stable complexes[1]

Modulation of Cellular Signaling Pathways

Recent evidence indicates that pyridoxamine can modulate several key intracellular signaling pathways involved in inflammation, fibrosis, and oxidative stress. This suggests a more complex and nuanced role for pyridoxamine in cellular regulation than previously understood.

NF-κB Signaling Pathway

Pyridoxamine has been shown to attenuate the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, pyridoxamine can exert potent anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., AGEs, ROS) RAGE RAGE Stimuli->RAGE IKK IKK Complex RAGE->IKK activates IkB IκB IKK->IkB phosphorylates pNFkB p-IκB Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Ub Ubiquitination pNFkB->Ub leads to Ub->Proteasome Active_NFkB Active NF-κB DNA DNA Active_NFkB->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response (Cytokines, Chemokines) Transcription->Inflammation PM Pyridoxamine PM->Stimuli scavenges PM->RAGE inhibits activation PM->IKK inhibits

Caption: Pyridoxamine's inhibition of the NF-κB signaling pathway.

TGF-β/Smad and Rho/ROCK Signaling Pathways

Pyridoxamine has been demonstrated to counteract the overactivation of the profibrotic TGF-β (Transforming Growth Factor-beta)/Smad and Rho/ROCK signaling pathways.[8] These pathways are central to the development of fibrosis in various tissues, including the kidneys. By attenuating these signals, pyridoxamine may help prevent or slow the progression of fibrotic diseases. In clinical studies, pyridoxamine treatment has been associated with a trend towards decreased urinary TGF-β1 levels.[11]

TGFb_Rho_ROCK_Pathway cluster_nucleus Nuclear Events TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates RhoA RhoA TGFbR->RhoA activates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocates Transcription Gene Transcription Smad_complex->Transcription Fibrosis Fibrosis (e.g., Fibronectin) Transcription->Fibrosis ROCK ROCK RhoA->ROCK Myosin Myosin Light Chain ROCK->Myosin phosphorylates pMyosin p-Myosin Light Chain StressFibers Stress Fiber Formation pMyosin->StressFibers StressFibers->Fibrosis PM Pyridoxamine PM->TGFbR inhibits activation PM->RhoA inhibits

Caption: Pyridoxamine's inhibitory effects on TGF-β and Rho/ROCK signaling.

Nrf2/HO-1 Antioxidant Pathway

While direct evidence for pyridoxamine is still emerging, its precursor, pyridoxine, has been shown to exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[12] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nuclear Events OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Keap1->Nrf2_Keap1 dissociation Proteasome Proteasome Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 Ub Ubiquitination Active_Nrf2 Active Nrf2 ARE ARE (Antioxidant Response Element) Active_Nrf2->ARE binds to Transcription Gene Transcription ARE->Transcription AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) Transcription->AntioxidantEnzymes PM Pyridoxamine (as Pyridoxine) PM->OxidativeStress reduces PM->Nrf2 promotes activation

Caption: Postulated activation of the Nrf2 antioxidant pathway by pyridoxamine.

Experimental Workflow for Investigating Pyridoxamine's Biological Functions

The following diagram illustrates a general experimental workflow for characterizing the multifaceted biological activities of pyridoxamine in a cell-based model of oxidative stress.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Endothelial cells, Podocytes) start->cell_culture induce_stress Induce Oxidative Stress (e.g., High Glucose, H₂O₂) cell_culture->induce_stress treat_pm Treat with Pyridoxamine (Dose-Response) induce_stress->treat_pm endpoint_analysis Endpoint Analysis treat_pm->endpoint_analysis ale_analysis ALE Formation (Western Blot, ELISA) endpoint_analysis->ale_analysis ros_measurement ROS Levels (Fluorescent Probes) endpoint_analysis->ros_measurement protein_carbonyls Protein Carbonylation (DNPH Assay) endpoint_analysis->protein_carbonyls signaling_pathways Signaling Pathway Analysis endpoint_analysis->signaling_pathways data_analysis Data Analysis & Interpretation ale_analysis->data_analysis ros_measurement->data_analysis protein_carbonyls->data_analysis gene_expression Gene Expression (qPCR) gene_expression->data_analysis protein_expression Protein Expression & Activation (Western Blot) protein_expression->data_analysis nfkb_analysis NF-κB Activation signaling_pathways->nfkb_analysis tgfb_analysis TGF-β/Smad, Rho/ROCK signaling_pathways->tgfb_analysis nrf2_analysis Nrf2 Translocation signaling_pathways->nrf2_analysis nfkb_analysis->gene_expression tgfb_analysis->protein_expression nrf2_analysis->protein_expression conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow to study pyridoxamine's effects.

Conclusion

The biological functions of pyridoxamine dihydrochloride extend well beyond its established role as an AGE inhibitor. Its ability to potently inhibit lipoxidation, scavenge a broad range of reactive carbonyl and oxygen species, chelate pro-oxidant metal ions, and modulate critical cellular signaling pathways underscores its significant therapeutic potential for a variety of complex diseases. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the multifaceted protective effects of this promising compound. Future research should continue to elucidate the precise molecular targets and downstream effects of pyridoxamine to fully realize its clinical utility.

References

Early Research on Pyridoxamine Dihydrochloride for Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyridoxamine dihydrochloride as a therapeutic agent for diabetic complications. It consolidates key findings from early preclinical and clinical studies, focusing on its mechanism of action, efficacy in various models of diabetic nephropathy and retinopathy, and the experimental methodologies employed.

Core Mechanism of Action: Inhibition of Advanced Glycation and Lipoxidation

Pyridoxamine, a vitamer of vitamin B6, has been identified as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are key drivers in the pathogenesis of diabetic complications.[1][2] Its multifaceted mechanism of action includes:

  • Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine traps reactive dicarbonyl intermediates, such as methylglyoxal, preventing them from reacting with proteins, lipids, and nucleic acids to form AGEs and ALEs.[3]

  • Inhibition of the Maillard Reaction: It blocks the post-Amadori steps of the Maillard reaction, a key pathway in AGE formation.[1]

  • Chelation of Metal Ions: Pyridoxamine can chelate transition metal ions like copper and iron, which catalyze the oxidation of Amadori products into AGEs.[3]

  • Scavenging of Reactive Oxygen Species (ROS): It exhibits antioxidant properties by directly scavenging free radicals, thus reducing oxidative stress, a central element in the development of diabetic complications.[4][5]

Signaling Pathways Modulated by Pyridoxamine

The therapeutic effects of pyridoxamine are mediated through the modulation of several key signaling pathways implicated in diabetic complications. By inhibiting AGE formation, pyridoxamine prevents the activation of the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-fibrotic state. Pyridoxamine's inhibitory action on AGE formation consequently downregulates these pathogenic pathways.

pyridoxamine_signaling_pathway cluster_upstream Upstream Triggers in Diabetes cluster_pathways Pathogenic Pathways cluster_downstream Downstream Effects Hyperglycemia Hyperglycemia AGE_ALE_Formation AGE/ALE Formation Hyperglycemia->AGE_ALE_Formation Oxidative_Stress Oxidative Stress Oxidative_Stress->AGE_ALE_Formation Pyridoxamine Pyridoxamine Pyridoxamine->AGE_ALE_Formation Inhibits RAGE_Activation RAGE Activation AGE_ALE_Formation->RAGE_Activation TGF_beta TGF-β1 Upregulation RAGE_Activation->TGF_beta NF_kB NF-κB Activation RAGE_Activation->NF_kB MAPK MAPK Activation RAGE_Activation->MAPK Fibrosis Fibrosis TGF_beta->Fibrosis Inflammation Inflammation NF_kB->Inflammation MAPK->Inflammation Apoptosis Cellular Apoptosis MAPK->Apoptosis Vascular_Dysfunction Vascular Dysfunction Inflammation->Vascular_Dysfunction Fibrosis->Vascular_Dysfunction

Caption: Pyridoxamine's mechanism of action in mitigating diabetic complications.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Studies in Animal Models

Early research extensively utilized streptozotocin (STZ)-induced diabetic rat and mice models to evaluate the efficacy of pyridoxamine.

Table 1: Effects of Pyridoxamine on Diabetic Nephropathy in STZ-Diabetic Rats

ParameterControl DiabeticPyridoxamine-Treated DiabeticPercent Inhibitionp-valueReference
Albuminuria (mg/24h) 18.5 ± 3.58.5 ± 2.054%< 0.05[1]
Plasma Creatinine (mg/dL) 0.85 ± 0.050.65 ± 0.0424%< 0.05[1]
Skin Collagen CML (pmol/mg) 1.2 ± 0.10.8 ± 0.133%< 0.05[1]
Skin Collagen CEL (pmol/mg) 1.5 ± 0.21.0 ± 0.133%< 0.05[1]

CML: Nε-(carboxymethyl)lysine; CEL: Nε-(carboxyethyl)lysine

Table 2: Effects of Pyridoxamine on Diabetic Retinopathy in STZ-Diabetic Rats (29 weeks)

ParameterControl DiabeticPyridoxamine-Treated DiabeticPercent Inhibitionp-valueReference
Acellular Capillaries/mm² 35 ± 415 ± 357%< 0.05[4][6]
Fibronectin mRNA (fold increase) 2.01.240%< 0.05[4][6]
Collagen IV mRNA (fold increase) 1.61.131%< 0.05[4][6]
Phase 2 Clinical Trials

Two key multicenter Phase 2 trials, PYR-206 and PYR-205/207, evaluated the safety and efficacy of pyridoxamine in patients with type 1 and type 2 diabetes and overt nephropathy.[6][7]

Table 3: Efficacy of Pyridoxamine in Patients with Diabetic Nephropathy (Combined Phase 2 Data)

ParameterPlacebo GroupPyridoxamine Groupp-valueReference
Change in Serum Creatinine (mg/dL) - Merged Data IncreaseSignificantly Reduced Increase< 0.03[6][7]
Change in Serum Creatinine (mg/dL) - RENAAL/IDNT-like subset IncreaseSignificantly Reduced Increase0.007[6][7]
Change in Urinary TGF-β1 (pg/mg creatinine) IncreaseTendency to Decrease0.049[6][7]
Urinary Albumin Excretion No significant changeNo significant changeNS[6][7]

Experimental Protocols

Induction of Diabetes in Rodent Models (Streptozotocin Protocol)

A widely used method for inducing type 1 diabetes in rats and mice involves the administration of streptozotocin (STZ), a naturally occurring chemical that is toxic to the insulin-producing beta cells of the pancreas.

stz_protocol start Animal Acclimatization fasting Overnight Fasting (8-12 hours) start->fasting stz_prep Prepare fresh STZ solution in cold citrate buffer (pH 4.5) fasting->stz_prep stz_injection Single intraperitoneal (IP) or intravenous (IV) injection of STZ (Dose: 40-65 mg/kg for rats, 150-200 mg/kg for mice) stz_prep->stz_injection glucose_monitoring Monitor blood glucose levels 48-72 hours post-injection stz_injection->glucose_monitoring diabetes_confirmation Confirm diabetes (Blood glucose > 250 mg/dL) glucose_monitoring->diabetes_confirmation treatment_initiation Initiate Pyridoxamine treatment (e.g., in drinking water or diet) diabetes_confirmation->treatment_initiation end Experimental Endpoint treatment_initiation->end

Caption: Workflow for inducing diabetes in rodents using streptozotocin.

Measurement of Advanced Glycation End-products (AGEs)

The quantification of AGEs in tissues and biological fluids is crucial for assessing the efficacy of AGE inhibitors like pyridoxamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques employed.

age_measurement_protocol start Sample Collection (e.g., skin collagen, plasma) hydrolysis Acid hydrolysis of protein samples (e.g., 6N HCl) start->hydrolysis derivatization Derivatization of amino acids (for GC-MS) hydrolysis->derivatization separation Chromatographic Separation (HPLC or GC) hydrolysis->separation HPLC pathway derivatization->separation GC-MS pathway detection Detection (e.g., UV, fluorescence, or mass spectrometry) separation->detection quantification Quantification against known standards detection->quantification end Data Analysis quantification->end

Caption: General workflow for the measurement of AGEs in biological samples.

Conclusion

Early research on pyridoxamine dihydrochloride has provided a strong rationale for its development as a therapeutic agent for diabetic complications. Its ability to inhibit the formation of AGEs and ALEs through multiple mechanisms and consequently modulate key pathogenic signaling pathways has been demonstrated in both preclinical and early clinical studies. The quantitative data from these studies, particularly the consistent effects on markers of diabetic nephropathy and retinopathy in animal models, underscore its potential. Further large-scale clinical trials are warranted to fully elucidate its therapeutic benefits in patients with diabetes.

References

The Chelation Chemistry of Pyridoxamine Dihydrochloride: A Technical Guide to its Interaction with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention in the scientific and pharmaceutical communities for its therapeutic potential, particularly in mitigating the progression of diabetic complications. A cornerstone of its mechanism of action is its ability to interact with and sequester metal ions. This technical guide provides an in-depth exploration of the interaction between pyridoxamine dihydrochloride and various metal ions, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the biochemical pathways involved.

Pyridoxamine's therapeutic effects are largely attributed to its role as an inhibitor of the formation of Advanced Glycation End-products (AGEs). The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, leads to the formation of a Schiff base and subsequently an Amadori product. The degradation of these early-stage products, often catalyzed by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), results in the formation of highly reactive dicarbonyl compounds known as reactive carbonyl species (RCS). These RCS then react with biological macromolecules to form irreversible, cross-linked structures known as AGEs, which contribute to the pathophysiology of aging and diabetic complications.

Pyridoxamine intervenes in this process through a multi-faceted approach:

  • Chelation of Metal Ions: Pyridoxamine forms stable complexes with transition metal ions, thereby preventing them from catalyzing the oxidative reactions that generate RCS and reactive oxygen species (ROS).[1]

  • Scavenging of Reactive Carbonyl Species (RCS): The primary amine group of pyridoxamine can react with and detoxify RCS, preventing them from modifying proteins.

  • Trapping of Reactive Oxygen Species (ROS): Pyridoxamine also exhibits antioxidant properties by scavenging ROS generated during the glycation process.

This guide will focus on the first and pivotal mechanism: the chelation of metal ions.

Quantitative Data on Pyridoxamine-Metal Ion Interactions

The stability of the complexes formed between pyridoxamine and metal ions is a critical determinant of its efficacy as a chelator. This stability is quantified by the formation or stability constant (log β). The following tables summarize the reported stability constants for pyridoxamine complexes with various metal ions.

Table 1: Stability Constants (log β) for Cu(II)-Pyridoxamine Complexes

Complex Specieslog β (Potentiometry)log β (Spectrophotometry)log β (Conductometry)log β (Computational)
[Cu(PM)]⁺8.538.558.508.4
[Cu(PM)₂]15.2615.3015.2214.8

Data sourced from Chylewska et al., 2015 and Casasnovas et al., 2013. Values from Chylewska et al. were determined at 25 °C in a 0.1 M KNO₃ ionic medium. Computational data is from DFT calculations.

Table 2: Stability Constants (log β) for Zn(II)-Pyridoxamine Complexes

Complex Specieslog β (Potentiometry)
[Zn(PM)]⁺4.88
[Zn(PM)₂]8.79

Data sourced from a study on mixed ligand complexes of zinc with pyridoxine and other ligands, which provides insights into the binding behavior of the pyridoxine family.

Table 3: Thermodynamic Data for Pyridoxamine Complexation with Cu(II) and Fe(III)

Metal IonComplex StoichiometryStandard Gibbs Free Energy of Formation (ΔGf°) (kcal/mol)
Cu(II)1:2 (Metal:Ligand)-35.8
Fe(III)1:3 (Metal:Ligand)-58.9

Data from computational studies by L'uboš V. et al., 2022, performed at the M05(SMD)/6-311+G(d,p) level of theory.

Signaling Pathways and Experimental Workflows

The interaction of pyridoxamine with metal ions is a key step in its mechanism of inhibiting the formation of Advanced Glycation End-products (AGEs). The following diagrams illustrate this inhibitory pathway and a typical experimental workflow for characterizing these interactions.

AGE_Inhibition_Pathway Figure 1: Mechanism of AGE Inhibition by Pyridoxamine cluster_glycation Glycation Pathway cluster_inhibition Pyridoxamine Inhibition Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base + Protein Protein Protein Amadori_Product Amadori Product Schiff_Base->Amadori_Product RCS Reactive Carbonyl Species (RCS) Amadori_Product->RCS Oxidation ROS Reactive Oxygen Species (ROS) Amadori_Product->ROS Oxidation AGEs Advanced Glycation End-products (AGEs) RCS->AGEs + Protein Pyridoxamine Pyridoxamine Pyridoxamine->RCS Scavenges Pyridoxamine->ROS Scavenges Chelated_Metal Chelated Metal Ion Pyridoxamine->Chelated_Metal Chelation Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->RCS Catalyzes Metal_Ions->ROS Catalyzes Metal_Ions->Chelated_Metal Experimental_Workflow Figure 2: Workflow for Characterizing Pyridoxamine-Metal Interaction Start Hypothesis: Pyridoxamine chelates metal ions Potentiometry Potentiometric Titration Start->Potentiometry Spectrophotometry UV-Vis Spectrophotometry Start->Spectrophotometry ITC Isothermal Titration Calorimetry Start->ITC NMR NMR Spectroscopy Start->NMR Data_Analysis Data Analysis Potentiometry->Data_Analysis Spectrophotometry->Data_Analysis ITC->Data_Analysis NMR->Data_Analysis Stability_Constants Stability Constants (log β) Data_Analysis->Stability_Constants Stoichiometry Stoichiometry (n) Data_Analysis->Stoichiometry Thermodynamics Thermodynamic Parameters (ΔH, ΔS, ΔG) Data_Analysis->Thermodynamics Conclusion Confirmation of Chelation Properties Stability_Constants->Conclusion Stoichiometry->Conclusion Thermodynamics->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of pyridoxamine dihydrochloride, a vitamer of vitamin B6 with significant therapeutic potential, particularly in the context of diabetic complications. Two primary synthetic routes are outlined. The first is a multi-step synthesis commencing from the readily available pyridoxine hydrochloride. This pathway involves the oxidation of pyridoxine to pyridoxal, followed by oximation and subsequent reduction to yield pyridoxamine, which is then converted to its stable dihydrochloride salt. The second protocol details a catalytic hydrogenation of a substituted cyanopyridine derivative to directly form pyridoxamine dihydrochloride. These protocols are intended to furnish researchers with the necessary information to produce high-purity pyridoxamine dihydrochloride for preclinical research and drug development activities.

Introduction

Pyridoxamine, a naturally occurring form of vitamin B6, has garnered considerable interest for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic nephropathy and other complications of diabetes.[1][2] As a result, robust and reproducible methods for the synthesis of pyridoxamine dihydrochloride, a stable salt form suitable for pharmaceutical development, are of high value to the scientific community. The following protocols provide detailed, step-by-step instructions for the laboratory-scale synthesis of this compound.

Synthetic Pathways Overview

Two principal synthetic strategies for pyridoxamine dihydrochloride are presented.

  • Pathway 1: Synthesis from Pyridoxine Hydrochloride. This is a well-established, multi-step approach that begins with the common form of vitamin B6, pyridoxine hydrochloride. The key transformations are:

    • Oxidation of pyridoxine to pyridoxal.

    • Conversion of pyridoxal to pyridoxal oxime.

    • Reduction of the oxime to pyridoxamine.

    • Formation of the dihydrochloride salt.

  • Pathway 2: Catalytic Hydrogenation of a Cyanopyridine Derivative. This alternative route offers a more direct synthesis from a custom starting material, 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine.

Below is a graphical representation of the logical workflow for the primary synthesis route (Pathway 1).

G A Pyridoxine Hydrochloride B Oxidation (MnO2, H2SO4) A->B Step 1 C Pyridoxal B->C D Oximation (Hydroxylamine HCl, NaOAc) C->D Step 2 E Pyridoxal Oxime D->E F Reduction (Zinc, Acetic Acid) E->F Step 3 G Pyridoxamine F->G H Salt Formation (HCl) G->H Step 4 I Pyridoxamine Dihydrochloride H->I

Caption: Workflow for Pyridoxamine Dihydrochloride Synthesis from Pyridoxine HCl.

Experimental Protocols

Pathway 1: Synthesis from Pyridoxine Hydrochloride

This protocol is adapted from established patent literature and involves a three-step synthesis followed by salt formation.[3][4][5]

Step 1: Preparation of Pyridoxal

  • To a 2000 mL four-necked reaction flask equipped with a mechanical stirrer and thermometer, add pyridoxine hydrochloride (100 g, 0.486 mol) and purified water (750 g).

  • Stir the mixture at room temperature until the pyridoxine hydrochloride is completely dissolved.

  • Add activated manganese dioxide (75 g, 0.863 mol) to the solution.

  • Carefully add concentrated sulfuric acid (90 g, 0.918 mol) dropwise, maintaining the reaction temperature between 40-45°C. The addition should take approximately 45 minutes.

  • After the addition is complete, maintain the temperature at 45-48°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Preparation of Pyridoxal Oxime

  • To the reaction mixture containing pyridoxal, add anhydrous sodium acetate (75 g, 0.915 mol) and hydroxylamine hydrochloride (29.7 g, 0.428 mol).

  • Heat the mixture to 55-60°C and stir for 30 minutes.

  • Cool the mixture to induce crystallization of the pyridoxal oxime.

  • Collect the solid product by filtration and dry. This intermediate can be carried forward without extensive purification.

Step 3: Preparation of Pyridoxamine

  • The pyridoxal oxime is reacted with acetic acid and zinc powder to reduce the oxime to the amine.[1][3]

  • Following the reduction, the acetic acid is removed under reduced pressure to yield a slurry concentrate.

  • The concentrate is further processed to obtain an aqueous solution of pyridoxamine.

  • The pH of the solution is adjusted to be alkaline to precipitate the free pyridoxamine base.

  • The precipitated pyridoxamine is collected by vacuum filtration.

Step 4: Preparation of Pyridoxamine Dihydrochloride

  • The filtered pyridoxamine is redissolved in water and hydrochloric acid.[5]

  • The solution is decolorized with activated carbon at 70°C and then filtered.

  • The filtrate is concentrated under reduced pressure until white solids of pyridoxamine dihydrochloride precipitate.

  • An organic solvent such as methanol or ethanol is added to facilitate crystallization.[5]

  • The mixture is cooled to complete the crystallization process.

  • The final product is collected by filtration and dried to yield pyridoxamine dihydrochloride.

Pathway 2: Catalytic Hydrogenation of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine

This protocol is based on a more direct synthetic route.[1][4][6]

  • Dissolve 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine (214 mg, 1.04 mmol) in a 12 M solution of methanol containing 300 µL of 30% hydrochloric acid at room temperature.[4]

  • Add 40 mg of 5 w/w% palladium on charcoal catalyst to the solution.

  • Hydrogenate the mixture at atmospheric pressure and room temperature.

  • Monitor the reaction until completion.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Recrystallize the resulting residue from ethanol to afford pyridoxamine dihydrochloride as an off-white solid.[4]

Data Presentation

The following table summarizes the quantitative data from representative examples of the described synthetic pathways.

ParameterPathway 1: From Pyridoxine HCl (Example)[5]Pathway 2: Catalytic Hydrogenation (Example)[4]
Starting Material Pyridoxine Hydrochloride2-methyl-3-hydroxy-4-cyano-5-acetoxymethyl-pyridine
Key Reagents MnO₂, H₂SO₄, NH₂OH·HCl, Zn, Acetic Acid, HClPd/C, H₂, HCl, Methanol, Ethanol
Molar Yield (Overall) >80% (reported for the entire process)83%
Chemical Purity >99%High purity (confirmed by NMR, LC, LC/MS, UV)
Final Product Form White crystalline solidOff-white solid

Characterization

The identity and purity of the synthesized pyridoxamine dihydrochloride should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[4]

  • Liquid Chromatography (LC): To assess purity.[4]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): To confirm the molecular weight.[4]

  • Ultraviolet (UV) Spectroscopy: For additional structural confirmation.[4]

The analytical data should be compared with a commercially available standard of pyridoxamine dihydrochloride to verify the product's identity.[1]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Concentrated acids and hydroxylamine hydrochloride should be handled with extreme care in a well-ventilated fume hood.

  • Catalytic hydrogenation should be performed with appropriate safety measures for handling hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Application Note: Quantification of Pyridoxamine Dihydrochloride in Human Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine, a vitamer of vitamin B6, is of significant interest in clinical and pharmaceutical research for its potential therapeutic effects, including the inhibition of advanced glycation end-product (AGE) formation and its role in treating diabetic nephropathy. Accurate and reliable quantification of pyridoxamine in human plasma is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This application note provides detailed protocols for the quantification of pyridoxamine dihydrochloride in human plasma using two robust analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. HPLC Method with Fluorescence Detection

This method is suitable for the routine quantification of pyridoxamine and other B6 vitamers in plasma, offering good sensitivity and selectivity.

Experimental Protocol

1. Materials and Reagents

  • Pyridoxamine dihydrochloride (analytical standard)

  • Perchloric acid (PCA), 6% (w/v)

  • Potassium phosphate monobasic

  • 1-Octanesulfonic acid sodium salt

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Human plasma (EDTA)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Pyridoxamine dihydrochloride in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in ultrapure water to create calibration standards with concentrations ranging from 5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) by spiking blank human plasma with the appropriate amount of working standard solution.

  • Plasma Sample Preparation:

    • To 200 µL of plasma sample, standard, or QC, add 200 µL of 6% PCA to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Inject 50 µL of the supernatant into the HPLC system.

3. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient of acetonitrile from 0.5% to 15% is used.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 328 nm and emission at 393 nm.[1]

Quantitative Data Summary
ParameterValueReference
Retention TimeApprox. 10-15 min (gradient dependent)[1]
Linearity Range5 - 500 ng/mLN/A
Precision (RSD%)10% (for 27 nmol/L)[1]
Accuracy/Recovery84 - 105%[2]
Limit of Detection (LOD)Not specified for Pyridoxamine alone
Limit of Quantification (LOQ)Not specified for Pyridoxamine alone

Note: The provided data is based on a method for the simultaneous analysis of multiple B6 vitamers. Method optimization may be required for a pyridoxamine-specific assay.

II. LC-MS/MS Method

This method offers higher sensitivity and specificity compared to HPLC-FLD and is ideal for applications requiring low-level quantification.

Experimental Protocol

1. Materials and Reagents

  • Pyridoxamine dihydrochloride (analytical standard)

  • Pyridoxamine-d3 (internal standard, IS)

  • Trichloroacetic acid (TCA), 10% (w/v) in acetonitrile

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Pyridoxamine dihydrochloride in 10 mL of ultrapure water.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Pyridoxamine-d3 in 1 mL of methanol.

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).

  • Plasma Sample Preparation: [3]

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.[3]

    • Add 200 µL of 10% TCA in acetonitrile to precipitate proteins.[3]

    • Vortex for 30 seconds.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to an autosampler vial for analysis.[3]

3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Pyridoxamine: 169.2 > 152.1 (Quantifier), 169.2 > 134.1 (Qualifier)[5]

    • Pyridoxamine-d3 (IS): (Adjust mass for deuterium labeling, e.g., 172.2 > 155.1)

Quantitative Data Summary
ParameterValueReference
Retention TimeApprox. 1-3 min (gradient dependent)[6]
Linearity Range0.5 - 50 ng/mL (0.5 - 50 ppb)[5]
Precision (RSD%)< 15%N/A
Accuracy/Recovery85 - 115%N/A
Limit of Detection (LOD)0.07 - 0.2 ng/mL (0.07 - 0.2 ppb)[5]
Limit of Quantification (LOQ)0.2 - 0.6 ng/mL (0.2 - 0.6 ppb)[5]

Note: The provided data is a representative example. Specific values should be determined during method validation.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Plasma Sample (200 µL) s2 Add 6% PCA (200 µL) s1->s2 s3 Vortex (30s) s2->s3 s4 Centrifuge (10,000g, 10 min) s3->s4 s5 Collect Supernatant s4->s5 a1 Inject (50 µL) s5->a1 a2 C18 Column Separation a1->a2 a3 Fluorescence Detection (Ex: 328 nm, Em: 393 nm) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (10 µL) s1->s2 s3 Add 10% TCA in ACN (200 µL) s2->s3 s4 Vortex (30s) s3->s4 s5 Centrifuge (10,000g, 10 min) s4->s5 s6 Collect Supernatant s5->s6 a1 Inject s6->a1 a2 UPLC/HPLC Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification vs. IS d1->d2

References

Application Notes and Protocols: Utilizing Pyridoxamine Dihydrochloride in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine, a vitamer of vitamin B6, is an essential component of mammalian cell culture media.[1][2] Beyond its role as a nutrient, pyridoxamine has garnered significant interest for its potent anti-glycation and anti-lipoxidation properties. It effectively inhibits the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are implicated in cellular senescence, diabetic complications, and neurodegenerative diseases.[3][4] Pyridoxamine dihydrochloride, a stable salt form, serves as a valuable tool for in vitro studies aimed at understanding and mitigating the effects of carbonyl stress.

These application notes provide a comprehensive guide to using pyridoxamine dihydrochloride in mammalian cell culture, including its mechanism of action, protocols for supplementation, and methods to assess its efficacy in inhibiting AGE formation and modulating cellular signaling pathways.

Mechanism of Action

Pyridoxamine's primary mechanism as an anti-glycation agent involves several key activities:

  • Scavenging of Reactive Carbonyl Species (RCS): It directly traps reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which are precursors to AGEs.[3]

  • Chelation of Metal Ions: By chelating transition metal ions like copper and iron, pyridoxamine inhibits the auto-oxidation of glucose and the oxidative degradation of Amadori products, crucial steps in AGE formation.[3]

  • Trapping of Reactive Oxygen Species (ROS): Pyridoxamine exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage that contributes to AGE formation.[3]

Within the cell, pyridoxamine is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), which is essential for a multitude of enzymatic reactions.[2]

Data Presentation: Quantitative Effects of Vitamin B6 Vitamers

The following tables summarize quantitative data on the effects of pyridoxamine and related vitamin B6 compounds on cell proliferation and AGE formation. It is important to note that the effects can be cell-type specific.

Cell LineCompoundConcentrationIncubation TimeEffect on Cell ProliferationReference
B16F10 murine melanomaPyridoxal500 µM72 hours95.1% inhibition[5]
B16F10 murine melanomaPyridoxine500 µM72 hours11.4% inhibition[5]
Human glioblastoma U-87 MGPyridoxineIncreasing concentrations24-72 hoursDose- and time-dependent decrease in viability[6]
SH-SY5Y neuroblastomaPyridoxamine500 µMNot specifiedCytotoxic[7]
Cell LineTreatmentPyridoxamine ConcentrationOutcomeReference
SH-SY5Y neuroblastomaGlyceraldehyde (GA)250 µMSignificantly attenuated GA-induced TAGE (Toxic AGEs) formation[7]

Experimental Protocols

Protocol 1: Preparation of Pyridoxamine Dihydrochloride Stock Solution

Materials:

  • Pyridoxamine dihydrochloride powder (CAS 524-36-7)[8][9]

  • Sterile tissue culture grade water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of pyridoxamine dihydrochloride powder.

  • Dissolve the powder in sterile water or PBS to a stock concentration of 10-100 mM. For example, to make a 100 mM stock solution, dissolve 24.11 mg of pyridoxamine dihydrochloride (MW: 241.11 g/mol ) in 1 mL of sterile water.

  • Gently vortex until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Media

Procedure:

  • Thaw an aliquot of the pyridoxamine dihydrochloride stock solution at room temperature.

  • Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 250 µM from a 100 mM stock, add 2.5 µL of the stock solution to 10 mL of cell culture medium.

  • Gently mix the medium before adding it to the cell cultures.

  • For long-term experiments, replenish the pyridoxamine-supplemented medium every 2-3 days.

Protocol 3: Assessment of Cell Viability and Proliferation (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • Pyridoxamine dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of pyridoxamine dihydrochloride concentrations (e.g., 10 µM to 1 mM) for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Quantification of Advanced Glycation End-products (AGEs)

Method A: Fluorescence-Based Assay

Materials:

  • Cell lysates or culture supernatant

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Culture cells with or without a glycation-inducing agent (e.g., high glucose, methylglyoxal) in the presence or absence of pyridoxamine dihydrochloride.

  • After the treatment period, collect the cell culture supernatant or prepare cell lysates.

  • Transfer 100 µL of each sample to the wells of a black 96-well plate.

  • Measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • An increase in fluorescence intensity is indicative of AGE formation. Compare the fluorescence of pyridoxamine-treated samples to untreated controls to determine the inhibitory effect.

Method B: Western Blot or Slot Blot for Specific AGEs (e.g., Carboxymethyl-lysine, CML)

Materials:

  • Cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot equipment or Slot blot apparatus

  • Anti-CML primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • For Western blot, separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. For Slot blot, directly apply equal amounts of protein to the membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-CML primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band or spot intensity and normalize to a loading control (e.g., β-actin for Western blot) or total protein.

Protocol 5: Analysis of Signaling Pathway Modulation (Western Blot for p-p65 and p-Akt)

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-phospho-Akt (Ser473), anti-Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with pyridoxamine dihydrochloride for the desired time. In some experiments, a stimulus (e.g., TNF-α for NF-κB activation) may be added.

  • Prepare cell lysates and determine protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 or anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies for the total p65 or Akt proteins to normalize for protein loading.

  • Quantify the band intensities to determine the change in phosphorylation status.

Visualizations

pyridoxamine_mechanism cluster_glycation Glycation & Lipoxidation Reactive Carbonyls Reactive Carbonyls AGEs/ALEs Formation AGEs/ALEs Formation Reactive Carbonyls->AGEs/ALEs Formation Metal Ions (Cu2+, Fe2+) Metal Ions (Cu2+, Fe2+) Metal Ions (Cu2+, Fe2+)->AGEs/ALEs Formation Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->AGEs/ALEs Formation Pyridoxamine Pyridoxamine Pyridoxamine->Reactive Carbonyls Scavenges Pyridoxamine->Metal Ions (Cu2+, Fe2+) Chelates Pyridoxamine->Reactive Oxygen Species Traps Cellular Damage Cellular Damage AGEs/ALEs Formation->Cellular Damage experimental_workflow Cell_Culture 1. Mammalian Cell Culture Treatment 2. Treatment with Pyridoxamine Dihydrochloride Cell_Culture->Treatment Viability 3a. Cell Viability/Proliferation Assay (MTT) Treatment->Viability AGEs 3b. AGEs Quantification (Fluorescence/Western Blot) Treatment->AGEs Signaling 3c. Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data_Analysis 4. Data Analysis and Interpretation Viability->Data_Analysis AGEs->Data_Analysis Signaling->Data_Analysis signaling_pathway Stimulus Stimulus (e.g., AGEs, TNF-α) Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt p IKK IKK Akt->IKK p IκBα IκBα IKK->IκBα p NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Pyridoxamine Pyridoxamine Pyridoxamine->Akt Inhibits Phosphorylation? Pyridoxamine->IKK Inhibits Phosphorylation?

References

Application Notes: In Vitro AGE Inhibition Assay Using Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a potent inhibitor of AGE formation. Its mechanism of action is multifaceted, involving the scavenging of reactive carbonyl species (RCS), chelation of metal ions that catalyze glycoxidation, and trapping of reactive oxygen species (ROS).[1][2] This document provides a detailed protocol for an in vitro assay to determine the AGE-inhibiting activity of Pyridoxamine dihydrochloride using a bovine serum albumin (BSA) and glucose model, with quantification by fluorescence spectroscopy.

Data Presentation

Inhibitor Concentration (mM)Percentage Inhibition (%)Notes
3Varies
15Near completeIn post-Amadori ribose model
50~30-50In ribose model
50Near completeIn post-Amadori ribose model

Data is compiled from studies using various methodologies and may not be directly comparable.

Experimental Protocols

In Vitro Assay for AGE Inhibition using BSA and Glucose

This protocol describes a common method to assess the inhibitory effect of a test compound on the formation of fluorescent AGEs.

1. Materials and Reagents:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • Pyridoxamine dihydrochloride (Test Inhibitor)

  • Aminoguanidine hydrochloride (Positive Control)

  • Phosphate Buffered Saline (PBS), 0.2 M, pH 7.4

  • Sodium Azide (NaN3)

  • 96-well black microtiter plates

  • Spectrofluorometer

2. Preparation of Reagents:

  • BSA Solution (20 mg/mL): Dissolve 200 mg of BSA in 10 mL of 0.2 M PBS (pH 7.4).

  • Glucose Solution (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of 0.2 M PBS (pH 7.4).

  • Pyridoxamine Dihydrochloride Stock Solution (e.g., 100 mM): Prepare a stock solution of Pyridoxamine dihydrochloride in 0.2 M PBS (pH 7.4). Serial dilutions should be made to achieve the desired final concentrations in the assay.

  • Aminoguanidine Hydrochloride Stock Solution (e.g., 100 mM): Prepare a stock solution of Aminoguanidine hydrochloride in 0.2 M PBS (pH 7.4) to be used as a positive control.

3. Experimental Procedure:

  • Reaction Mixture Preparation: In a 96-well black microtiter plate, prepare the reaction mixtures as described in the table below. It is recommended to perform each condition in triplicate.

GroupBSA (20 mg/mL)Glucose (1 M)Inhibitor/Control0.2 M PBS (pH 7.4)
Blank (BSA only) 100 µL--100 µL
Control (BSA + Glucose) 100 µL100 µL--
Test (Inhibitor) 100 µL100 µLX µLY µL
Positive Control 100 µL100 µLX µL (Aminoguanidine)Y µL
  • Incubation: Add 0.02% sodium azide to each well to prevent microbial growth. Seal the plate and incubate at 37°C for 7 to 28 days. The incubation time can be optimized based on the desired level of AGE formation in the control group.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity of each well using a spectrofluorometer. The typical excitation wavelength for fluorescent AGEs is approximately 370 nm, and the emission wavelength is around 440-450 nm.

4. Data Analysis:

  • Subtract the fluorescence intensity of the blank (BSA only) from the fluorescence intensity of all other wells to correct for background fluorescence.

  • Calculate the percentage inhibition of AGE formation for the test compound and the positive control using the following formula:

    % Inhibition = [1 - (Fluorescence of sample with inhibitor / Fluorescence of control without inhibitor)] x 100

Mandatory Visualization

AGE_Inhibition_Pathway Protein Protein (e.g., BSA) Schiff_Base Schiff Base Protein->Schiff_Base Glucose Reducing Sugar (e.g., Glucose) Glucose->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Rearrangement RCS Reactive Carbonyl Species (RCS) Amadori->RCS Oxidation/ Degradation AGEs Advanced Glycation End Products (AGEs) Amadori->AGEs RCS->AGEs Trapped_RCS Trapped RCS ROS Reactive Oxygen Species (ROS) ROS->AGEs Neutralized_ROS Neutralized ROS Metal Metal Ions (e.g., Cu2+, Fe3+) Metal->AGEs Catalysis Chelatd_Metal Chelatd_Metal Pyridoxamine Pyridoxamine Pyridoxamine->RCS Scavenges Pyridoxamine->ROS Scavenges Pyridoxamine->Metal Chelates Pyridoxamine->Trapped_RCS Pyridoxamine->Neutralized_ROS Pyridoxamine->Chelatd_Metal Chelated_Metal Chelated Metal Ions

Caption: Mechanism of AGE Inhibition by Pyridoxamine.

Experimental_Workflow Start Start: Prepare Reagents (BSA, Glucose, Pyridoxamine) Setup Set up reaction mixtures in 96-well plate (Control, Test, Blank) Start->Setup Incubate Incubate at 37°C (7-28 days) Setup->Incubate Measure Measure Fluorescence (Ex: ~370 nm, Em: ~440-450 nm) Incubate->Measure Analyze Data Analysis: Calculate % Inhibition Measure->Analyze End End: Report Results Analyze->End

Caption: Experimental Workflow for the AGE Inhibition Assay.

References

Preparation of Pyridoxamine Dihydrochloride Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine dihydrochloride, a salt of a naturally occurring form of vitamin B6, has garnered significant interest in the scientific community for its therapeutic potential. It is a potent inhibitor of the formation of advanced glycation end products (AGEs) and a scavenger of reactive oxygen species (ROS), making it a valuable tool in research focused on diabetes, cardiovascular disease, neurodegenerative disorders, and other age-related pathologies.[1][2][3] Proper preparation of pyridoxamine dihydrochloride solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and use of pyridoxamine dihydrochloride solutions in various experimental settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of pyridoxamine dihydrochloride is essential for its effective use in experiments.

PropertyValueReferences
Molecular Formula C₈H₁₄Cl₂N₂O₂[3]
Molecular Weight 241.11 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 224-226 °C (with decomposition)[4]
Solubility Soluble in water and DMSO. Slightly soluble in ethanol.[5]
Storage Store at -20°C for long-term storage. Protect from light.[5]

Solution Preparation Protocols

Stock Solution Preparation for Cell Culture

Pyridoxamine is a more stable alternative to pyridoxal in cell culture media.[4]

Materials:

  • Pyridoxamine dihydrochloride powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Laminar flow hood

Protocol:

  • In a laminar flow hood, weigh the desired amount of pyridoxamine dihydrochloride powder using aseptic techniques.

  • Dissolve the powder in a small volume of sterile distilled water or PBS in a sterile conical tube.

  • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile distilled water or PBS. For example, to prepare a 100 mM stock solution, dissolve 24.11 mg of pyridoxamine dihydrochloride in 1 mL of solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and initials of the preparer.

  • Store the aliquots at -20°C, protected from light.

Working Solution Preparation for In Vitro Assays

The working concentration of pyridoxamine will vary depending on the specific cell line and experimental design. A typical concentration for in vitro AGEs inhibition assays is around 250 µM.[6]

Materials:

  • Sterile pyridoxamine dihydrochloride stock solution (e.g., 100 mM)

  • Sterile cell culture medium appropriate for your cell line

Protocol:

  • Thaw an aliquot of the pyridoxamine dihydrochloride stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 250 µM working solution from a 100 mM stock, you would need 2.5 µL of the stock solution (C1V1 = C2V2).

  • In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mix the solution gently by pipetting up and down.

  • This working solution is now ready to be added to your cell cultures.

Dosing Solution Preparation for In Vivo Studies

For animal studies, the dosing solution should be prepared fresh daily and the route of administration should be carefully considered. Oral gavage is a common method for precise dosing.

Materials:

  • Pyridoxamine dihydrochloride powder

  • Sterile water for injection or a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Sterile beaker and stir bar

  • Magnetic stir plate

  • Sterile syringes and gavage needles

Protocol:

  • Calculate the total amount of pyridoxamine dihydrochloride needed based on the dosage, number of animals, and dosing volume. A previously reported dosage in rats was 1 g/L in drinking water, which can be adapted for gavage.[7] A dosage of 150 mg/kg of body weight has been used in mice.

  • Weigh the required amount of pyridoxamine dihydrochloride powder.

  • In a sterile beaker, dissolve the powder in the appropriate volume of sterile water or vehicle.

  • If using a suspension vehicle like methylcellulose, add the powder to the vehicle and stir continuously with a sterile stir bar on a magnetic stir plate until a homogenous suspension is achieved.

  • Draw up the appropriate volume of the dosing solution into a sterile syringe fitted with a gavage needle for administration.

Key Experimental Protocols

In Vitro Advanced Glycation End Products (AGEs) Inhibition Assay

This protocol provides a general framework for assessing the ability of pyridoxamine to inhibit the formation of AGEs in a cell-based assay.

Materials:

  • Cells of interest (e.g., endothelial cells, mesangial cells)

  • Cell culture medium

  • Glycating agent (e.g., methylglyoxal, glucose)

  • Pyridoxamine dihydrochloride working solution

  • AGEs Assay Kit (e.g., ELISA-based)

  • Plate reader

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with different concentrations of pyridoxamine dihydrochloride for a predetermined pre-incubation period.

  • Induce AGEs formation by adding the glycating agent to the cell culture medium. Include a control group without the glycating agent and a control group with the glycating agent but without pyridoxamine.

  • Incubate the cells for a sufficient period to allow for AGEs formation (this will depend on the cell type and glycating agent).

  • After the incubation period, lyse the cells and collect the cell lysates.

  • Quantify the amount of AGEs in the cell lysates using a commercially available AGEs assay kit, following the manufacturer's instructions.[5]

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of AGEs inhibition by pyridoxamine compared to the control group treated with the glycating agent alone.

Quality Control of Pyridoxamine Dihydrochloride Solutions

Ensuring the quality and concentration of your prepared solutions is crucial for experimental validity.

  • pH Measurement: The pH of aqueous solutions of pyridoxamine dihydrochloride will be acidic. While often used directly, for certain sensitive applications, the pH may need to be adjusted.

  • Spectrophotometry: The concentration of a freshly prepared solution can be verified by measuring its absorbance at its maximum absorption wavelength (λmax) and using the Beer-Lambert law. The λmax of pyridoxamine dihydrochloride is approximately 290 nm in 0.1 N HCl.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or color change before use. Discard any solution that appears compromised.

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of pyridoxamine.

AGE_RAGE_Pathway AGEs Advanced Glycation End Products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds to Pyridoxamine Pyridoxamine Pyridoxamine->AGEs Inhibits Formation NFkB NF-κB RAGE->NFkB Activates ERK ERK RAGE->ERK Activates Inflammation Inflammation Oxidative Stress Cellular Dysfunction NFkB->Inflammation ERK->Inflammation

Caption: Inhibition of the AGE/RAGE signaling pathway by Pyridoxamine.

ROS_Scavenging cluster_ROS Reactive Oxygen Species (ROS) O2_superoxide Superoxide (O₂⁻) Cellular_Damage Oxidative Cellular Damage (Lipid Peroxidation, Protein Damage) O2_superoxide->Cellular_Damage H2O2 Hydrogen Peroxide (H₂O₂) OH_hydroxyl Hydroxyl Radical (•OH) H2O2->OH_hydroxyl Fenton Reaction OH_hydroxyl->Cellular_Damage Pyridoxamine Pyridoxamine Pyridoxamine->O2_superoxide Scavenges Pyridoxamine->OH_hydroxyl Scavenges

Caption: Mechanism of Reactive Oxygen Species (ROS) scavenging by Pyridoxamine.

S1P_RhoA_ROCK_Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor S1P->S1PR Activates Pyridoxamine Pyridoxamine AGEs AGEs Pyridoxamine->AGEs Inhibits RhoA RhoA S1PR->RhoA ROCK ROCK RhoA->ROCK Metaflammation Metaflammation Insulin Resistance ROCK->Metaflammation AGEs->S1P Increases

Caption: Modulation of the S1P/RhoA/ROCK signaling pathway by Pyridoxamine.

References

Application of Pyridoxamine Dihydrochloride in Animal Models of Diabetic Nephropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, creating a significant burden on healthcare systems. The pathogenesis of diabetic nephropathy is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations. A key mechanism implicated in the progression of this disease is the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to renal injury through various mechanisms, including the generation of reactive oxygen species (ROS), induction of inflammation, and promotion of fibrosis.

Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a promising therapeutic agent for diabetic nephropathy. Its primary mechanism of action involves the inhibition of AGE formation by scavenging reactive carbonyl species, which are precursors to AGEs.[1][2] Additionally, pyridoxamine exhibits antioxidant properties and can chelate metal ions, further mitigating oxidative stress and inflammation in the diabetic kidney.[1] Preclinical studies in various animal models of diabetic nephropathy have demonstrated the potential of pyridoxamine to ameliorate renal damage and preserve kidney function.[1][3]

These application notes provide detailed protocols for utilizing pyridoxamine dihydrochloride in common animal models of diabetic nephropathy, along with methods for assessing its efficacy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate pyridoxamine and other potential therapeutic agents for this debilitating disease.

Mechanism of Action of Pyridoxamine in Diabetic Nephropathy

Pyridoxamine exerts its renoprotective effects through a multi-faceted mechanism primarily centered on inhibiting the formation and detrimental effects of Advanced Glycation End-products (AGEs).

dot

pyridoxamine_moa cluster_hyperglycemia Hyperglycemia cluster_pathways Pathogenic Pathways cluster_receptors Cellular Receptors & Signaling cluster_outcomes Pathophysiological Outcomes Glucose High Glucose RCS Reactive Carbonyl Species (RCS) Glucose->RCS Glycation OxidativeStress Oxidative Stress (ROS Production) Glucose->OxidativeStress Metabolic Stress AGEs Advanced Glycation End-products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binding RCS->AGEs Further Reactions RenalDamage Renal Damage & Dysfunction OxidativeStress->RenalDamage RAGE->OxidativeStress NADPH Oxidase NFkB NF-kB Activation RAGE->NFkB RhoROCK Rho/ROCK Pathway RAGE->RhoROCK Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis RhoROCK->Fibrosis Inflammation->RenalDamage Fibrosis->RenalDamage Pyridoxamine Pyridoxamine Pyridoxamine->AGEs Inhibits Formation Pyridoxamine->RCS Scavenges Pyridoxamine->OxidativeStress Antioxidant Effect experimental_workflow cluster_model Animal Model Selection cluster_induction Diabetes Induction & Grouping cluster_treatment Treatment Period cluster_assessment Assessment of Renal Function & Pathology cluster_data Data Analysis STZ_rat STZ-induced Diabetic Rat (Type 1) Induction Induce Diabetes (STZ) or Use Genetic Model (db/db) STZ_rat->Induction dbdb_mouse db/db Mouse (Type 2) dbdb_mouse->Induction Grouping Randomize into Groups: - Control - Diabetic Control - Pyridoxamine-treated Induction->Grouping Treatment Administer Pyridoxamine (e.g., in drinking water or via gavage) for 8-24 weeks Grouping->Treatment Urine_Collection Urine Collection (Metabolic Cages) Treatment->Urine_Collection Histology Histological Analysis (H&E, PAS, Masson's Trichrome) Treatment->Histology AGEs_Measurement AGEs Measurement (ELISA) Treatment->AGEs_Measurement Biochemical_Analysis Biochemical Analysis (Albuminuria, Creatinine) Urine_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis of Quantitative Data Biochemical_Analysis->Data_Analysis Histology->Data_Analysis AGEs_Measurement->Data_Analysis

References

Application Note: Quantitative Analysis of Pyridoxamine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pyridoxamine and its key metabolites, including pyridoxal, pyridoxal 5'-phosphate (PLP), and 4-pyridoxic acid, in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid and selective chromatographic separation. This method is highly suitable for clinical research, nutritional assessment, and pharmacokinetic studies involving vitamin B6 and its derivatives.

Introduction

Vitamin B6 is an essential water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxamine (PM), pyridoxine (PN), and pyridoxal (PL), along with their phosphorylated counterparts. The biologically active form, pyridoxal 5'-phosphate (PLP), acts as a crucial coenzyme in a vast array of enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis.[1][2] Pyridoxamine, in addition to being a vitamer, has shown potential in mitigating complications associated with diabetes by inhibiting the formation of advanced glycation endproducts (AGEs).[3] Consequently, the accurate and sensitive quantification of pyridoxamine and its metabolites is of significant interest to researchers, scientists, and drug development professionals.

This LC-MS/MS method provides a highly specific and sensitive approach for the simultaneous determination of pyridoxamine and its primary metabolites, overcoming the limitations of traditional methods that may require lengthy derivatization steps.[4]

Experimental

Materials and Reagents
  • Pyridoxamine dihydrochloride (Analytical Standard)

  • Pyridoxal hydrochloride (Analytical Standard)

  • Pyridoxal 5'-phosphate monohydrate (Analytical Standard)

  • 4-Pyridoxic acid (Analytical Standard)

  • Pyridoxamine-d3 dihydrochloride (Internal Standard, IS)

  • Pyridoxal-d3 hydrochloride (Internal Standard, IS)

  • PLP-d3 (Internal Standard, IS)

  • 4-Pyridoxic acid-d2 (Internal Standard, IS)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (EDTA)

Sample Preparation
  • Thawing: Bring human plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • Aliquoting: Transfer 100 µL of each sample into a microcentrifuge tube.

  • Internal Standard Addition: Spike each tube with 10 µL of the working internal standard solution containing a mixture of pyridoxamine-d3, pyridoxal-d3, PLP-d3, and 4-pyridoxic acid-d2.

  • Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to each tube.[2] Alternative methods using acetonitrile or zinc sulfate in methanol can also be employed.[5][6][7]

  • Vortexing: Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., Waters™ Symmetry C18)[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol with 0.1% formic acid[8]

  • Flow Rate: 0.3 mL/min[9]

  • Injection Volume: 1-20 µL[8][9]

  • Column Temperature: 30 °C[9]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

A representative gradient is described in the literature, starting with low organic phase and ramping up to elute the analytes.[9]

Results

The described LC-MS/MS method demonstrates excellent performance for the quantification of pyridoxamine and its metabolites in human plasma. The use of stable isotope-labeled internal standards ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Quantitative Data Summary
AnalyteLinearity Range (nmol/L)LLOQ (nmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Pyridoxamine (PM) 5 - 20052.6 - 19.02.6 - 19.085.4 - 114.5
Pyridoxal (PL) 5 - 2005< 15< 1590.5 - 120.1
Pyridoxal 5'-phosphate (PLP) 4 - 80004 - 51.7 - 2.83.0 - 4.185.4 - 114.5
4-Pyridoxic Acid (PA) 5 - 20051.7 - 2.61.7 - 2.6> 85

Data compiled and adapted from multiple sources.[4][5][8]

Visualizations

Metabolic Pathway of Pyridoxamine

The following diagram illustrates the metabolic conversion of pyridoxamine to the active coenzyme PLP and its subsequent degradation to 4-pyridoxic acid.

Pyridoxamine Pyridoxamine PMP Pyridoxamine-5'-phosphate (PMP) Pyridoxamine->PMP PLP Pyridoxal-5'-phosphate (PLP) Active Coenzyme PMP->PLP Pyridoxal Pyridoxal PLP->Pyridoxal PyridoxicAcid 4-Pyridoxic Acid (Excreted) Pyridoxal->PyridoxicAcid Start Plasma Sample Collection Spike Add Internal Standards Start->Spike Precipitate Protein Precipitation (e.g., TCA/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject LC-MS/MS Analysis Extract->Inject Analyze Data Processing & Quantification Inject->Analyze Report Generate Report Analyze->Report

References

Application Notes and Protocols: Pyridoxamine Dihydrochloride as a Positive Control in Glycation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-enzymatic glycation, the reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, such as nephropathy, retinopathy, and atherosclerosis.[1][2][3] The study of glycation inhibitors is a critical area of research for the development of novel therapeutic agents. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, is a well-established and potent inhibitor of AGE formation and serves as an essential positive control in glycation studies.[1][2][4]

Pyridoxamine inhibits the formation of AGEs through multiple mechanisms.[5][6] It chelates metal ions that catalyze the oxidation of Amadori compounds, scavenges reactive carbonyl species (RCS) and reactive oxygen species (ROS) that are byproducts of glycation, and can trap intermediates in the Maillard reaction.[4][5][7][8] Its multifaceted inhibitory action makes it an ideal standard for validating experimental models and for comparing the efficacy of novel anti-glycation compounds.

Mechanism of Action of Pyridoxamine in Glycation Inhibition

Pyridoxamine dihydrochloride intervenes at multiple stages of the glycation cascade to prevent the formation of AGEs. Its primary mechanisms of action include:

  • Chelation of Metal Ions: Pyridoxamine forms stable complexes with metal ions like copper and iron, which are known to catalyze the oxidative reactions that convert Amadori products to AGEs.[5][7][9]

  • Scavenging of Reactive Carbonyl Species (RCS): It effectively traps reactive dicarbonyl intermediates, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which are potent precursors of AGEs.[2][4][5]

  • Scavenging of Reactive Oxygen Species (ROS): Pyridoxamine exhibits antioxidant properties by scavenging ROS generated during the glycation process, thereby preventing oxidative damage to proteins.[5][6][7][10]

  • Inhibition of Post-Amadori Reactions: It has been shown to be a potent inhibitor of the conversion of Amadori products to AGEs, a critical late-stage step in the glycation pathway.[11][12]

cluster_glycation Glycation Pathway cluster_inhibition Pyridoxamine Inhibition Reducing Sugars Reducing Sugars Schiff Base Schiff Base Reducing Sugars->Schiff Base Proteins/Lipids Proteins/Lipids Proteins/Lipids->Schiff Base Amadori Products Amadori Products Schiff Base->Amadori Products Rearrangement AGEs AGEs Amadori Products->AGEs Oxidation, Dehydration, Condensation Pyridoxamine Pyridoxamine Metal Ion Chelation Metal Ion Chelation Pyridoxamine->Metal Ion Chelation RCS Scavenging RCS Scavenging Pyridoxamine->RCS Scavenging ROS Scavenging ROS Scavenging Pyridoxamine->ROS Scavenging Post-Amadori Inhibition Post-Amadori Inhibition Pyridoxamine->Post-Amadori Inhibition Metal Ion Chelation->Amadori Products Inhibits Oxidation RCS Scavenging->Amadori Products Traps dicarbonyls ROS Scavenging->Amadori Products Reduces Oxidative Stress Post-Amadori Inhibition->AGEs Blocks Conversion

Caption: Mechanism of Pyridoxamine in inhibiting Advanced Glycation End-product (AGE) formation.

Quantitative Data on Pyridoxamine's Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of Pyridoxamine from various in vitro studies. This data is crucial for establishing baseline expectations for its performance as a positive control.

Table 1: Inhibition of AGEs Formation in Bovine Serum Albumin (BSA) - Glucose/Fructose Model

Concentration of Pyridoxamine% Inhibition of AGEs (Fluorescence)Reference Protein/SugarIncubation TimeReference
50 mM~70-80%BSA / Ribose6 weeks[11]
15 mM~50-60%BSA / Ribose6 weeks[11]
3 mM~30-40%BSA / Ribose6 weeks[11]
0.5 mM~10-20%BSA / Ribose6 weeks[11]

Table 2: Inhibition of Specific Advanced Glycation End-products

AGE TypeModel SystemPyridoxamine Concentration% InhibitionReference
Nε-(carboxymethyl)lysine (CML)RNase / ArachidonateNot SpecifiedSignificant Prevention[1]
Nε-(carboxyethyl)lysine (CEL)RNase / ArachidonateNot SpecifiedSignificant Prevention[1]
Malondialdehyde-lysine (MDA-Lys)RNase / ArachidonateNot SpecifiedSignificant Prevention[1]
4-hydroxynonenal-lysine (4-HNE-Lys)RNase / ArachidonateNot SpecifiedSignificant Prevention[1]

Experimental Protocols

The following are detailed protocols for common in vitro glycation assays where Pyridoxamine dihydrochloride is used as a positive control.

Protocol 1: In Vitro Bovine Serum Albumin (BSA) - Glucose Glycation Assay

This assay is widely used to screen for anti-glycation activity of test compounds.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • D-Glucose

  • Pyridoxamine dihydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide

  • 96-well black microplates

  • Spectrofluorometer

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Solutions Prepare Solutions: - BSA (10 mg/mL in PBS) - Glucose (0.5 M in PBS) - Pyridoxamine (Positive Control) - Test Compounds Setup Reactions Set up reaction mixtures in tubes: - Control (BSA + Glucose) - Blank (BSA only) - Positive Control (BSA + Glucose + Pyridoxamine) - Test (BSA + Glucose + Test Compound) Prepare Solutions->Setup Reactions Incubate Incubate at 37°C for 7-28 days Setup Reactions->Incubate Transfer to Plate Transfer aliquots to a 96-well plate Incubate->Transfer to Plate Measure Fluorescence Measure AGE-specific fluorescence (Ex: 370 nm, Em: 440 nm) Transfer to Plate->Measure Fluorescence Calculate Inhibition Calculate % Inhibition: [(Control - Test) / Control] x 100 Measure Fluorescence->Calculate Inhibition

Caption: Experimental workflow for the in vitro BSA-glucose glycation assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

    • Prepare a 0.5 M solution of D-glucose in PBS.

    • Prepare a stock solution of Pyridoxamine dihydrochloride in PBS (e.g., 100 mM).

    • Prepare various concentrations of your test compounds in PBS.

    • Add sodium azide to all solutions to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Reaction Setup:

    • In sterile microcentrifuge tubes, set up the following reaction mixtures (total volume of 1 mL):

      • Control: 500 µL BSA solution + 500 µL Glucose solution.

      • Blank: 500 µL BSA solution + 500 µL PBS.

      • Positive Control: 500 µL BSA solution + 400 µL Glucose solution + 100 µL Pyridoxamine solution (final concentration will vary based on desired experimental setup).

      • Test Compound: 500 µL BSA solution + 400 µL Glucose solution + 100 µL Test compound solution.

  • Incubation:

    • Incubate all tubes at 37°C in the dark for a period of 7 to 28 days. The length of incubation will depend on the desired level of glycation.

  • Measurement of AGEs:

    • After incubation, transfer 200 µL of each reaction mixture into a 96-well black microplate.

    • Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage inhibition of AGE formation for the positive control and test compounds using the following formula: % Inhibition = [ (Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control ] x 100

Protocol 2: Quantification of Protein Carbonyl Content

This assay measures the extent of protein oxidation, which is often associated with glycation.

Materials:

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Trichloroacetic acid (TCA)

  • Guanidine hydrochloride

  • Ethanol

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • To 100 µL of the glycated protein sample, add 400 µL of 10 mM DNPH in 2.5 M HCl.

  • Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.

  • Add 500 µL of 20% (w/v) TCA and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.

  • Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v).

  • Resuspend the pellet in 6 M guanidine hydrochloride.

  • Measure the absorbance at 370 nm.

  • The carbonyl content can be calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Logical Use of Pyridoxamine as a Positive Control

The inclusion of Pyridoxamine dihydrochloride as a positive control is fundamental for the validation and interpretation of results from glycation inhibition studies.

Hypothesis Hypothesis: Test compound inhibits glycation Experiment Experimental Setup: - Negative Control (Glycated Protein) - Positive Control (Pyridoxamine) - Test Compound Hypothesis->Experiment Observation Expected Observations: - Negative Control: High AGEs - Positive Control: Low AGEs - Test Compound: Variable AGEs Experiment->Observation Conclusion Conclusion: - If Test Compound shows AGEs reduction comparable to or greater than Pyridoxamine, it is a potent inhibitor. - If Test Compound shows less reduction than Pyridoxamine, it is a weaker inhibitor. - If Test Compound shows no reduction, it is not an inhibitor. Observation->Conclusion

Caption: Logical workflow for using Pyridoxamine as a positive control in glycation studies.

By demonstrating significant inhibition of AGE formation, Pyridoxamine confirms that the experimental conditions are conducive to detecting anti-glycation activity. This provides a benchmark against which the potency of test compounds can be reliably assessed.

Troubleshooting and Considerations

  • Solubility: Ensure that Pyridoxamine dihydrochloride and test compounds are fully dissolved in the buffer to avoid inaccurate results.

  • Background Fluorescence: Some test compounds may exhibit intrinsic fluorescence. It is important to run a control of the test compound without BSA and glucose to correct for this.

  • Incubation Time: The optimal incubation time may vary. A time-course experiment can be performed to determine the linear range of AGE formation in your specific assay.

  • Purity of Reagents: Use high-quality, fatty acid-free BSA to minimize variability in results.

By following these detailed application notes and protocols, researchers can effectively utilize Pyridoxamine dihydrochloride as a positive control to obtain reliable and reproducible data in the study of glycation and its inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Pyridoxamine Dihydrochloride Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridoxamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of pyridoxamine dihydrochloride in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of pyridoxamine dihydrochloride in aqueous solutions?

A1: The primary factors influencing the stability of pyridoxamine dihydrochloride in aqueous solutions are pH, exposure to light, and temperature. Pyridoxamine is particularly susceptible to degradation under neutral to alkaline conditions and when exposed to light.

Q2: How does pH impact the stability of pyridoxamine dihydrochloride?

A2: Pyridoxamine dihydrochloride is generally more stable in acidic solutions. As the pH increases towards neutral and alkaline conditions, the rate of degradation, particularly photodegradation, significantly increases. For instance, under regular laboratory light, pyridoxamine retention is considerably lower at a higher pH.

Q3: Is pyridoxamine dihydrochloride sensitive to light?

A3: Yes, pyridoxamine dihydrochloride is highly sensitive to light. Exposure to regular laboratory light can cause significant degradation, especially in solutions with a higher pH. To minimize photodegradation, it is crucial to work in subdued light conditions (e.g., under yellow or golden fluorescent light) and to use low-actinic glassware for storing solutions.

Q4: What is the effect of temperature on the stability of pyridoxamine dihydrochloride?

A4: Elevated temperatures can accelerate the degradation of pyridoxamine dihydrochloride. While comprehensive kinetic data at various temperatures is limited for pyridoxamine itself, studies on the closely related pyridoxine hydrochloride show a clear temperature-dependent degradation. It is advisable to store stock solutions and formulations at controlled room temperature or under refrigeration, protected from light.

Q5: What are the likely degradation products of pyridoxamine dihydrochloride?

A5: Specific degradation products of pyridoxamine dihydrochloride in aqueous solutions are not extensively documented in publicly available literature. However, based on the chemistry of related vitamin B6 compounds like pyridoxine, degradation can involve oxidation of the hydroxymethyl groups. For example, under oxidative stress, pyridoxine can be oxidized to pyridoxal and further to 4-pyridoxic acid. Similar oxidative degradation pathways may be possible for pyridoxamine.

Q6: Are there any known incompatibilities with common excipients?

A6: There is limited specific information on the compatibility of pyridoxamine dihydrochloride with pharmaceutical excipients. However, as an amine-containing compound, it may be susceptible to interactions with reducing sugars (e.g., lactose) via the Maillard reaction, leading to browning and loss of potency. It is always recommended to perform compatibility studies with selected excipients during formulation development.

Troubleshooting Guides

Problem 1: Rapid loss of pyridoxamine dihydrochloride concentration in a prepared aqueous solution.

Possible Cause Troubleshooting Step
Photodegradation Ensure all work is conducted under subdued lighting (e.g., yellow light). Use low-actinic (amber) glassware for all solutions. Wrap containers in aluminum foil for extra protection.
High pH of the solution Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to an acidic pH if your experimental design allows. Pyridoxamine is more stable in acidic conditions.
Elevated temperature Store stock solutions and samples at refrigerated temperatures (2-8 °C) when not in use. Avoid leaving solutions at room temperature for extended periods.
Oxidation If oxidative degradation is suspected, consider de-gassing your solvent or working under an inert atmosphere (e.g., nitrogen). The addition of antioxidants could be explored if compatible with the application.

Problem 2: Appearance of unknown peaks in HPLC analysis of a pyridoxamine dihydrochloride sample.

Possible Cause Troubleshooting Step
Degradation of the analyte Review the handling and storage conditions of your sample against the stability information provided in the FAQs. Consider performing a forced degradation study (see Experimental Protocols) to help identify potential degradation products.
Contamination Ensure the purity of your starting material and the cleanliness of all glassware and equipment. Analyze a blank (solvent) injection to rule out system contamination.
Interaction with other components If working with a formulation, consider potential interactions with excipients. Analyze the excipients separately to see if they contribute any interfering peaks.

Problem 3: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Variable light exposure Standardize the lighting conditions for all experiments. Ensure consistent use of light-protective measures.
Inconsistent pH Prepare fresh buffers for each experiment and verify the pH before use. Ensure the final pH of the pyridoxamine solution is consistent across all samples.
Temperature fluctuations Use calibrated temperature-controlled chambers or water baths for stability studies. Monitor and record the temperature throughout the experiment.

Data Presentation

Table 1: Photostability of Pyridoxamine Dihydrochloride in Aqueous Solution

Light ConditionpHExposure Time (hours)Retention (%)
Regular Laboratory Light4.5881
Regular Laboratory Light8.0859
Regular Laboratory Light4.51570
Regular Laboratory Light8.01547
Low Actinic Glassware4.5 - 8.08 - 1594 - 106
Yellow/Golden Fluorescent Light4.5 - 8.08 - 1594 - 106
Total Darkness4.5 - 8.08 - 15~100

Data adapted from a study on pyridoxamine.2HCl. Retention was determined by a microbiological assay.

Table 2: Thermal Degradation of Vitamin B6 Vitamers in 0.1 M Phosphate Buffer (pH 7.20)

VitamerTemperature Range (°C)Kinetic Model
Pyridoxamine Dihydrochloride110 - 145Pseudo-first order
Pyridoxine Hydrochloride110 - 1451.5 order
Pyridoxal Hydrochloride110 - 145Second order

Note: This data is from a high-temperature study. Degradation rates will be significantly lower at typical storage temperatures.

Table 3: Stability of Pyridoxine Hydrochloride in a Parenteral Nutrition Admixture

Storage ConditionTime (hours)Pyridoxine HCl Remaining (%)
4°C7297.5 ± 1.0
25°C with photoprotection7293.1 ± 6.0
25°C without photoprotection7294.0 ± 5.0

Note: This data is for pyridoxine hydrochloride in a complex formulation and serves as a general reference.[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study for Pyridoxamine Dihydrochloride

This protocol is a general guideline for inducing degradation to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of pyridoxamine dihydrochloride in a suitable solvent (e.g., water or a buffer of a specific pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Keep the mixture at 60°C for 30 minutes. Cool, neutralize with 0.1N HCl, and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 1 hour. Dilute to the target concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to the target concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with a photodiode array detector) to observe for new peaks and a decrease in the parent peak.

Protocol 2: Stability-Indicating HPLC Method for Vitamin B6 Compounds (Example)

This is an example of an HPLC method that can be adapted for the analysis of pyridoxamine and its potential degradation products. Method development and validation are essential.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Pyridoxamine Dihydrochloride Aqueous Solution stress_ph Vary pH (Acidic, Neutral, Basic) prep->stress_ph Expose to stress_light Vary Light Exposure (Dark, UV, Visible) prep->stress_light Expose to stress_temp Vary Temperature (Refrigerated, RT, Accelerated) prep->stress_temp Expose to stress_ox Oxidative Stress (e.g., H2O2) prep->stress_ox Expose to analysis Analyze Samples at Time Points (e.g., HPLC, UV-Vis) stress_ph->analysis stress_light->analysis stress_temp->analysis stress_ox->analysis data Data Evaluation: - Assay (% remaining) - Degradation Products - Kinetics analysis->data

Workflow for a comprehensive stability study of Pyridoxamine Dihydrochloride.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Products (Hypothetical) PM Pyridoxamine Ox_Intermediate Oxidized Intermediate (e.g., Aldehyde/Carboxylic Acid) PM->Ox_Intermediate Oxidation (e.g., O2, H2O2) Photo_Product Photodegradation Product PM->Photo_Product Light (UV/Visible) Hydrolysis_Product Hydrolysis Product PM->Hydrolysis_Product Hydrolysis (H2O, pH extremes) Further_Degradation Smaller, inactive compounds Ox_Intermediate->Further_Degradation Further Degradation Photo_Product->Further_Degradation Further Degradation Hydrolysis_Product->Further_Degradation Further Degradation

Hypothetical degradation pathways for Pyridoxamine Dihydrochloride.

References

Navigating the Challenges of Pyridoxamine Dihydrochloride Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Pyridoxamine Dihydrochloride. This guide is designed to provide direct, actionable solutions to common challenges encountered during experimental workflows. Below you will find troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC analysis of pyridoxamine dihydrochloride?

Common interferences in the HPLC analysis of pyridoxamine, a vitamer of Vitamin B6, can be broadly categorized into three groups:

  • Matrix-Related Interferences: When analyzing complex samples such as plasma, serum, or food, endogenous components can co-elute with pyridoxamine, leading to signal suppression or enhancement.[1] Common matrix components include sugars, amino acids, and organic acids.[1]

  • Co-elution with Other Vitamin B6 Vitamers: Pyridoxamine is one of several Vitamin B6 vitamers, including pyridoxine, pyridoxal, and their phosphorylated forms. These compounds are structurally similar and can be challenging to separate chromatographically, leading to overlapping peaks and inaccurate quantification.

  • Degradation Products: Pyridoxamine can degrade under certain conditions, such as exposure to light or alkaline environments. These degradation products can appear as interfering peaks in the chromatogram.

Q2: How can I identify if co-elution is affecting my results?

Several signs may indicate a co-elution problem:

  • Peak shape distortion: Look for asymmetrical, broad, or shouldered peaks where a sharp, symmetrical peak is expected.

  • Inconsistent quantitative results: Poor reproducibility of pyridoxamine concentrations across different sample preparations or dilutions can be a red flag.

  • Mass spectral interference (for LC-MS/MS users): Observing interfering ions with the same mass-to-charge ratio (m/z) as pyridoxamine suggests co-elution. A review of the total ion chromatogram can help identify the presence of interfering compounds.[1]

  • Spike recovery experiments: Inaccurate recovery (either too low or too high) of a known amount of pyridoxamine standard spiked into a sample matrix is a strong indicator of interference.[1]

Q3: What is the "matrix effect" and how can I minimize it?

The matrix effect refers to the alteration of the ionization efficiency of the target analyte (pyridoxamine) by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

To minimize matrix effects:

  • Effective Sample Preparation: The most crucial step is to remove as many interfering matrix components as possible before injecting the sample into the HPLC system. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as Pyridoxine-d3, is highly recommended.[1] Since the SIL-IS has a very similar chemical structure and retention time to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of any signal variation.[1]

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column chemistry can help to separate pyridoxamine from interfering matrix components.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of pyridoxamine dihydrochloride.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH Verify that the mobile phase pH is within the optimal range for the column and the analyte.
Dead Volume in Fittings Check and tighten all connections between the injector, column, and detector.
Problem: Inaccurate Quantification or Poor Recovery
Possible Cause Recommended Solution
Matrix Effects (Signal Suppression/Enhancement) Implement a more rigorous sample preparation method (see Data Presentation and Experimental Protocols sections below). Utilize a stable isotope-labeled internal standard for correction.[1]
Incomplete Extraction from Sample Matrix Optimize the extraction procedure. For food samples, this may involve adjusting the acid hydrolysis or enzymatic digestion steps.
Analyte Degradation Protect samples and standards from light and ensure they are stored at the appropriate temperature and pH.
Co-elution with Interfering Compounds Optimize the chromatographic method (e.g., change mobile phase composition, gradient slope, or try a different column chemistry) to improve resolution.
Calibration Issues Prepare fresh calibration standards and ensure the calibration curve is linear over the expected sample concentration range.

Data Presentation

The choice of sample preparation method significantly impacts the recovery of pyridoxamine and the reduction of matrix interferences. Below is a comparison of typical recovery rates for different extraction methods in biological matrices. While specific values for pyridoxamine may vary depending on the exact protocol, these ranges provide a general indication of method efficiency.

Table 1: Comparison of Typical Recovery Rates for Different Sample Preparation Methods in Biological Matrices

Sample Preparation MethodBiological MatrixTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PP) Plasma, Serum, Whole Blood85 - 105[1]Fast, simple, and inexpensive.May not effectively remove all interferences, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Plasma, Serum, Urine70 - 95Can provide a cleaner extract than PP.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Plasma, Serum, Urine, Tissue Homogenates90 - 110[1]Provides the cleanest extracts, significantly reducing matrix effects. Can be automated.More expensive and requires method development to optimize the sorbent and elution solvents.

Note: Recovery rates are illustrative and can vary based on the specific analyte, matrix, and protocol optimization.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a rapid method for preparing plasma or serum samples for HPLC analysis.

Materials:

  • Plasma or serum sample

  • Trichloroacetic acid (TCA), 10% (w/v) in acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 200 µL of ice-cold 10% TCA solution to the sample.

  • Vortex the tube vigorously for 30 seconds to precipitate proteins.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Food Samples

This protocol provides a more thorough cleanup for complex food matrices.

Materials:

  • Homogenized food sample

  • Metaphosphoric acid, 5% (w/v)

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Weigh approximately 1 g of the homogenized food sample into a centrifuge tube.

  • Add 5 mL of 5% metaphosphoric acid and homogenize for 2 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Elute the pyridoxamine with 2 mL of methanol.

  • The eluate can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological or Food Sample extraction Extraction (e.g., Protein Precipitation, SPE) sample->extraction cleanup Extract Cleanup & Concentration extraction->cleanup injection HPLC Injection cleanup->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: General experimental workflow for HPLC analysis of Pyridoxamine.

troubleshooting_workflow start Inaccurate Quantification or Poor Peak Shape check_peak Check Peak Shape start->check_peak peak_tailing Tailing/Fronting? check_peak->peak_tailing Poor Shape check_recovery Check Spike Recovery check_peak->check_recovery Good Shape fix_tailing Adjust Mobile Phase pH Check for Column Overload peak_tailing->fix_tailing Yes peak_broad Broad Peaks? peak_tailing->peak_broad No end Problem Resolved fix_tailing->end fix_broad Check for Dead Volume Increase Flow Rate peak_broad->fix_broad Yes peak_broad->check_recovery No fix_broad->end low_recovery Low Recovery? check_recovery->low_recovery improve_prep Improve Sample Prep (e.g., use SPE) low_recovery->improve_prep Yes high_recovery High Recovery/Suppression? low_recovery->high_recovery No improve_prep->end use_is Use Stable Isotope Internal Standard high_recovery->use_is Yes high_recovery->end No use_is->end

Caption: Troubleshooting decision tree for common HPLC analysis issues.

References

Optimizing Pyridoxamine dihydrochloride concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Pyridoxamine dihydrochloride in cell culture experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Pyridoxamine dihydrochloride and what is its primary role in cell culture?

Pyridoxamine dihydrochloride is a salt form of Pyridoxamine, which is one of the three natural forms of vitamin B6.[1][2] In cell culture, it is primarily investigated for its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[1][3][4] AGEs are harmful compounds formed when proteins or lipids are non-enzymatically modified by sugars, and their accumulation is linked to various pathological conditions, including diabetic complications.[1][4] Pyridoxamine also scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS), protecting cells from oxidative damage.[1][2][5]

Q2: How does Pyridoxamine inhibit the formation of Advanced Glycation End-products (AGEs)?

Pyridoxamine employs a multi-faceted approach to inhibit AGE formation:

  • Reactive Carbonyl Scavenging: It traps reactive dicarbonyl intermediates that are precursors to AGEs.[3]

  • Metal Ion Chelation: It forms stable complexes with metal ions that catalyze the oxidative reactions involved in AGE formation.[1][2]

  • Antioxidant Activity: It directly scavenges reactive oxygen species (ROS) that are generated during the glycation process, further preventing protein damage.[1][2][5]

Q3: What is a typical starting concentration range for Pyridoxamine in cell culture experiments?

The optimal concentration is highly cell-type and application-dependent. However, based on published studies, a common starting range is between 10 µM and 160 µM. For instance, one study on HaCaT keratinocyte cells showed that concentrations of 20 and 40 μM did not impact cell viability, whereas 80 and 160 μM led to a significant decrease.[6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store a Pyridoxamine dihydrochloride stock solution?

For consistent results, proper preparation and storage are critical.

  • Preparation: Pyridoxamine dihydrochloride is soluble in water (up to 100 mg/mL), DMSO, and methanol.[7] To prepare a stock solution, dissolve the powder in sterile, high-purity water or DMSO. For example, to make a 100 mM stock solution (MW: 241.11 g/mol ), dissolve 24.11 mg in 1 mL of solvent.

  • Storage: For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months to years), it is best to aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[8][9] Always protect the solution from light, as vitamin B6 compounds can be light-sensitive.[10][11]

Q5: How does Pyridoxamine differ from other Vitamin B6 forms like Pyridoxine?

While Pyridoxamine, Pyridoxine, and Pyridoxal are all forms of Vitamin B6, they have different chemical properties that affect their stability and function in cell culture. Pyridoxine is more chemically stable in media because it lacks the reactive aldehyde group found in Pyridoxal.[12] However, Pyridoxamine is particularly effective as an AGE inhibitor due to its ability to scavenge reactive carbonyls.[3] Some studies have also shown that high concentrations of Pyridoxine can be toxic to certain cell lines, an effect not observed with Pyridoxamine.[13]

Troubleshooting Guide

Problem: I am observing unexpected cytotoxicity or a decrease in cell viability.
Possible Cause Suggested Solution
Concentration is too high. Perform a dose-response curve (e.g., from 1 µM to 200 µM) to determine the IC50 and the maximum non-toxic concentration for your specific cell line. One study found that concentrations above 80 µM decreased viability in HaCaT cells.[6]
Phototoxicity. Vitamin B6 compounds, including Pyridoxamine, can become cytotoxic upon exposure to UVA radiation or even standard laboratory light.[10][11][14] Minimize light exposure by using amber-colored flasks or tubes, keeping cultures in the dark, and limiting time on the microscope.
Solvent Toxicity. If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to confirm.
Contamination. A sudden drop in cell viability could indicate microbial contamination. Visually inspect the culture for signs of bacteria or fungi and consider performing a mycoplasma test.[15][16]
Problem: I am not observing the expected biological effect (e.g., AGE inhibition).
Possible Cause Suggested Solution
Concentration is too low. The effective concentration can vary. Increase the concentration of Pyridoxamine in a stepwise manner, ensuring it remains below the cytotoxic level determined in your dose-response experiments.
Degradation of the compound. Pyridoxamine may degrade over time, especially if stored improperly or exposed to light.[11] Prepare fresh stock solutions regularly from powder. Ensure long-term stocks are stored at -20°C or below and protected from light.[8]
Incorrect experimental timeline. The inhibitory effects of Pyridoxamine on AGE formation may take time to become apparent. Optimize the incubation time of your experiment.
Cell model limitations. The specific metabolic pathways for AGE formation or ROS generation may not be highly active in your chosen cell line under standard culture conditions. Ensure your experimental model is appropriate for studying the desired effect.
Problem: The Pyridoxamine dihydrochloride powder is not dissolving properly.
Possible Cause Suggested Solution
Incorrect Solvent. Pyridoxamine dihydrochloride is highly soluble in water.[17] It is also soluble in DMSO and methanol.[7] Ensure you are using an appropriate solvent.
Low Temperature. Solubility can be temperature-dependent. Gently warm the solution to 37°C to aid dissolution.[15]
Precipitation in Media. Adding a highly concentrated stock solution directly to cold medium can sometimes cause precipitation. Try pre-warming the medium before adding the compound or use a more dilute intermediate stock solution.

Data Presentation

Table 1: Physicochemical Properties of Pyridoxamine Dihydrochloride
PropertyValueSource(s)
CAS Number 524-36-7[17][18]
Molecular Weight 241.11 g/mol (anhydrous)[8]
Appearance White to off-white solid/powder[17][19]
Melting Point 224-226 °C (with decomposition)[7][17]
Solubility Water (100 mg/mL), DMSO, Methanol[7][17]
Table 2: Example Concentration Effects on HaCaT Cell Viability
Pyridoxamine Concentration% Cell Viability Decrease (after 24h)Source
20 µMNo significant loss[6]
40 µMNo significant loss[6]
80 µM10.67%[6]
160 µM15.67%[6]
Note: This data is from a specific study on HaCaT cells and should be used as a general guideline. Optimal concentrations must be determined empirically for other cell lines.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Pyridoxamine Dihydrochloride Stock Solution
  • Weighing: Accurately weigh 24.11 mg of Pyridoxamine dihydrochloride powder (MW: 241.11 g/mol ).

  • Dissolving: Aseptically transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade water or DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile, light-protecting (amber) tube.

  • Storage: Aliquot the sterilized stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[8]

Protocol 2: Determining Optimal Concentration via MTT Cytotoxicity Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Dilutions: Prepare a series of dilutions of Pyridoxamine dihydrochloride in your complete cell culture medium. A common range to test is 0, 1, 5, 10, 25, 50, 100, and 200 µM. Include a "vehicle control" (medium with the highest concentration of solvent, if used) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Pyridoxamine.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the Pyridoxamine concentration to determine the non-toxic working range.

Visualizations

AGE_Inhibition_Pathway cluster_glycation Glycation Process cluster_pm Pyridoxamine (PM) Action Glucose Glucose + Protein/Lipid Schiff_Base Schiff Base Glucose->Schiff_Base Amadori Amadori Products Schiff_Base->Amadori dicarbonyls Reactive Carbonyl Species (RCS) Amadori->dicarbonyls ROS Reactive Oxygen Species (ROS) Amadori->ROS Oxidation AGEs Advanced Glycation End-products (AGEs) dicarbonyls->AGEs ROS->AGEs Metals Metal Ions (e.g., Cu²⁺, Fe³⁺) Metals->ROS Catalyzes PM Pyridoxamine PM_trap Traps RCS PM->PM_trap PM_chelate Chelates Metal Ions PM->PM_chelate PM_scavenge Scavenges ROS PM->PM_scavenge PM_trap->dicarbonyls Inhibits PM_chelate->Metals Inhibits PM_scavenge->ROS Inhibits

Caption: Pyridoxamine's mechanism for inhibiting AGE formation.

Experimental_Workflow cluster_prep Preparation cluster_opt Optimization cluster_exp Main Experiment prep_stock 1. Prepare & Store Stock Solution (-20°C) dose_response 3. Add Serial Dilutions of Pyridoxamine seed_cells 2. Seed Cells (96-well plate) seed_cells->dose_response incubate 4. Incubate (24-72h) dose_response->incubate cytotoxicity_assay 5. Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay analyze 6. Analyze Data & Determine Optimal Conc. cytotoxicity_assay->analyze main_exp 7. Conduct Experiment using Optimal Conc. analyze->main_exp data_collection 8. Collect & Analyze Experimental Data main_exp->data_collection

Caption: Workflow for determining optimal Pyridoxamine concentration.

References

Troubleshooting poor solubility of Pyridoxamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridoxamine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Pyridoxamine Dihydrochloride in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and dissolution of Pyridoxamine Dihydrochloride.

Q1: My Pyridoxamine Dihydrochloride is not dissolving completely in water. What should I do?

A1: Poor solubility in water can be due to several factors. Here are some troubleshooting steps:

  • Increase Temperature: Gently warming the solution can significantly improve solubility. A water bath set to 30-40°C is recommended. Avoid excessive heat, as it may lead to degradation.

  • Sonication: Using a bath sonicator can help break down powder agglomerates and enhance dissolution.

  • pH Adjustment: Pyridoxamine dihydrochloride is the salt of a weak base and a strong acid, resulting in an acidic solution (a 1% solution has a pH of approximately 2.4). Solubility can be influenced by pH. Ensure your water is deionized and has a neutral pH before use.

  • Check for Contaminants: Ensure your solvent and glassware are clean and free of contaminants that might affect solubility.

Q2: I've prepared a stock solution of Pyridoxamine Dihydrochloride in water, but it has a slight yellow tint. Is this normal?

A2: Pyridoxamine dihydrochloride powder can range from white to a yellowish crystalline powder.[1] When dissolved, it is also acceptable for the solution to have a colorless to faintly yellow appearance. However, a significant color change, especially upon storage, may indicate degradation. It is known to change color when exposed to light.[1]

Q3: My Pyridoxamine Dihydrochloride precipitated out of solution after cooling. How can I prevent this?

A3: Precipitation upon cooling suggests that the solution was supersaturated at the higher temperature. To prevent this:

  • Prepare a less concentrated stock solution: If your experimental design allows, working with a lower concentration can prevent precipitation.

  • Use a different solvent: Consider using a solvent in which Pyridoxamine dihydrochloride has higher solubility, such as DMSO for certain applications, and then making further dilutions in your aqueous experimental medium.

  • Maintain a slightly elevated temperature: If compatible with your experiment, maintaining the solution at a slightly elevated temperature (e.g., room temperature or 37°C) might be necessary.

  • pH stability: Ensure the pH of your final solution is within a range where the compound is stable and soluble. For hydrochloride salts, solubility can decrease as the pH increases and the compound converts to its less soluble free base form.

Q4: What is the recommended method for preparing a stock solution for cell culture?

A4: For cell culture applications, it is crucial to maintain sterility.

  • Weigh the desired amount of Pyridoxamine dihydrochloride in a sterile container.

  • Add a sterile solvent. Water for Injection (WFI) or a suitable sterile buffer (e.g., PBS) are common choices.

  • Gently agitate the solution until the powder is completely dissolved. Gentle warming or sonication in a sterile water bath can be used if necessary.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile storage container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.

Q5: How should I store my Pyridoxamine Dihydrochloride solutions?

A5: Proper storage is critical to maintain the stability of your solutions.

  • Short-term storage (days to weeks): Aqueous stock solutions can be stored at 2-8°C.

  • Long-term storage (months): For long-term storage, it is recommended to store aliquots at -20°C or -80°C.

  • Protection from light: Pyridoxamine dihydrochloride is light-sensitive.[1] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Quantitative Solubility Data

The solubility of Pyridoxamine Dihydrochloride can vary based on the solvent and temperature. The following table summarizes available quantitative data.

SolventConcentrationTemperatureNotes
Water100 mg/mLNot SpecifiedSoluble, forms a clear, colorless to faintly yellow solution.
Water120 mg/mL (497.70 mM)Not Specified
Dimethyl Sulfoxide (DMSO)1 mg/mLNot SpecifiedSoluble.
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mLNot SpecifiedSoluble.
EthanolSlightly solubleNot SpecifiedQuantitative data not readily available.
MethanolSlightly solubleNot SpecifiedQuantitative data not readily available.

Note: Solubility can be affected by factors such as the crystalline form of the solid, purity, and the presence of other solutes.[2] Warming and sonication can facilitate the dissolution process.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution

Materials:

  • Pyridoxamine dihydrochloride powder

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Magnetic stirrer and stir bar (optional)

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of Pyridoxamine dihydrochloride powder and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, deionized water to the tube.

  • Secure the cap and vortex or invert the tube until the powder is fully dissolved.

  • If dissolution is slow, the tube can be placed in a water bath at 30-40°C for 10-15 minutes or in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller, single-use volumes for storage.

Protocol 2: Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

Materials:

  • Pyridoxamine dihydrochloride powder (MW: 241.11 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube or vial

  • Vortex mixer

Procedure:

  • Calculate the required mass of Pyridoxamine dihydrochloride. For 10 mL of a 10 mM solution: 0.01 L * 0.01 mol/L * 241.11 g/mol = 0.0241 g (24.1 mg)

  • Weigh 24.1 mg of Pyridoxamine dihydrochloride and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile PBS (pH 7.2).

  • Vortex the solution until the solid is completely dissolved.

  • If needed, sterile-filter the solution through a 0.22 µm filter.

  • Store in aliquots at -20°C, protected from light.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of Advanced Glycation End Product (AGE) Formation

Pyridoxamine is a known inhibitor of the formation of Advanced Glycation End Products (AGEs), which are implicated in diabetic complications and other diseases.[1][3] It acts by trapping reactive carbonyl species that are intermediates in the Maillard reaction.

AGE_Inhibition_Pathway Mechanism of AGE Inhibition by Pyridoxamine Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Protein Protein (with free amino group) Protein->Schiff_Base AGEs Advanced Glycation End Products (AGEs) Protein->AGEs Amadori_Product Amadori Product Schiff_Base->Amadori_Product Reactive_Carbonyls Reactive Carbonyl Species (e.g., Glyoxal, MGO) Amadori_Product->Reactive_Carbonyls Oxidation/ Rearrangement Reactive_Carbonyls->AGEs Cellular_Damage Cellular Damage & Pathologies AGEs->Cellular_Damage Pyridoxamine Pyridoxamine Pyridoxamine->Reactive_Carbonyls Traps & Scavenges

Caption: Inhibition of AGE formation by Pyridoxamine.

General Experimental Workflow for Assessing Solubility

This workflow outlines the logical steps to follow when troubleshooting the solubility of Pyridoxamine dihydrochloride.

Solubility_Workflow Troubleshooting Workflow for Pyridoxamine Dihydrochloride Solubility Start Start: Weigh Pyridoxamine dihydrochloride Add_Solvent Add chosen solvent (e.g., Water, PBS) Start->Add_Solvent Assess_Dissolution Assess Dissolution Add_Solvent->Assess_Dissolution Incomplete_Dissolution Incomplete Dissolution Assess_Dissolution->Incomplete_Dissolution No Complete_Dissolution Complete Dissolution Assess_Dissolution->Complete_Dissolution Yes Apply_Heat Apply gentle heat (30-40°C) Incomplete_Dissolution->Apply_Heat Sonicate Sonicate Incomplete_Dissolution->Sonicate Check_pH Check solvent pH Incomplete_Dissolution->Check_pH Consider_Alternative Consider alternative solvent (e.g., DMSO for stock) Incomplete_Dissolution->Consider_Alternative End End: Solution Ready for Use Complete_Dissolution->End Apply_Heat->Assess_Dissolution Sonicate->Assess_Dissolution Check_pH->Assess_Dissolution Consider_Alternative->Add_Solvent

Caption: A logical workflow for troubleshooting solubility.

References

How to prevent oxidation of Pyridoxamine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridoxamine Dihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Pyridoxamine dihydrochloride during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Pyridoxamine dihydrochloride?

A1: To ensure the long-term stability of solid Pyridoxamine dihydrochloride, it should be stored in a cool, dry, and dark place.[1] For extended storage, a temperature of -20°C is recommended.[2] The compound should be kept in its original, tightly sealed container to protect it from moisture and atmospheric oxygen.[1]

Q2: Is Pyridoxamine dihydrochloride sensitive to light?

A2: Yes, Pyridoxamine dihydrochloride is known to be sensitive to light.[2] Exposure to light can promote oxidative degradation. Therefore, it is crucial to store the compound in a light-protected container, such as an amber vial, and in a dark environment.

Q3: Does humidity affect the stability of Pyridoxamine dihydrochloride?

A3: Yes, Pyridoxamine dihydrochloride is hygroscopic and can liquefy at high humidity (around 90%).[1] Moisture can accelerate degradation.[3] It is essential to store the solid compound in a desiccator or a controlled low-humidity environment, especially after the container has been opened.

Q4: Do I need to store solid Pyridoxamine dihydrochloride under an inert atmosphere?

A4: While not always explicitly required for the unopened solid, storing Pyridoxamine dihydrochloride under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice, particularly for long-term storage or after the container has been opened. This minimizes the risk of oxidation by displacing atmospheric oxygen.

Q5: What are the signs of Pyridoxamine dihydrochloride degradation?

A5: A visual sign of degradation is a change in color from its typical white to off-white appearance.[4] If you observe any significant discoloration, it is recommended to discard the product. For solutions, precipitation or a change in color can also indicate degradation.

Q6: Can I use antioxidants to stabilize solutions of Pyridoxamine dihydrochloride?

A6: Pyridoxamine itself possesses antioxidant properties and can scavenge reactive oxygen species.[5][6][7] For many applications, the inherent stability of Pyridoxamine in a properly prepared and stored solution may be sufficient for short-term use. If additional stabilization is required for your specific experimental conditions, the choice of an antioxidant should be carefully considered and validated, as compatibility and effectiveness can vary. Common antioxidants used in pharmaceutical preparations that could be tested include ascorbic acid or derivatives, and chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid Compound Oxidation due to exposure to air, light, or moisture.Discard the product to ensure the integrity of your experimental results. Review your storage procedures to prevent future occurrences.
Precipitation in Solution - The concentration exceeds the solubility limit at the storage temperature.- The solvent has evaporated over time.- Degradation of the compound.- Gently warm the solution to see if the precipitate redissolves. If not, the solution may be supersaturated; prepare a new, less concentrated solution.- Ensure vials are tightly sealed to prevent solvent evaporation.- If degradation is suspected, prepare a fresh solution and verify its concentration using an appropriate analytical method.
Inconsistent Experimental Results - Degradation of the compound in solid form or in solution.- Repeated freeze-thaw cycles of stock solutions.- Oxidation during the experiment.- Use a fresh vial of the solid compound to prepare new solutions.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Consider preparing solutions fresh before each experiment. For sensitive experiments, purge solvents with an inert gas (argon or nitrogen) before dissolving the compound.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

Parameter Solid Form Solution Form
Temperature Short-term (days to weeks): 0-4°CLong-term (months to years): -20°CShort-term (days to weeks): 0-4°CLong-term (months): -20°C
Light Exposure Protect from light (store in an amber vial or dark place).[2]Protect from light (use amber vials or wrap in foil).
Atmosphere Tightly sealed container.[1] Consider storing under inert gas (argon or nitrogen) for long-term storage.Purge solvent with inert gas before preparation. Store aliquots under an inert gas headspace.
Humidity Store in a desiccator or low-humidity environment.[1]N/A

Table 2: Quantitative Stability Data for Pyridoxine HCl (as a proxy)

Storage Condition Duration Remaining Concentration Reference
25°C and 4°C (in oral suspension)91 days≥ 94.2%[8]
155°C (in dehydrated model system)VariesFirst-order degradation rate constant: 1.74 × 10⁻² min⁻¹[9]
170°C (in dehydrated model system)VariesFirst-order degradation rate constant: 5.22 × 10⁻² min⁻¹[9]
185°C (in dehydrated model system)VariesFirst-order degradation rate constant: 16.88 × 10⁻² min⁻¹[9]
200°C (in dehydrated model system)VariesFirst-order degradation rate constant: 48.95 × 10⁻² min⁻¹[9]
25°C in air1.5 years (estimated shelf life for 5% decomposition)95%[2]
25°C in nitrogen0.9 years (estimated shelf life for 5% decomposition)95%[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of Pyridoxamine Dihydrochloride

This protocol describes the preparation of a stock solution with measures to minimize oxidation.

Materials:

  • Pyridoxamine dihydrochloride powder

  • High-purity solvent (e.g., deionized water, DMSO)

  • Inert gas (argon or nitrogen) with tubing

  • Sterile, amber glass vials with septa caps

  • Syringes and needles

Procedure:

  • Solvent Degassing: Purge the solvent with a gentle stream of inert gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: In a low-humidity environment, accurately weigh the desired amount of Pyridoxamine dihydrochloride.

  • Dissolution: Add the degassed solvent to the solid compound in an amber vial.

  • Inert Atmosphere: Purge the headspace of the vial with inert gas for 10-15 seconds.

  • Sealing: Immediately cap the vial tightly.

  • Mixing: Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: For long-term storage, aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at the recommended temperature (-20°C for long-term storage).

Protocol 2: HPLC Method for Assessing the Stability of Pyridoxamine Dihydrochloride

This method can be used to quantify the concentration of Pyridoxamine dihydrochloride and detect the presence of degradation products.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 90:10 v/v), with the pH adjusted to 2.2 with phosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient

Protocol 3: Forced Degradation Study (Accelerated Stability Testing)

This protocol is used to assess the stability of Pyridoxamine dihydrochloride under stress conditions and to develop a stability-indicating analytical method.

  • Prepare Stock Solutions: Prepare several identical solutions of Pyridoxamine dihydrochloride in a suitable solvent.

  • Acidic Degradation: To one solution, add 1N HCl and incubate at an elevated temperature (e.g., 60-90°C) for a defined period (e.g., 1-18 hours).[8][10]

  • Alkaline Degradation: To another solution, add 1N NaOH and incubate under the same conditions as the acidic degradation.[8]

  • Oxidative Degradation: To a third solution, add 3-10% hydrogen peroxide and incubate.[8]

  • Thermal Degradation: Incubate a solution at an elevated temperature without the addition of acid, base, or oxidizing agent.

  • Photolytic Degradation: Expose a solution to a controlled light source (e.g., UV lamp).

  • Analysis: After the incubation period, cool the solutions to room temperature, neutralize if necessary, and dilute to the working concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control to identify and quantify any degradation products.

Visualizations

Storage_Workflow Workflow for Optimal Storage of Pyridoxamine Dihydrochloride cluster_solid Solid Compound cluster_solution Solution Preparation and Storage receive Receive Compound store_solid Store in cool, dry, dark place (-20°C for long-term) in original, tightly sealed container receive->store_solid weigh Weigh in low-humidity environment store_solid->weigh dissolve Dissolve in degassed solvent in amber vial weigh->dissolve Prepare solution degas Degas solvent with inert gas degas->dissolve purge Purge headspace with inert gas dissolve->purge aliquot Aliquot into single-use amber vials purge->aliquot store_solution Store at recommended temperature (-20°C for long-term) aliquot->store_solution Troubleshooting_Logic Troubleshooting Logic for Pyridoxamine Dihydrochloride Degradation start Inconsistent Experimental Results or Visual Degradation check_solid Check solid compound for discoloration start->check_solid solid_ok Solid appears normal check_solid->solid_ok discard_solid Discard solid and obtain new batch solid_ok->discard_solid No check_solution Prepare fresh solution solid_ok->check_solution Yes solution_ok Fresh solution resolves issue check_solution->solution_ok review_procedures Review storage and handling procedures solution_ok->review_procedures Yes investigate_further Issue persists. Investigate other experimental variables. solution_ok->investigate_further No

References

Technical Support Center: Validating a New Analytical Method for Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for Pyridoxamine dihydrochloride.

Frequently Asked Questions (FAQs)

A critical aspect of drug development and quality control is the validation of analytical methods to ensure they are suitable for their intended purpose.[1][2] This section addresses common questions regarding the validation of analytical methods for Pyridoxamine dihydrochloride.

Q1: What is analytical method validation and why is it necessary?

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[2][3] It is essential for ensuring the reliability, accuracy, and consistency of results.[1][4] Regulatory bodies like the FDA and EMA require validated methods for data submitted in drug applications to ensure product quality and safety.[2][3]

Q2: What types of analytical procedures for Pyridoxamine dihydrochloride need to be validated?

According to ICH guidelines, the following types of analytical procedures require validation:

  • Identification tests: To confirm the identity of Pyridoxamine dihydrochloride.[3][5]

  • Quantitative tests for impurities: To determine the amount of impurities present.[3][5]

  • Limit tests for the control of impurities: To detect impurities that are above a certain level.[3][5]

  • Assay: To quantify the amount of Pyridoxamine dihydrochloride in a sample.[2]

Q3: What are the key validation parameters to consider for an HPLC assay of Pyridoxamine dihydrochloride?

Based on ICH Q2(R1) guidelines, the key parameters to evaluate during the validation of an HPLC method for Pyridoxamine dihydrochloride include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or placebo ingredients.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][7]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the development and validation of an analytical method for Pyridoxamine dihydrochloride, particularly using RP-HPLC.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH. Pyridoxamine is stable in neutral solvents but can be unstable in acidic and alkaline media.[6] Ensure the column is in good condition. Inject a lower concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow. Use a column oven to maintain a constant temperature.[8]
Low Analyte Recovery (Poor Accuracy) Incomplete sample extraction; Analyte degradation during sample preparation.Optimize the extraction procedure. Investigate the stability of Pyridoxamine dihydrochloride in the sample solvent and protect from light if necessary.
High Variability in Results (Poor Precision) Inconsistent sample preparation; instrumental instability.Ensure consistent and precise pipetting and dilution steps. Check the HPLC system for leaks or other issues.
Failure to Separate Pyridoxamine from Degradation Products Non-optimal mobile phase composition or gradient.Modify the mobile phase composition (e.g., ratio of organic solvent to buffer).[6] If using isocratic elution, consider developing a gradient elution method.[9]
Baseline Noise or Drift Contaminated mobile phase or column; Detector issues.Use high-purity solvents and freshly prepared mobile phase. Flush the column with a strong solvent. Check the detector lamp and cell.

Experimental Protocols

General RP-HPLC Method for Pyridoxamine Dihydrochloride Assay

This protocol is a general starting point based on published methods.[6][7] Optimization will be required for specific applications.

a. Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Potassium dihydrogen phosphate buffer (e.g., 0.015 M, pH 3.0 ± 0.2) and Methanol (70:30 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 254 nm[6] or 290 nm[10]
Injection Volume 20 µL[11] or 30 µL[6]
Column Temperature Ambient or controlled at 30°C[8]

b. Standard Solution Preparation:

  • Prepare a stock solution of Pyridoxamine dihydrochloride (e.g., 0.5 mg/mL) by dissolving the pure drug in the mobile phase.[6]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-50 µg/mL).[6]

c. Sample Preparation:

  • For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • For dosage forms (e.g., tablets), weigh and finely powder a representative number of tablets.[12] An amount of powder equivalent to a known amount of Pyridoxamine dihydrochloride is then dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter.[11][12]

Forced Degradation Study Protocol

A forced degradation study is essential for developing a stability-indicating method.[12]

  • Acid Degradation: Expose the drug substance to an acidic solution (e.g., 0.1 N HCl) and heat if necessary.[13]

  • Base Degradation: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) and heat if necessary.[14]

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent Pyridoxamine dihydrochloride peak.

Data Presentation

Table 1: Summary of Validation Parameters for a Pyridoxamine Dihydrochloride HPLC Method
Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9990.9996[7]
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 100.86%[7]
Precision (% RSD) ≤ 2%< 2%[7]
LOD Signal-to-Noise ratio of 3:1 or calculated based on standard deviation of the response and the slope.[6]0.043 µg/mL[9]
LOQ Signal-to-Noise ratio of 10:1 or calculated based on standard deviation of the response and the slope.[6]0.13 µg/mL[9]
Specificity No interference from placebo or degradation products at the retention time of the analyte.No interference observed from excipients.[7]
Robustness % RSD ≤ 2% for minor changes in method parameters.Method found to be robust for small changes in flow rate and mobile phase composition.[14]

Visualizations

Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Analytical Method Validation Workflow.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Cause1 Mobile Phase Issue Problem->Cause1 Cause2 Column Issue Problem->Cause2 Cause3 Instrument Issue Problem->Cause3 Solution1 Adjust pH / Degas Cause1->Solution1 Solution2 Flush / Replace Column Cause2->Solution2 Solution3 Check Pump / Detector Cause3->Solution3

Caption: Troubleshooting Logic for HPLC Issues.

References

Addressing batch-to-batch variability of Pyridoxamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyridoxamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reliability of your experiments. Batch-to-batch variability can be a significant challenge, and this guide provides troubleshooting steps and answers to frequently asked questions to help you identify and mitigate potential problems.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of Pyridoxamine dihydrochloride. What are the potential causes?

A1: Inconsistent results between different batches of Pyridoxamine dihydrochloride can stem from several factors:

  • Purity Variations: The percentage of the active compound may differ between batches. Even small differences in purity can affect experimental outcomes, especially in sensitive assays. Always check the Certificate of Analysis (CoA) for the specified purity.[1][2]

  • Presence of Impurities or Degradation Products: Impurities from the synthesis process or degradation products from improper storage can interfere with the activity of Pyridoxamine dihydrochloride.

  • Hygroscopicity and Water Content: Pyridoxamine dihydrochloride is a crystalline solid that can absorb moisture from the atmosphere.[3] Variations in water content between batches can lead to inaccurate concentrations when preparing solutions by weight.

  • Storage and Handling: The compound is sensitive to light and should be stored in tight, light-resistant containers.[4] Inconsistent storage conditions between batches can lead to degradation.

Q2: How can we verify the quality and concentration of a new batch of Pyridoxamine dihydrochloride?

A2: To ensure the quality and concentration of a new batch, we recommend the following analytical procedures:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of Pyridoxamine dihydrochloride and detecting any impurities or degradation products.[5][6][7]

  • UV-Vis Spectrophotometry: This technique can be used to confirm the concentration of your prepared solutions. Pyridoxamine dihydrochloride has a characteristic absorbance maximum that can be used for quantification.[8][9]

  • Certificate of Analysis (CoA) Review: Always carefully review the CoA provided by the manufacturer for lot-specific information on purity, appearance, and other quality control parameters.[10]

Q3: What are the best practices for storing and handling Pyridoxamine dihydrochloride to minimize variability?

A3: Proper storage and handling are critical for maintaining the stability and activity of Pyridoxamine dihydrochloride:

  • Storage: Store the solid compound in a cool, dry, and dark place, as it is sensitive to light and moisture.[11][12][13][14] For long-term storage, temperatures of -20°C are recommended.[11][15]

  • Solution Preparation: Allow the container to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment if possible. If storing solutions, use airtight, light-protected containers and store at 4°C for short-term use.

  • Handling: Use personal protective equipment as recommended in the Safety Data Sheet (SDS). Avoid creating dust when handling the solid powder.[12]

Q4: Can the color of the Pyridoxamine dihydrochloride powder indicate its quality?

A4: Pyridoxamine dihydrochloride is typically a white to yellowish crystalline powder.[16] A significant deviation from this appearance, such as a dark brown color, could indicate degradation or the presence of impurities. However, visual inspection alone is not sufficient to determine purity. Analytical testing is necessary for a definitive assessment.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity Observed

If you observe a decrease or complete loss of the expected biological activity of Pyridoxamine dihydrochloride (e.g., inhibition of Advanced Glycation End-product (AGE) formation), follow this troubleshooting workflow:

G cluster_end A Start: Reduced/No Activity B Verify Solution Concentration (UV-Vis Spectrophotometry) A->B H Concentration Correct? B->H C Assess Compound Purity (HPLC) I Purity Acceptable? C->I D Review Storage and Handling Procedures J Improper Storage? D->J E Prepare Fresh Solution K Activity Restored? E->K F Test New Batch G Contact Technical Support F->G H->C Yes H->E No I->D Yes I->F No J->E Yes J->G No K->G No L End K->L Yes

Caption: Troubleshooting workflow for reduced or no biological activity.

Issue 2: High Background or Off-Target Effects in Experiments

If you are experiencing high background signals or unexpected off-target effects, consider the possibility of impurities in your Pyridoxamine dihydrochloride batch.

Potential Cause Recommended Action Analytical Method
Synthesis Byproducts Analyze the compound for the presence of related substances or residual solvents.HPLC, Gas Chromatography (GC)
Degradation Products Assess the stability of your stock solutions and solid material.Stability-indicating HPLC method
Contamination Review laboratory procedures for potential sources of contamination.N/A

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Pyridoxamine dihydrochloride. Method parameters may need to be optimized for your specific HPLC system.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6][17]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to ~3.0) and an organic solvent like methanol or acetonitrile (e.g., 70:30 v/v).[6][17]

  • Flow Rate: 1.0 mL/min.[6][17]

  • Detection: UV detector at approximately 254 nm.[6][17]

  • Injection Volume: 20-30 µL.[17]

  • Standard Preparation: Prepare a standard solution of Pyridoxamine dihydrochloride of known concentration (e.g., 0.5 mg/mL) in the mobile phase.[17]

  • Sample Preparation: Prepare your sample solution at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions. The purity of your sample can be determined by comparing the peak area of the main compound to the total peak area of all detected components.

Protocol 2: Concentration Determination by UV-Vis Spectrophotometry

This protocol can be used to verify the concentration of your prepared Pyridoxamine dihydrochloride solutions.

  • Reagents:

    • Pyridoxamine dihydrochloride standard

    • 0.1 N Hydrochloric Acid (HCl) or a suitable buffer (e.g., phosphate buffer pH 7).[9]

  • Procedure:

    • Prepare a stock solution of the Pyridoxamine dihydrochloride standard in the chosen solvent.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 5-50 µg/mL).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 328 nm in acidic solution and can shift depending on pH.[9]

    • Plot the absorbance values against the known concentrations to create a standard curve.

    • Measure the absorbance of your sample solution (diluted to fall within the range of the standard curve).

    • Determine the concentration of your sample by interpolating its absorbance value on the standard curve.

Signaling Pathway

Pyridoxamine dihydrochloride is a known inhibitor of the formation of Advanced Glycation End-products (AGEs). AGEs exert their pathological effects in part through the Receptor for Advanced Glycation End-products (RAGE) signaling pathway. Understanding this pathway can provide context for your experimental results.

G cluster_0 cluster_1 PM Pyridoxamine RCS Reactive Carbonyl Species (RCS) PM->RCS Traps ROS Reactive Oxygen Species (ROS) PM->ROS Scavenges AGEs Advanced Glycation End-products (AGEs) RCS->AGEs ROS->AGEs RAGE RAGE Receptor AGEs->RAGE Binds Signaling Downstream Signaling (e.g., NF-κB, MAPKs) RAGE->Signaling Response Cellular Response (Inflammation, Oxidative Stress) Signaling->Response

Caption: Mechanism of Pyridoxamine in inhibiting AGE formation and the RAGE signaling pathway.[18][19][20][21][22][23][24][25][26]

References

Technical Support Center: Pyridoxamine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the synthesis of Pyridoxamine dihydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a practical question-and-answer format.

Q1: My overall yield of Pyridoxamine dihydrochloride is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several stages of the synthesis. Here’s a systematic approach to troubleshooting:

  • Oxidation of Pyridoxine Hydrochloride: Incomplete oxidation of the starting material, pyridoxine hydrochloride, to pyridoxal is a common issue. Over-oxidation to form pyridoxic acid can also occur, reducing the yield of the desired intermediate.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of pyridoxal.[1]

      • Control reaction temperature: Maintain the recommended temperature range (e.g., 40-48°C) to avoid side reactions.[2]

      • Optimize oxidant amount: Ensure the correct molar ratio of the oxidizing agent, such as manganese dioxide, is used.[2]

  • Reduction of Pyridoxal Oxime: The reduction of the oxime intermediate to pyridoxamine is a critical step. Inefficient reduction will directly impact the final yield.

    • Troubleshooting:

      • Choice of reducing agent: The zinc/acetic acid system is commonly used.[2] Ensure the zinc dust is activated and of high purity. Catalytic hydrogenation (e.g., using Pd/C) is another effective method.[3]

      • Reaction conditions: Ensure the reaction goes to completion by monitoring via TLC.

  • Purification and Isolation: Pyridoxamine dihydrochloride is highly soluble in water, which can lead to significant losses during workup and crystallization.

    • Troubleshooting:

      • Solvent selection for crystallization: Recrystallization from ethanol or a mixture of methanol and isopropanol has been shown to be effective.[2][3]

      • pH adjustment: Carefully adjusting the pH to the alkaline side can help in the initial separation of pyridoxamine before converting it to the dihydrochloride salt.[3]

      • Minimize water content: During the final crystallization of the dihydrochloride salt, minimizing the amount of water is crucial to maximize precipitation.

Q2: I am observing significant impurity peaks in my final product's HPLC analysis. What are the likely impurities and how can I remove them?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Pyridoxine or Pyridoxal: Incomplete reaction in the initial steps.

  • Pyridoxic Acid: Resulting from over-oxidation of pyridoxal.[2]

  • Byproducts from Deprotection/Workup: Certain workup conditions can lead to the formation of byproducts.[2]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol or methanol/isopropanol mixtures, to achieve the best results.[2]

  • pH-based Extraction: Before the final salt formation, impurities can sometimes be removed by adjusting the pH of the aqueous solution and performing extractions with an appropriate organic solvent.

  • Charcoal Treatment: Decoloring with activated charcoal can help remove colored impurities before the final crystallization step.[3]

Q3: The oxidation of pyridoxine hydrochloride is slow and incomplete. How can I optimize this step?

A3: The efficiency of the oxidation step is critical for the overall success of the synthesis.

  • Activation of Manganese Dioxide: Ensure the activated manganese dioxide is of high quality and activity.

  • Reaction Temperature: The reaction is typically carried out at a slightly elevated temperature (e.g., 40-48°C).[2] Ensure the temperature is maintained consistently.

  • Stirring: Vigorous stirring is necessary to ensure good mixing of the heterogeneous reaction mixture.

  • Acid Concentration: The concentration of sulfuric acid used can influence the reaction rate.[2] Ensure it is added dropwise to control the exotherm.

Quantitative Data Summary

The following table summarizes typical yields and purity data reported for different synthesis routes of Pyridoxamine dihydrochloride.

Starting MaterialKey Reagents/MethodReported YieldReported PurityReference
Pyridoxine hydrochlorideMnO₂, H₂SO₄; NH₂OH·HCl; Zn/CH₃COOH>80% (total molar yield)>99%[2]
2-methyl-3-hydroxy-4-cyano-5-acetyloxymethyl-pyridineH₂, 5% Pd/C, HCl in Methanol83%Not specified[3]
Pyridoxine hydrochlorideFour-step synthesis<45%>95%[2]
Pyridoxal OximeAcetic acid, ZincNot specifiedNot specified[3]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Pyridoxamine dihydrochloride, based on published procedures.

Protocol 1: Synthesis from Pyridoxine Hydrochloride via Oxime Formation [2]

Step A: Preparation of Pyridoxal Oxime

  • In a suitable reaction vessel, dissolve pyridoxine hydrochloride (e.g., 120g, 0.583 mol) in pure water (900g) at room temperature with stirring.

  • Add activated manganese dioxide (90g, 1.03 mol).

  • Slowly add concentrated sulfuric acid (108g, 1.1 mol) dropwise, maintaining the reaction temperature between 40-45°C.

  • After the addition is complete, maintain the temperature at 45-48°C and monitor the reaction by TLC until the pyridoxine hydrochloride is consumed.

  • To the resulting pyridoxal solution, add anhydrous sodium acetate (180g, 2.2 mol) and hydroxylamine hydrochloride (71.3g, 1.03 mol).

  • Heat the reaction mixture to 55-60°C and stir for 30 minutes.

  • Cool the mixture, filter, and dry the precipitate to obtain pyridoxal oxime. A molar yield of 92% and chemical purity of 99.5% has been reported for this step.[2]

Step B: Preparation of Pyridoxamine Dihydrochloride

  • React the pyridoxal oxime from Step A with acetic acid and zinc dust.

  • After the reaction is complete, remove the excess zinc by filtration.

  • Recover the acetic acid under reduced pressure to obtain a slurry.

  • Add water to the slurry and adjust the pH to the alkaline range to precipitate pyridoxamine.

  • Filter the pyridoxamine and wash with water.

  • Dissolve the pyridoxamine in water and add hydrochloric acid.

  • Decolorize the solution with activated charcoal and filter.

  • Concentrate the filtrate under reduced pressure until white solids precipitate.

  • Add a suitable solvent (e.g., ethanol) and stir to induce crystallization.

  • Cool the mixture to a lower temperature to complete crystallization.

  • Filter the crystals, wash with a cold solvent, and dry under vacuum to obtain Pyridoxamine dihydrochloride.

Visualizations

The following diagrams illustrate the key workflow and logical relationships in the synthesis of Pyridoxamine dihydrochloride.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oxime Formation cluster_step3 Step 3: Reduction cluster_final Final Product start Pyridoxine Hydrochloride oxidation Pyridoxal start->oxidation MnO₂/H₂SO₄ oxime Pyridoxal Oxime oxidation->oxime NH₂OH·HCl reduction Pyridoxamine oxime->reduction Zn/CH₃COOH or H₂/Pd-C final_product Pyridoxamine Dihydrochloride reduction->final_product HCl

Caption: General workflow for the synthesis of Pyridoxamine dihydrochloride.

Troubleshooting_Logic cluster_oxidation Oxidation Stage cluster_reduction Reduction Stage cluster_purification Purification Stage issue Low Final Yield incomplete_ox Incomplete Oxidation issue->incomplete_ox over_ox Over-oxidation issue->over_ox inefficient_red Inefficient Reduction issue->inefficient_red loss_workup Loss during Workup/ Crystallization issue->loss_workup sol1 Monitor via TLC Control Temperature incomplete_ox->sol1 Solution sol2 Control Temperature Optimize Oxidant Ratio over_ox->sol2 Solution sol3 Check Reducing Agent Activity Ensure Complete Reaction inefficient_red->sol3 Solution sol4 Optimize Crystallization Solvent Control pH during Extraction loss_workup->sol4 Solution

Caption: Troubleshooting logic for addressing low yield issues.

References

Potential side effects of Pyridoxamine dihydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential side effects of Pyridoxamine dihydrochloride observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of Pyridoxamine dihydrochloride observed in animal studies?

Based on available research, Pyridoxamine dihydrochloride has demonstrated a significantly lower potential for neurotoxicity compared to Pyridoxine hydrochloride, another form of Vitamin B6. One key study found that while large doses of pyridoxine caused injury to primary sensory neurons in rats, pyridoxamine did not produce similar clinical signs or lesions, even at maximum tolerated doses.[1] However, at lethal doses, pyridoxamine dihydrochloride has been reported to cause convulsions in mice and rats. It is also considered a potential skin and eye irritant.[2]

Q2: How does the toxicity of Pyridoxamine dihydrochloride compare to Pyridoxine hydrochloride?

Pyridoxine hydrochloride, at high doses, is a well-documented neurotoxin in animal models, leading to sensory neuropathy characterized by ataxia, loss of limb reflexes, and damage to dorsal root ganglia.[2][3][4][5][6] In contrast, studies have shown that pyridoxamine does not induce these neurotoxic effects.[1] This difference in toxicity is a critical consideration for researchers selecting a form of Vitamin B6 for their experiments.

Q3: Are there any non-neurological side effects reported for Pyridoxamine dihydrochloride in animal studies?

Data specifically on non-neurological side effects of pyridoxamine dihydrochloride is limited. General safety information suggests it can be an irritant.[2] For comparison, high-dose studies with pyridoxine hydrochloride in dogs have shown side effects such as anorexia, weight loss, and reductions in erythrocyte counts, hemoglobin concentrations, and packed cell volumes.[3] It is important for researchers to monitor for a broad range of potential side effects in their own studies with pyridoxamine dihydrochloride.

Q4: What should I do if I observe unexpected side effects in my animal study with Pyridoxamine dihydrochloride?

If you observe any unexpected adverse effects, it is crucial to:

  • Document Everything: Record the specific signs observed, the dose of pyridoxamine dihydrochloride administered, the duration of the study, and the species and strain of the animal.

  • Reduce or Discontinue Dosing: Depending on the severity of the side effects, consider reducing the dose or temporarily discontinuing administration to see if the effects are reversible.

  • Consult a Veterinarian: A veterinarian with experience in laboratory animal medicine should be consulted to assess the clinical signs and provide appropriate care.

  • Review Experimental Protocol: Re-examine your experimental protocol to ensure the correct dosage and administration route were used.

  • Report Findings: Share your findings with your institution's animal care and use committee and consider publishing the results to contribute to the body of knowledge on the safety of pyridoxamine dihydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data from animal studies on Pyridoxamine and Pyridoxine.

CompoundAnimal ModelDoseDurationObserved Side Effects
Pyridoxamine RatMaximum Tolerated DosesNot specifiedNo clinical signs or lesions of neurotoxicity.[1]
Pyridoxamine dihydrochloride Mouse, RatLethal DosesNot specifiedConvulsions.[2]
Pyridoxine hydrochloride Rat600 mg/kg, twice daily (intraperitoneal)1 to 14 daysFormation of swollen membranous profiles in axon hillock and initial axonal segment of large dorsal root cytons, leading to axonal reaction and secondary degeneration.[6]
Pyridoxine hydrochloride Beagle Dog150 mg/kg/day (oral)Approximately 100 daysAtaxia, spastic and dysmetric leg movements, anorexia, weight loss, reduced erythrocyte counts, hemoglobin, and packed cell volume.[3][4]
Pyridoxine hydrochloride RatHigh dosesChronicAxonopathy of the distal portion of sensory nerves.[2]
Pyridoxine hydrochloride RatSingle high doses (1200 mg/kg)Single doseNeuronopathy (damage to the cell body).[2]

Key Experimental Protocols

Comparative Neurotoxicity Study of Vitamin B6 Vitamers in Rats (Levine & Saltzman, 2004) [1]

  • Objective: To compare the neurotoxic effects of pyridoxine, pyridoxal, pyridoxamine, and pyridoxal 5-phosphate in rats.

  • Animal Model: Not specified in the provided abstract.

  • Drug Administration: The vitamers were injected at their maximum tolerated doses. The exact doses and routes of administration are not detailed in the abstract.

  • Methodology for Assessing Side Effects: The study involved monitoring for clinical neurological signs and performing histological examinations to identify lesions in the primary sensory neurons in trigeminal and dorsal root ganglia.

  • Key Findings: Pyridoxine injections led to clinical neurological signs and histological lesions, which were intensified by a protein-deficient diet. In contrast, pyridoxamine, pyridoxal, and pyridoxal 5-phosphate did not produce similar signs or lesions.

Visualizations

Experimental_Workflow cluster_protocol Experimental Protocol cluster_monitoring Monitoring cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Administration Administration Dose Formulation->Administration Clinical Observations Clinical Observations Administration->Clinical Observations Blood Analysis Blood Analysis Administration->Blood Analysis Body Weight Measurement Body Weight Measurement Clinical Observations->Body Weight Measurement Neurological Examination Neurological Examination Body Weight Measurement->Neurological Examination Histopathology Histopathology Neurological Examination->Histopathology Histopathology->Blood Analysis Statistical Analysis Statistical Analysis Blood Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for assessing potential side effects in animal studies.

VitaminB6_Metabolism cluster_forms Dietary Forms of Vitamin B6 cluster_conversion Metabolic Conversion Pyridoxine Pyridoxine Pyridoxine-5'-phosphate Pyridoxine-5'-phosphate Pyridoxine->Pyridoxine-5'-phosphate Pyridoxal kinase Pyridoxal Pyridoxal Pyridoxal-5'-phosphate (PLP) Pyridoxal-5'-phosphate (PLP) Pyridoxal->Pyridoxal-5'-phosphate (PLP) Pyridoxal kinase Pyridoxamine Pyridoxamine Pyridoxamine-5'-phosphate Pyridoxamine-5'-phosphate Pyridoxamine->Pyridoxamine-5'-phosphate Pyridoxal kinase Pyridoxine-5'-phosphate->Pyridoxal-5'-phosphate (PLP) PNP oxidase Coenzyme Functions Coenzyme Functions Pyridoxal-5'-phosphate (PLP)->Coenzyme Functions Pyridoxamine-5'-phosphate->Pyridoxal-5'-phosphate (PLP) PNP oxidase

References

How to interpret unexpected results in Pyridoxamine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Pyridoxamine dihydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with Pyridoxamine dihydrochloride in a question-and-answer format.

Q1: Why is the inhibitory effect of Pyridoxamine on Advanced Glycation End-product (AGE) formation lower than expected or inconsistent?

A1: Several factors can contribute to reduced or variable efficacy of Pyridoxamine in AGE inhibition assays. Consider the following possibilities:

  • Compound Stability and Degradation: Pyridoxamine solutions can be susceptible to degradation, especially with prolonged exposure to light and elevated temperatures.[1][2] Prepare fresh solutions for each experiment and store stock solutions protected from light at -20°C.[3]

  • Inappropriate Assay Conditions: The effectiveness of Pyridoxamine can be pH-dependent. Ensure the pH of your reaction buffer is maintained within the optimal physiological range (typically pH 7.4) for the duration of the experiment.[4]

  • Interference with Assay Reagents: While not broadly reported for AGE assays, consider the possibility of Pyridoxamine interacting with components of your detection system. Running appropriate controls, including Pyridoxamine alone with the detection reagents, can help identify such interferences.

  • Mechanism of Action Mismatch: Pyridoxamine primarily inhibits AGE formation by trapping reactive carbonyl species and chelating metal ions.[4][5] If the experimental model generates AGEs through pathways not effectively targeted by Pyridoxamine, its inhibitory effect may be limited.

Troubleshooting Steps:

  • Verify Compound Integrity: Use a fresh vial of Pyridoxamine dihydrochloride. Prepare solutions immediately before use and protect from light.

  • Optimize Assay Buffer: Confirm and maintain the pH of the incubation buffer throughout the experiment.

  • Run Additional Controls:

    • Pyridoxamine + Detection Reagent Control: To check for direct interference.

    • Positive Control: Use a known AGE inhibitor, like aminoguanidine, to validate the assay system.[6]

  • Consider Alternative AGE Measurement Techniques: Fluorescence-based assays are common but can be prone to interference.[7] Consider complementary methods like HPLC or ELISA for specific AGEs to confirm your findings.[1]

Q2: I'm observing unexpected cytotoxicity or a decrease in cell viability in my cell culture experiments with Pyridoxamine. What could be the cause?

A2: While generally considered safe, Pyridoxamine and its related compounds can exhibit cytotoxicity under specific conditions.

  • UVA-Induced Phototoxicity: Pyridoxamine can become cytotoxic upon exposure to near-ultraviolet (UVA) light.[2] This is a critical consideration if your cell culture hoods or incubators have unfiltered fluorescent lighting. The phototoxicity is thought to be caused by the generation of toxic photoproducts.[1][2]

  • High Concentrations: At high concentrations (e.g., 500 µM or more in some cell lines), Pyridoxamine itself can induce cytotoxicity.[8] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

  • Off-Target Effects: In certain cell types, such as human glioblastoma cells, pyridoxine (a related vitamin B6 vitamer) has been shown to induce apoptosis.[9] While Pyridoxamine's primary role is as an AGE inhibitor, off-target effects in specific cellular contexts cannot be ruled out.

Troubleshooting Steps:

  • Control Light Exposure: Minimize the exposure of your cell cultures to ambient and fluorescent light after adding Pyridoxamine. Use light-blocking covers on plates or work under red light conditions.

  • Perform a Dose-Response Analysis: Determine the IC50 value for Pyridoxamine in your cell line using a standard cell viability assay (e.g., MTT, XTT). This will help you select a sub-toxic concentration for your experiments.

  • Include Appropriate Vehicle Controls: Ensure that the solvent used to dissolve Pyridoxamine dihydrochloride (e.g., water, PBS) does not contribute to the observed cytotoxicity at the final concentration used.

Q3: My protein quantification results (e.g., using the BCA assay) are inconsistent in samples treated with Pyridoxamine. Could there be interference?

A3: Yes, substances with reducing potential can interfere with the bicinchoninic acid (BCA) protein assay.[10][11][12][13]

  • Reducing Potential of Pyridoxamine: The chemical structure of Pyridoxamine contains features that could potentially reduce Cu2+ to Cu1+, a key step in the BCA assay. This would lead to an overestimation of the protein concentration. While direct, extensive reports on Pyridoxamine interference are scarce, the possibility should be considered, especially at higher concentrations.

Troubleshooting Steps:

  • Run an Interference Control: Prepare a standard curve of your protein standard (e.g., BSA) with and without the experimental concentration of Pyridoxamine. A significant shift in the standard curve will indicate interference.

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the Pyridoxamine concentration to a non-interfering level.

  • Use an Alternative Protein Assay: Consider using a protein assay with a different mechanism that is less susceptible to reducing agents, such as the Bradford assay. However, be aware that the Bradford assay has its own set of interfering substances.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Results in Pyridoxamine Experiments

Unexpected Result Potential Cause Recommended Action Key Controls
Low/Inconsistent AGE InhibitionCompound degradation, Suboptimal pH, Assay interferencePrepare fresh solutions, protect from light, verify buffer pH, use alternative AGE detection methods.Positive control (e.g., aminoguanidine), Pyridoxamine + detection reagent control.
Unexpected CytotoxicityUVA-induced phototoxicity, High concentration, Off-target effectsMinimize light exposure, perform dose-response analysis.Vehicle control, Untreated cells exposed to light.
Inconsistent Protein QuantificationInterference with BCA assay (reducing potential)Run interference controls, dilute samples, use an alternative protein assay (e.g., Bradford).Protein standard curve with and without Pyridoxamine.

Experimental Protocols

1. In Vitro Advanced Glycation End-product (AGE) Inhibition Assay using Fluorescence Spectroscopy

This protocol is adapted from methods described for evaluating AGE inhibitors.[7][14][15]

  • Materials:

    • Bovine Serum Albumin (BSA)

    • D-ribose or Glucose

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Pyridoxamine dihydrochloride

    • Aminoguanidine (positive control)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a 10 mg/mL BSA solution in PBS.

    • Prepare a 0.5 M D-ribose (or 1 M Glucose) solution in PBS.

    • Prepare stock solutions of Pyridoxamine dihydrochloride and aminoguanidine in PBS.

    • In a 96-well plate, set up the following reactions in a final volume of 200 µL:

      • Control (Max AGEs): 100 µL BSA solution + 50 µL D-ribose solution + 50 µL PBS.

      • Test Wells: 100 µL BSA solution + 50 µL D-ribose solution + 50 µL of varying concentrations of Pyridoxamine.

      • Positive Control: 100 µL BSA solution + 50 µL D-ribose solution + 50 µL of varying concentrations of aminoguanidine.

      • Blanks: For each test and control concentration, prepare a well with the inhibitor and BSA but without D-ribose to account for background fluorescence.

    • Seal the plate to prevent evaporation and incubate at 37°C for 24-72 hours in the dark.

    • After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[7][14]

    • Calculation:

      • Subtract the blank fluorescence from the corresponding sample fluorescence.

      • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] * 100

2. MTT Cell Viability Assay

This is a standard protocol to assess cytotoxicity.[3][16][17][18][19]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Pyridoxamine dihydrochloride

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well clear microplate

    • Absorbance microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and add fresh medium containing various concentrations of Pyridoxamine dihydrochloride. Include vehicle-only controls.

    • Incubate for the desired experimental period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • If using adherent cells, carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 540-570 nm.

    • Calculation:

      • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualization

G cluster_unexpected_results Unexpected Experimental Results cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Efficacy Low/Inconsistent AGE Inhibition Degradation Compound Degradation (Light/Heat) Low_Efficacy->Degradation pH_Issue Suboptimal pH Low_Efficacy->pH_Issue Cytotoxicity Unexpected Cytotoxicity Phototoxicity UVA-Induced Phototoxicity Cytotoxicity->Phototoxicity High_Concentration High Concentration Cytotoxicity->High_Concentration Off_Target Off-Target Effects Cytotoxicity->Off_Target Assay_Interference Assay Interference Reducing_Potential Reducing Potential Assay_Interference->Reducing_Potential Fresh_Prep Prepare Fresh Solutions Protect from Light Degradation->Fresh_Prep Verify_pH Verify Buffer pH pH_Issue->Verify_pH Light_Control Minimize Light Exposure Phototoxicity->Light_Control Dose_Response Perform Dose-Response High_Concentration->Dose_Response Off_Target->Dose_Response Interference_Control Run Interference Controls Reducing_Potential->Interference_Control Alt_Assay Use Alternative Assay Reducing_Potential->Alt_Assay

Caption: Troubleshooting workflow for unexpected results.

G cluster_pathway Mechanism of Pyridoxamine in AGE Inhibition Proteins Proteins (e.g., Albumin) RCS Reactive Carbonyl Species (RCS) Proteins->RCS + Sugars Reducing Sugars (e.g., Glucose, Ribose) Sugars->RCS AGEs Advanced Glycation End-products (AGEs) RCS->AGEs Glycation Pyridoxamine Pyridoxamine Pyridoxamine->RCS Traps Metal_Ions Metal Ions (e.g., Cu2+) Pyridoxamine->Metal_Ions Chelates Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Oxidative_Stress->AGEs accelerates

Caption: Pyridoxamine's AGE inhibition mechanism.

G cluster_workflow Experimental Workflow: AGE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (BSA, Sugar, Pyridoxamine) Start->Prepare_Reagents Incubate Incubate at 37°C (24-72h, dark) Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 370nm, Em: 440nm) Incubate->Measure_Fluorescence Analyze Analyze Data (% Inhibition) Measure_Fluorescence->Analyze End End Analyze->End

Caption: AGE inhibition assay workflow.

References

Validation & Comparative

A Comparative Guide: Pyridoxamine Dihydrochloride vs. Other Vitamin B6 Forms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Pyridoxamine (PM) dihydrochloride against other common forms of vitamin B6, particularly Pyridoxine (PN), tailored for researchers, scientists, and professionals in drug development. The focus is on their distinct biochemical properties, metabolic pathways, and therapeutic mechanisms, supported by experimental data.

Introduction to Vitamin B6 Vitamers

Vitamin B6 is a water-soluble vitamin that exists in several forms, collectively known as vitamers. The primary forms include pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated derivatives: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[1][2] The biologically active coenzyme form is PLP, which plays a crucial role in over 140 enzymatic reactions, primarily in amino acid metabolism.[3] While all vitamers can be converted to PLP in the body, their metabolic pathways and additional biological activities, particularly in the context of disease pathology, differ significantly.[4][5] Pyridoxamine, in particular, has garnered attention for its potent anti-glycation properties.[6][7]

Metabolic Fate of Vitamin B6 Vitamers

The conversion of dietary vitamin B6 forms into the active coenzyme PLP is a critical process primarily occurring in the liver.[8][9] Pyridoxine, pyridoxal, and pyridoxamine are absorbed in the small intestine via passive diffusion.[9] Inside the cells, they are phosphorylated by pyridoxal kinase. Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then converted to PLP by the enzyme pyridox(am)ine phosphate oxidase (PNPO).[3][4] This metabolic pathway highlights the interconnectedness of the different vitamers.

G cluster_0 Dietary B6 Vitamers cluster_1 Phosphorylated Intermediates PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP Pyridoxal Kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase invis1 invis2

Caption: Metabolic conversion pathway of Vitamin B6 vitamers to the active form, PLP.

Comparative Analysis: Pyridoxamine vs. Pyridoxine

While both pyridoxamine and pyridoxine serve as precursors to PLP, their distinct chemical structures impart unique biological activities. Pyridoxamine's primary amine group, which pyridoxine lacks, is central to its superior role as an inhibitor of Advanced Glycation End-product (AGE) formation.[10][11]

FeaturePyridoxamine (PM)Pyridoxine (PN)Pyridoxal (PL)
Primary Function PLP precursor; Potent AGE/ALE inhibitorPLP precursorPLP precursor
Key Structural Feature Aminomethyl group at 4-positionHydroxymethyl group at 4-positionAldehyde group at 4-position
Anti-Glycation Efficacy High. Directly traps reactive carbonyl species and chelates metal ions.[6][7][11]Low to negligible.[6][10]Moderate.[6]
Mechanism of AGE Inhibition Scavenges reactive carbonyls, chelates catalytic metal ions, traps free radicals.[7][12]Lacks the primary amine group necessary for direct carbonyl trapping.[10]Can participate in some reactions but is less effective than PM.[6]
Reported Neurotoxicity Not associated with neurotoxicity in preclinical studies.[5][13]High doses linked to sensory neuropathy.[14]Not typically associated with neurotoxicity.
Clinical Applications Investigated for diabetic nephropathy, retinopathy, and other complications.[15][16][17]Primarily used for treating vitamin B6 deficiency.[9][18]Used in some clinical settings; less common as a supplement.

Focus: Inhibition of Advanced Glycation End-products (AGEs)

AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[2][19] Their accumulation is implicated in the pathogenesis of diabetic complications, cardiovascular disease, and aging.[2][15]

Pyridoxamine has a multi-faceted mechanism for inhibiting AGE formation that is significantly more potent than other B6 vitamers.[6]

  • Reactive Carbonyl Species (RCS) Scavenging: Pyridoxamine's amine group directly traps highly reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal (GO), which are precursors to AGEs.[6][15]

  • Metal Ion Chelation: It chelates transition metal ions (e.g., Cu2+, Fe2+) that catalyze the oxidation of Amadori intermediates into AGEs.[11][12]

  • Free Radical Scavenging: The hydroxyl group on the pyridine ring allows for the efficient scavenging of reactive oxygen species (ROS), which also contribute to AGE formation.[7][11]

G Proteins_Lipids Proteins / Lipids Amadori_Products Amadori Products Proteins_Lipids->Amadori_Products Glycation AGEs Advanced Glycation End-products (AGEs) Proteins_Lipids->AGEs Sugars Reducing Sugars Sugars->Amadori_Products RCS Reactive Carbonyl Species (RCS) Amadori_Products->RCS Oxidation RCS->AGEs Further Reactions PM Pyridoxamine PM->RCS Traps Metal_Ions Metal Ions (Cu2+, Fe2+) PM->Metal_Ions Chelates ROS Reactive Oxygen Species (ROS) PM->ROS Scavenges Metal_Ions->RCS ROS->RCS

Caption: Pyridoxamine's multi-modal inhibition of AGE formation pathway.

Experimental Protocols

Assessment of Vitamin B6 Bioavailability

Bioavailability is assessed by measuring the levels of B6 vitamers and their metabolites in plasma and urine following administration. High-Performance Liquid Chromatography (HPLC) is a standard method.

Experimental Workflow: HPLC for Plasma PLP

G start Start: Blood Sample Collection centrifuge Centrifugation to separate plasma start->centrifuge deproteinate Protein Precipitation (e.g., with TCA) centrifuge->deproteinate supernatant Collect Supernatant deproteinate->supernatant hplc Inject into Reverse-Phase HPLC supernatant->hplc detect Fluorescence or UV Detection (e.g., 290 nm) hplc->detect quantify Quantification (vs. Standard Curve) detect->quantify end End: Plasma PLP Concentration quantify->end

Caption: Workflow for determining plasma PLP concentration via HPLC.

Methodology:

  • Sample Preparation: Whole blood is collected in heparinized tubes and centrifuged to separate plasma. To release PLP bound to proteins and prevent enzymatic degradation, plasma is deproteinized, typically by adding trichloroacetic acid (TCA).[20]

  • Chromatography: The resulting supernatant is injected into a reverse-phase C18 HPLC column.[21]

  • Elution: An isocratic or gradient mobile phase (e.g., a buffer containing acetonitrile or methanol) is used to separate the B6 vitamers.[21]

  • Detection: Vitamers are detected using a fluorescence detector (for greater sensitivity and specificity) or a UV detector (e.g., at 290 nm).[21]

  • Quantification: The concentration of each vitamer is determined by comparing the peak area to a standard curve generated with known concentrations of the analyte.[20][22]

Quantification of Advanced Glycation End-products (AGEs)

Several methods exist to quantify AGEs, each with specific advantages. Common techniques include fluorescence spectroscopy, ELISA, and LC-MS.[23][24][25]

Methodology: In Vitro AGE Inhibition Assay (Fluorescence)

  • Reaction Mixture Preparation: A solution of a model protein (e.g., Bovine Serum Albumin, BSA) is prepared in a phosphate buffer. A reducing sugar (e.g., glucose or fructose) is added to initiate the glycation reaction.

  • Incubation: The mixture is divided into groups: a control group (protein + sugar), a positive control group (with a known inhibitor like aminoguanidine), and experimental groups with varying concentrations of the test compounds (e.g., pyridoxamine, pyridoxine).

  • Fluorescence Measurement: The samples are incubated at 37°C for several weeks. At regular intervals, aliquots are taken, and the formation of fluorescent AGEs is measured using a spectrofluorometer (e.g., excitation at 370 nm, emission at 440 nm).[24]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the experimental groups to the control group.

Methodology: Quantification by ELISA

  • Sample Collection: Biological samples (e.g., plasma, tissue homogenates) are collected.

  • Assay Procedure: A competitive or sandwich ELISA is performed using antibodies specific to a particular AGE, such as Carboxymethyllysine (CML).[25]

  • Detection: The assay typically involves an enzymatic reaction that produces a colorimetric or chemiluminescent signal, which is read by a plate reader.

  • Quantification: The concentration of the specific AGE in the sample is determined by comparing the signal to a standard curve.

Conclusion

For researchers and drug developers, understanding the distinct properties of vitamin B6 vitamers is crucial. While pyridoxine is the most common form in dietary supplements and effective for correcting deficiency, its therapeutic profile is limited.[14][18] Pyridoxamine dihydrochloride, however, presents a compelling case as a therapeutic agent due to its superior, multi-modal mechanism for inhibiting the formation of AGEs.[6][7] Its ability to trap reactive carbonyls, chelate metal ions, and scavenge free radicals positions it as a promising candidate for mitigating the pathologies associated with glycation, such as diabetic complications.[15][16][26] The supporting experimental data consistently demonstrates the higher potency of pyridoxamine over pyridoxine in anti-glycation assays, making it a subject of significant interest for further research and clinical development.

References

Diabetic Nephropathy: A Comparative Analysis of Pyridoxamine Dihydrochloride and Modern Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of clinical trial data for Pyridoxamine dihydrochloride in the treatment of diabetic nephropathy reveals a complex efficacy profile, particularly when compared to the established benefits of newer therapeutic classes including SGLT2 inhibitors, GLP-1 receptor agonists, and non-steroidal mineralocorticoid receptor antagonists. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key clinical trial outcomes, experimental protocols, and underlying mechanisms of action.

Pyridoxamine, a derivative of vitamin B6, has been investigated for its potential to inhibit the formation of advanced glycation end-products (AGEs), a key pathogenic mechanism in diabetic nephropathy.[1][2] Clinical trials, however, have yielded mixed results, with some post-hoc analyses suggesting potential benefits in specific patient subgroups. In contrast, SGLT2 inhibitors, GLP-1 receptor agonists, and the non-steroidal MRA finerenone have demonstrated robust and consistent renoprotective effects in large-scale clinical outcome trials, establishing them as mainstays in the current standard of care for diabetic kidney disease.[3][4]

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the key quantitative data from major clinical trials of Pyridoxamine dihydrochloride and its modern alternatives.

Table 1: Pyridoxamine Dihydrochloride Clinical Trial Results

Trial NameNPatient PopulationTreatment ArmsPrimary EndpointKey Findings
PYR-210 [2]317Type 2 Diabetes, SCr 1.3-3.5 mg/dL, Protein-to-creatinine ratio ≥1,200 mg/gPlacebo, Pyridoxamine 150 mg BID, Pyridoxamine 300 mg BIDChange in Serum Creatinine (SCr) over 52 weeksNo significant effect on the primary endpoint in the intent-to-treat analysis. A trend towards a treatment effect was observed in subjects with baseline SCr ≤2.0 mg/dL.[1][2]
PIONEER-CSG-17 (Phase 3) [2]600 (planned)Type 2 Diabetes with nephropathyPyridoxamine 300 mg BID vs. PlaceboTime to a composite of ≥50% increase in SCr from baseline or End-Stage Renal Disease (ESRD)This pivotal trial was designed based on lessons from earlier pilot studies.[1][2][5]

Table 2: SGLT2 Inhibitors - Key Renal Outcome Trials

Trial NameDrugNPatient PopulationPrimary Renal OutcomeHazard Ratio (95% CI) for Primary Outcome
CREDENCE [6][7]Canagliflozin4,401Type 2 Diabetes, eGFR 30 to <90 mL/min/1.73m², AlbuminuriaComposite of ESRD, doubling of serum creatinine, or renal or cardiovascular death0.70 (0.59 to 0.82)[7]
DAPA-CKD [8][9]Dapagliflozin4,304CKD with or without Type 2 Diabetes, eGFR 25-75 mL/min/1.73m², AlbuminuriaComposite of sustained ≥50% eGFR decline, ESRD, or renal or CV death0.61 (0.51 to 0.72)
EMPA-KIDNEY [10][11]Empagliflozin6,609CKD with or without Type 2 Diabetes, Broad range of eGFR and albuminuriaComposite of progression of kidney disease or death from cardiovascular causes0.72 (0.64 to 0.82)[10][11]

Table 3: GLP-1 Receptor Agonists - Key Renal Outcome Data

Trial NameDrugNPatient PopulationKey Renal FindingHazard Ratio (95% CI) for Renal Outcome
LEADER [12]Liraglutide9,340Type 2 Diabetes, high cardiovascular riskNew or worsening nephropathy0.78 (0.67 to 0.92)
SUSTAIN-6 [12]Semaglutide3,297Type 2 Diabetes, high cardiovascular riskNew or worsening nephropathy0.64 (0.46 to 0.88)[13]
AMPLITUDE-O [12]Efpeglenatide4,076Type 2 Diabetes with CVD or CKDComposite kidney outcome0.68 (0.57 to 0.80)

Table 4: Non-steroidal Mineralocorticoid Receptor Antagonist - Key Renal Outcome Trials

Trial NameDrugNPatient PopulationPrimary Renal OutcomeHazard Ratio (95% CI) for Primary Outcome
FIDELIO-DKD [14][15]Finerenone5,674Type 2 Diabetes, CKD with predominantly severe albuminuriaComposite of kidney failure, sustained ≥40% eGFR decline, or renal death0.82 (0.73 to 0.93)
FIGARO-DKD [14][16]Finerenone7,352Type 2 Diabetes, CKD with broader range of albuminuriaComposite of cardiovascular death, nonfatal MI, nonfatal stroke, or hospitalization for heart failure (key secondary renal outcomes assessed)0.87 (0.76 to 1.01) for key secondary composite kidney outcome[17]
FIDELITY (Pooled Analysis) [3][14]Finerenone13,026Combined population of FIDELIO-DKD and FIGARO-DKDComposite kidney outcome0.77 (0.67 to 0.88)[15]

Experimental Protocols: A Closer Look at Trial Methodologies

Pyridoxamine Dihydrochloride Trials (e.g., PYR-210, PIONEER-CSG-17)

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Inclusion Criteria: Typically included adults with type 2 diabetes, evidence of nephropathy (defined by serum creatinine and albuminuria thresholds), and on a stable, maximally tolerated dose of an ACE inhibitor or ARB.[1][5]

  • Exclusion Criteria: History of allergic reaction to B vitamins, major cardiovascular events in the recent past, and history of certain cancers.[18][19][20]

  • Primary Endpoints: Earlier trials like PYR-210 used surrogate endpoints such as the change in serum creatinine over 52 weeks.[1][5] The pivotal PIONEER-CSG-17 trial utilized a more robust time-to-event analysis of a composite endpoint including a 50% increase in serum creatinine or the onset of ESRD.[2][21]

  • Methodology: Patients were randomized to receive either Pyridoxamine dihydrochloride at varying doses (e.g., 150 mg or 300 mg twice daily) or a matching placebo.[2] Renal function was monitored through regular measurements of serum creatinine, and urine protein/albumin excretion.

Modern Alternatives (SGLT2i, GLP-1 RA, Finerenone) Trials

  • Study Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled cardiovascular and renal outcome trials.

  • Inclusion Criteria: Broad patient populations with type 2 diabetes and/or chronic kidney disease, often with specified ranges of eGFR and albuminuria, and receiving standard of care, including renin-angiotensin system blockade.[6][8][22]

  • Primary Endpoints: Consistently used hard clinical endpoints, typically a composite of significant renal events (e.g., sustained decline in eGFR, ESRD, renal death) and often included cardiovascular death.[9][23]

  • Methodology: Participants were randomized to the investigational drug or placebo in addition to their existing standard of care therapies. The large sample sizes and longer follow-up durations were designed to detect statistically significant differences in major clinical outcomes.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.

Pyridoxamine Mechanism of Action cluster_glycation Advanced Glycation End-product (AGE) Formation cluster_pyridoxamine Pyridoxamine Intervention cluster_consequences Pathophysiological Consequences Glucose Glucose Amadori_Product Amadori Product Glucose->Amadori_Product reacts with Protein Protein Protein->Amadori_Product AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs Oxidation Diabetic_Nephropathy Diabetic Nephropathy AGEs->Diabetic_Nephropathy leads to Pyridoxamine Pyridoxamine Inhibition Inhibits Pyridoxamine->Inhibition Inhibition->Amadori_Product inhibits conversion to AGEs

Caption: Mechanism of Pyridoxamine in inhibiting AGE formation.

SGLT2 Inhibitor Mechanism in the Proximal Tubule cluster_tubule Proximal Tubule cluster_intervention SGLT2 Inhibitor Action cluster_effects Downstream Effects Filtrate Glomerular Filtrate (Glucose & Sodium) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Reabsorption Glucose & Sodium Reabsorption SGLT2->Reabsorption Bloodstream Bloodstream Reabsorption->Bloodstream SGLT2_Inhibitor SGLT2 Inhibitor Blockade Blocks SGLT2_Inhibitor->Blockade Blockade->SGLT2 Increased_Excretion Increased Urinary Glucose & Sodium Excretion Blockade->Increased_Excretion leads to Reduced_Hyperfiltration Reduced Glomerular Hyperfiltration Increased_Excretion->Reduced_Hyperfiltration Renoprotection Renoprotection Reduced_Hyperfiltration->Renoprotection

Caption: Mechanism of action of SGLT2 inhibitors in the kidney.

Typical Renal Outcome Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm Investigational Drug + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_up Follow-up Period (e.g., 2-4 years) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Assessment Assessment of Primary and Secondary Endpoints (Renal & Cardiovascular Events) Follow_up->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow of a renal outcome clinical trial.

References

A Head-to-Head Comparison of Pyridoxamine and Other Glycation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process also known as the Maillard reaction, leads to the formation of advanced glycation end products (AGEs). These molecules are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. Consequently, the development of effective glycation inhibitors is a significant area of therapeutic research. This guide provides a head-to-head comparison of pyridoxamine, a promising glycation inhibitor, with other notable agents in the field, supported by experimental data and detailed methodologies.

Introduction to Glycation and Its Inhibition

Glycation is a complex cascade of reactions initiated by the covalent attachment of a reducing sugar to the free amino group of a protein, lipid, or nucleic acid. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions of these early glycation products lead to the irreversible formation of a heterogeneous group of compounds known as AGEs. AGEs contribute to cellular dysfunction and tissue damage through mechanisms such as protein cross-linking and interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers inflammatory and oxidative stress pathways.

Glycation inhibitors can be broadly categorized based on their mechanism of action. Some act as scavengers of reactive carbonyl species (RCS), which are key intermediates in AGE formation. Others may chelate metal ions that catalyze the oxidative reactions in the advanced stages of glycation, or act as antioxidants to quench reactive oxygen species (ROS) that contribute to the process.[1]

Pyridoxamine: A Multi-faceted Glycation Inhibitor

Pyridoxamine (PM), one of the natural forms of vitamin B6, has emerged as a potent inhibitor of AGE formation.[1] Its mechanism of action is multifaceted, involving:

  • Trapping of Reactive Carbonyl Species: Pyridoxamine effectively scavenges reactive dicarbonyl intermediates, such as methylglyoxal (MG), glyoxal (GO), and 3-deoxyglucosone (3-DG), preventing them from reacting with proteins.[2][3]

  • Metal Ion Chelation: By forming stable complexes with metal ions like copper, pyridoxamine inhibits the metal-catalyzed oxidation of Amadori products, a critical step in the formation of many AGEs.[1][4]

  • Antioxidant Activity: Pyridoxamine exhibits direct antioxidant properties, capable of scavenging reactive oxygen species (ROS) that are generated during the glycation process and contribute to oxidative damage.[1][4]

  • Post-Amadori Inhibition: A key feature of pyridoxamine is its ability to inhibit the conversion of Amadori products to AGEs, targeting the later stages of the Maillard reaction.[3]

Comparative Efficacy of Glycation Inhibitors

The following tables summarize the available quantitative data from in vitro studies, comparing the efficacy of pyridoxamine with other well-known glycation inhibitors such as aminoguanidine, carnosine, and benfotiamine. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Inhibition of AGEs Formation (BSA-Glucose/Fructose Assay)

CompoundProteinGlycating AgentIncubation TimeAssay MethodIC50 / % InhibitionReference
Pyridoxamine Bovine Serum Albumin (BSA)Glucose/Fructose-ELISAMore effective than aminoguanidine[5]
Aminoguanidine Bovine Serum Albumin (BSA)Glucose/Fructose-ELISALess effective than pyridoxamine and thiamine pyrophosphate[5]
Thiamine Pyrophosphate Bovine Serum Albumin (BSA)Glucose/Fructose-ELISAMore effective than aminoguanidine[5]
Benfotiamine ----Reported to be a very effective AGE inhibitor[6]

Table 2: Inhibition of Methylglyoxal (MG)-Mediated Glycation

CompoundProteinIncubation TimeAssay MethodIC50 / % InhibitionReference
Pyridoxamine ---Effective scavenger of methylglyoxal[7]
Aminoguanidine ---Potent scavenger of methylglyoxal[8]
Carnosine ---Can react with and sequester methylglyoxal[9]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in glycation and its inhibition, as well as the experimental approaches to study these phenomena, the following diagrams are provided.

Maillard_Reaction_Pathway Protein Protein (-NH2) SchiffBase Schiff Base Protein->SchiffBase ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori rearrangement Oxidation Oxidation, Dehydration, Condensation Amadori->Oxidation AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Post-Amadori pathway RCS Reactive Carbonyl Species (RCS) (e.g., MG, GO) Oxidation->RCS RCS->AGEs Crosslinking Protein Cross-linking & Damage AGEs->Crosslinking AG Aminoguanidine AG->RCS traps PM Pyridoxamine PM->Oxidation inhibits (metal chelation, antioxidant) PM->RCS traps Carnosine Carnosine Carnosine->RCS traps

Maillard Reaction and Inhibitor Intervention Points.

In_Vitro_Screening_Workflow Start Start: Prepare Reagents Reagents Protein (e.g., BSA) + Reducing Sugar (e.g., Glucose) + Test Inhibitor Start->Reagents Incubation Incubate at 37°C (e.g., 7-30 days) Reagents->Incubation Measurement Measure AGE Formation Incubation->Measurement Fluorescence Fluorescence Spectroscopy (λex/λem ~370/440 nm) Measurement->Fluorescence Method 1 ELISA ELISA with anti-AGE antibodies Measurement->ELISA Method 2 LCMS LC-MS for specific AGEs (e.g., CML, CEL) Measurement->LCMS Method 3 Analysis Data Analysis: Calculate % Inhibition or IC50 Fluorescence->Analysis ELISA->Analysis LCMS->Analysis

Typical In Vitro Screening Workflow for Glycation Inhibitors.

Detailed Experimental Protocols

A standardized and reproducible protocol is crucial for the evaluation of glycation inhibitors. Below are outlines of common in vitro methods.

In Vitro BSA-Glucose Glycation Assay

This assay is widely used to screen for inhibitors of AGE formation.

  • Materials:

    • Bovine Serum Albumin (BSA), fatty acid-free

    • D-Glucose

    • Phosphate Buffer Saline (PBS), pH 7.4

    • Sodium Azide (as a bacteriostatic agent)

    • Test inhibitor compound

    • Positive control (e.g., Aminoguanidine)

  • Procedure:

    • Prepare a stock solution of BSA (e.g., 10 mg/mL) and D-glucose (e.g., 500 mM) in PBS.

    • In a series of microcentrifuge tubes or a 96-well plate, combine the BSA solution, glucose solution, and various concentrations of the test inhibitor. Include a control with no inhibitor and a positive control with a known inhibitor.

    • Adjust the final volume with PBS. A typical reaction mixture might contain 10 mg/mL BSA, 200 mM glucose, and the test inhibitor.

    • Incubate the mixtures in a sterile environment at 37°C for 1 to 4 weeks. The incubation period can be varied depending on the desired extent of glycation.

    • After incubation, the formation of AGEs can be quantified.

  • Quantification of AGEs:

    • Fluorescence Measurement: The characteristic fluorescence of many AGEs can be measured using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm. The percentage of inhibition is calculated as: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies against certain AGEs (e.g., CML, CEL) can be used for more specific quantification.

    • Polyacrylamide Gel Electrophoresis (PAGE): The cross-linking of proteins due to glycation can be visualized by the increase in molecular weight on an SDS-PAGE gel.[10]

In Vivo Evaluation in Animal Models

Animal models, particularly those with induced diabetes, are essential for evaluating the in vivo efficacy of glycation inhibitors.

  • Animal Model:

    • Streptozotocin (STZ)-induced diabetic rats or mice are commonly used.[3][11] A single intraperitoneal injection of STZ induces hyperglycemia by destroying pancreatic β-cells.

  • Treatment:

    • The test inhibitor is typically administered orally (e.g., in drinking water or by gavage) or via injection.

    • Treatment usually starts after the induction of diabetes and continues for several weeks or months.

  • Outcome Measures:

    • Biochemical Markers: Levels of glycated hemoglobin (HbA1c), serum creatinine, and urinary albumin excretion are monitored to assess glycemic control and kidney function.[12][13]

    • Tissue AGEs: AGE accumulation in tissues such as the skin, kidney, and aorta can be measured by fluorescence spectroscopy or ELISA after tissue homogenization.

    • Histopathology: Tissue sections can be examined for pathological changes associated with diabetic complications.

    • Functional Endpoints: Depending on the complication being studied, functional tests such as nerve conduction velocity for neuropathy or assessment of lens opacity for cataracts can be performed.[14]

Head-to-Head Comparison of Leading Glycation Inhibitors

Pyridoxamine
  • Strengths: Broad-spectrum inhibitor with multiple mechanisms of action (RCS trapping, metal chelation, antioxidant).[1] It is a naturally occurring vitamin B6 vitamer, suggesting a favorable safety profile.[5] Pyridoxamine has shown efficacy in preclinical models of diabetic nephropathy, retinopathy, and neuropathy.[3] Clinical trials have provided some evidence for its potential in treating diabetic nephropathy.[7][12][13]

  • Weaknesses: While promising, large-scale clinical trials are still needed to definitively establish its efficacy and safety in humans for treating diabetic complications.

Aminoguanidine
  • Strengths: One of the first and most extensively studied glycation inhibitors. It is a potent scavenger of reactive carbonyl species.[8] Aminoguanidine has demonstrated efficacy in preventing diabetic complications in numerous animal studies.

  • Weaknesses: The clinical development of aminoguanidine was halted due to safety concerns and a lack of efficacy in human trials.[8][15] It can cause side effects such as flu-like symptoms and gastrointestinal disturbances.[16]

Carnosine
  • Strengths: A naturally occurring dipeptide with both antiglycation and antioxidant properties.[9][17] It can scavenge reactive carbonyl species and chelate metal ions.[9] Carnosine is available as a dietary supplement.

  • Weaknesses: Its in vivo efficacy as a glycation inhibitor can be limited by its hydrolysis by the enzyme carnosinase. More research is needed to fully understand its therapeutic potential in humans.

Benfotiamine
  • Strengths: A lipid-soluble derivative of vitamin B1 (thiamine) with enhanced bioavailability.[18] It is thought to inhibit AGE formation by activating the enzyme transketolase, which diverts glycolytic intermediates away from pathways that generate AGE precursors.[18] It has shown promise in preclinical and some small clinical studies for diabetic neuropathy.[6]

  • Weaknesses: The results from clinical trials have been somewhat inconsistent.[18] Its primary mechanism is indirect, focusing on upstream metabolic pathways rather than direct trapping of AGE precursors.

Conclusion

Pyridoxamine stands out as a promising, multi-functional glycation inhibitor with a strong preclinical evidence base and some positive signals from clinical trials. Its ability to act at multiple points in the glycation cascade, including the post-Amadori stage, distinguishes it from many other inhibitors. While aminoguanidine has provided a valuable proof-of-concept, its clinical utility is limited by safety concerns. Natural compounds like carnosine and benfotiamine offer alternative strategies, though further research is required to optimize their therapeutic application. For researchers and drug development professionals, the continued investigation of pyridoxamine and the development of novel inhibitors with multifaceted mechanisms of action hold significant promise for the management of diabetic complications and other AGE-related pathologies.

References

Validating the Neuroprotective Effects of Pyridoxamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Pyridoxamine dihydrochloride against other promising alternatives. The information presented is supported by experimental data from various in vitro and in vivo models of neurodegeneration, with a focus on quantitative outcomes and detailed methodologies to aid in the design and interpretation of future studies.

Introduction to Neuroprotection and the Role of Pyridoxamine

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the application of neuroprotective agents that can prevent or slow down this degenerative process. Pyridoxamine, a vitamer of vitamin B6, has emerged as a potential neuroprotective agent, primarily through its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[1][2] AGEs are harmful compounds that accumulate in tissues over time and are implicated in the pathogenesis of various age-related diseases, including neurodegeneration.[3][4] By scavenging reactive carbonyl species, Pyridoxamine breaks the cycle of AGE formation and subsequent cellular damage.[1][5]

This guide will compare the neuroprotective efficacy of Pyridoxamine dihydrochloride with other notable neuroprotective compounds: Metformin, Edaravone, Resveratrol, and Curcumin, which act through distinct yet sometimes overlapping mechanisms.

Comparative Analysis of Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies on Pyridoxamine dihydrochloride and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons are drawn from studies using similar models and endpoints.

Table 1: In Vitro Neuroprotective Effects
CompoundCell LineInsultConcentrationOutcome MeasureResultReference
Pyridoxamine SH-SY5YGlyceraldehyde (induces TAGE)250 µMNeurite OutgrowthAttenuated suppression of neurite outgrowth[3]
Pyridoxine HEK293 (AD cell model)Not specifiedNot specifiedReactive Oxygen Species (ROS)Attenuated ROS levels[4][6]
Metformin SH-SY5Y and hippocampal neuronsAmyloid-βNot specifiedApoptosisDecreased Aβ-induced apoptosis[7]
Edaravone Not specifiedOxidative stressNot specifiedNeuronal damageReduced neuronal damage[8]
Resveratrol Primary neuronal culturesOxygen-Glucose Deprivation (OGD)0.1, 1, and 10 μMCell DeathReduced cell death[9]
Curcumin Retinal neuronal R28 cellsH₂O₂ (Oxidative stress)5 µMApoptosisProtected against H₂O₂-induced apoptosis[10]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
Pyridoxamine Old C57BL/6 miceAging2 g/L in drinking water for ~7.5 monthsCognitive Function (Morris Water Maze)Partially preserved cognitive function[11][12]
Pyridoxine RatSciatic nerve crush injury100mg/kgMotor Nerve Conduction Velocity (MNCV)Improved MNCV[[“]]
Metformin Mouse prion modelNeurodegenerationNot specifiedSurvival and Health SpanSignificantly increased survival and health span[14]
Edaravone MouseMedial prefrontal cortex ischemiaNot specifiedCognitive ImpairmentImproved cognitive impairments[15]
Resveratrol RatCombined Diabetes and Alzheimer's DiseaseNot specifiedMemory ImpairmentInhibited memory impairment[6]
Curcumin MouseTraumatic Brain Injury (TBI)100 mg/kg, i.p.Neurological Severity ScoreSignificantly ameliorated secondary brain injury[16]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for identifying appropriate biomarkers and designing targeted therapeutic strategies.

Pyridoxamine Dihydrochloride: Inhibition of Advanced Glycation End-products (AGEs)

Pyridoxamine's primary neuroprotective mechanism involves the inhibition of AGE formation. AGEs contribute to neurodegeneration by inducing oxidative stress and inflammation. Pyridoxamine traps reactive carbonyl intermediates, preventing them from crosslinking with proteins and forming AGEs.[1][5]

G cluster_0 Glycation Cascade cluster_1 Neurotoxicity Glucose Glucose Schiff Base / Amadori Products Schiff Base / Amadori Products Glucose->Schiff Base / Amadori Products Reactive Carbonyl Species (RCS) Reactive Carbonyl Species (RCS) Schiff Base / Amadori Products->Reactive Carbonyl Species (RCS) Oxidation RCS RCS Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) RCS->Advanced Glycation End-products (AGEs) AGEs AGEs Oxidative Stress & Inflammation Oxidative Stress & Inflammation AGEs->Oxidative Stress & Inflammation Neuronal Damage Neuronal Damage Oxidative Stress & Inflammation->Neuronal Damage Pyridoxamine Pyridoxamine Pyridoxamine->RCS Traps RCS Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroinflammation Neuroinflammation AMPK->Neuroinflammation Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection Neuroinflammation->Neuroprotection Reduces Edaravone Edaravone ROS Reactive Oxygen Species (e.g., •OH, ROO•) Edaravone->ROS Scavenges Neuronal_Damage Neuronal_Damage Edaravone->Neuronal_Damage Prevents Lipid_Peroxidation Lipid_Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Neuronal_Damage Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates NFkB NF-κB SIRT1->NFkB Inhibits Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Neuroprotection Neuroprotection Mitochondrial_Biogenesis->Neuroprotection Neuroinflammation->Neuroprotection Reduces Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection cluster_workflow In Vitro Neuroprotection Assay Workflow cluster_assessment Assessment Methods A 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) B 2. Compound Treatment (e.g., Pyridoxamine) A->B C 3. Induction of Neurotoxicity (e.g., Amyloid-β, H₂O₂) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E F Cell Viability Assay (MTT) E->F G Apoptosis Assay (TUNEL) E->G H Western Blot (Protein expression) E->H I ROS Measurement E->I

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridoxamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients such as Pyridoxamine dihydrochloride, a vitamer of Vitamin B6, is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision that necessitates a thorough evaluation of various techniques. This guide provides a comprehensive cross-validation of different analytical methods for the determination of Pyridoxamine dihydrochloride, presenting supporting experimental data, detailed methodologies, and logical workflows to aid in the selection process.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges, from routine quality control to complex bioanalytical studies.

Performance Characteristics of Analytical Methods

The reliability of an analytical method is established through a rigorous validation process that assesses its key performance characteristics. The following table summarizes the typical validation parameters for HPLC, UPLC-MS/MS, and UV-Vis Spectrophotometry in the context of Pyridoxamine dihydrochloride analysis.

Validation ParameterHPLC with UV/Fluorescence DetectionUPLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 10-50 µg/mL[1][2]5 - 200 nmol/L[3]2-28 µg/mL[4]
Correlation Coefficient (r²) > 0.999[1][2]> 0.99[3]> 0.996[5]
Accuracy (% Recovery) 98.8 – 100.86%[1][2]Within ±15% of nominal concentration[3]~100%[4][6]
Precision (% CV / % RSD) Intra-day: < 2% Inter-day: < 2%[1][2]Intra-day: < 15% Inter-day: < 15%[3]< 2%[4][5]
Lower Limit of Quantification (LLOQ) 0.13 µg/mL[7]5 nmol/L[3]1.188 µg/mL[4]
Limit of Detection (LOD) 0.043 µg/mL[7]Not explicitly stated, but lower than LLOQ0.36 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative experimental protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify Pyridoxamine dihydrochloride in bulk drug and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 ± 0.2 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 30 µL.[1]

  • Column Temperature: Ambient.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Pyridoxamine dihydrochloride in the mobile phase to prepare a stock solution. Further dilute to obtain standard solutions within the linearity range (e.g., 10-50 µg/mL).[1][2]

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a target concentration of Pyridoxamine dihydrochloride in the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.[8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve high sensitivity and selectivity for the quantification of Pyridoxamine dihydrochloride, particularly in complex matrices like biological fluids.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer.

  • C18 reversed-phase column.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[3]

  • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Injection Volume: 5-10 µL.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for Pyridoxamine and its internal standard (e.g., Pyridoxamine-d3) would be monitored.

Sample Preparation:

  • Protein Precipitation: For biological samples, add a protein precipitating agent like acetonitrile or methanol.[9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.[3]

UV-Visible Spectrophotometry

Objective: A simple and rapid method for the quantification of Pyridoxamine dihydrochloride in pharmaceutical preparations.

Instrumentation:

  • Double beam UV-Vis spectrophotometer with 1.0 cm quartz cells.[4]

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of Pyridoxamine dihydrochloride in a suitable solvent (e.g., distilled water). A reported method for a derivative spectrophotometric method used a wavelength range of 301-319 nm.[5] Another method based on a colorimetric reaction measured absorbance at 460 nm.[4]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.[4][5]

  • Sample Analysis: Prepare a sample solution of appropriate dilution and measure its absorbance. The concentration of Pyridoxamine dihydrochloride is determined from the calibration curve.[4]

Sample Preparation (Tablets):

  • Weigh and powder 10 tablets.

  • Dissolve a quantity of the powder equivalent to 10 mg of Pyridoxamine dihydrochloride in about 50 mL of distilled water and stir for 30 minutes.

  • Filter the solution and dilute it to 100 mL with distilled water. Further dilutions are made to fall within the linear range of the calibration curve.[4]

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of different analytical methods. The following diagram illustrates the key stages involved in this process.

CrossValidationWorkflow start Define Analytical Requirements (e.g., Sensitivity, Matrix) method_selection Select Candidate Analytical Methods (HPLC, UPLC-MS/MS, UV-Vis) start->method_selection method_development Method Development and Optimization for Each Technique method_selection->method_development validation Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) method_development->validation sample_analysis Analysis of the Same Set of Samples by Each Validated Method validation->sample_analysis data_comparison Comparative Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) sample_analysis->data_comparison method_selection_final Select Optimal Method Based on Performance and Requirements data_comparison->method_selection_final end Implementation in Routine Analysis method_selection_final->end

Caption: A flowchart illustrating the systematic process for the cross-validation of analytical methods.

Relationship Between Analytical Methods and Validation Parameters

The choice of an analytical method is intrinsically linked to the required performance characteristics. The diagram below shows the relationship between the analytical methods and the key validation parameters they are assessed against.

MethodValidationRelationship methods Analytical Methods HPLC UPLC-MS/MS UV-Vis Spectrophotometry parameters Validation Parameters Accuracy Precision Linearity Specificity Sensitivity (LOD/LOQ) Robustness methods->parameters are evaluated for

Caption: The relationship between analytical methods and the parameters used for their validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyridoxamine Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pyridoxamine Dihydrochloride, a compound that, while valuable in research, is classified as a hazardous substance requiring careful management.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Pyridoxamine dihydrochloride is known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are required to prevent eye contact.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5]

  • Skin Protection: A lab coat or other protective clothing should be worn to avoid skin contact.[1]

  • Respiratory Protection: In case of dust formation, use a dust respirator.[1]

All handling of pyridoxamine dihydrochloride should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][5]

Step-by-Step Disposal Protocol

The disposal of pyridoxamine dihydrochloride must be managed through your institution's hazardous waste program.[6] Do not dispose of this chemical down the drain or in regular trash.[6][7]

  • Waste Collection:

    • Collect all solid pyridoxamine dihydrochloride waste, including contaminated materials like weighing paper or absorbent pads, in a designated and clearly labeled hazardous waste container.[1]

    • The container must be made of a compatible material, such as polyethylene or polypropylene, and have a secure, tight-fitting lid.[1]

    • Ensure the container is labeled "Hazardous Waste" and clearly identifies the contents as "Pyridoxamine Dihydrochloride."[8]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[9][10]

    • The SAA should be at or near the point of generation and inspected weekly for any signs of leakage.[9][10]

    • Store the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5]

  • Requesting Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or hazardous waste management office to arrange for pickup.[6][10]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Utilize PPE: Wear the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Place the collected material into a labeled hazardous waste container.[1]

    • For wet spills, absorb the material with an inert absorbent, such as vermiculite or sand. Scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

For the disposal of pyridoxamine dihydrochloride, specific quantitative limits are determined by institutional and regulatory guidelines for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Up to 55 gallons in a Satellite Accumulation Area[10]
pH Range for Aqueous Solutions (if applicable for neutralization prior to collection) N/A - Do not dispose down the drain[6][7]
Storage Time Limit for Partially Filled Containers Up to 1 year in a Satellite Accumulation Area[9]

Note: Always consult your institution's specific guidelines, as they may vary.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of pyridoxamine dihydrochloride.

A Start: Generation of Pyridoxamine Dihydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Hazardous Waste Container B->C D Store Container in a Designated Satellite Accumulation Area (SAA) C->D E Inspect SAA Weekly for Leaks D->E F Is Container Full or Ready for Disposal? E->F F->D No G Contact Environmental Health & Safety (EH&S) for Waste Pickup F->G Yes H End: Proper Disposal by EH&S G->H

Caption: Logical workflow for the safe disposal of Pyridoxamine Dihydrochloride waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxamine, dihydrochloride
Reactant of Route 2
Pyridoxamine, dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.